Tigapotide
Beschreibung
This compound is a synthetic 15-mer peptide corresponding to amino acids 31-45 of the 94-amino acid isoform of human prostate secretory protein (PSP-94) with potential anti-metastasis and anti-angiogenesis activities. PSP-94-derived peptide PCK3145 may inhibit the secretion of the metastasis-related protein matrix metalloproteinase-9 (MMP-9) and its potential binding to its cell surface receptor CD44; may interfere with the vascular endothelial growth factor (VEGF) signaling pathway, resulting in an anti-angiogenesis effect; and may reduce the levels of parathyroid hormone-related protein (PTHrP), decreasing plasma calcium levels. PSP-94, one of three predominant proteins found in seminal fluid, may be down-regulated in prostate cancer, representing a potential survival mechanism for prostate cancer cells. MMP-9 is implicated in the invasion and metastasis of cancer. PTHrP may be expressed by various tumor cell types, resulting in the hypercalcemia of malignancy.
This compound is a Protein drug with a maximum clinical trial phase of I and has 1 investigational indication.
a synthetic peptide corresponding to amino acids 31-45 of PSP94 (prostate secretory protein) that inhibits matrix metalloproteinase-9 secretion
See also: this compound Triflutate (active moiety of).
Eigenschaften
Key on ui mechanism of action |
The mechanism of action and receptor for PCK3145 suggests PCK3145 to be a signal transduction inhibitor with multiple ways (apoptosis, anti-angiogenesis and anti-metastasis) to restrict disease development. |
|---|---|
CAS-Nummer |
848084-83-3 |
Molekularformel |
C82H119N21O34S3 |
Molekulargewicht |
2039.1 g/mol |
IUPAC-Name |
(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2R)-3-(acetamidomethylsulfanyl)-1-[[(2S)-1-[[(2S,3R)-1-[[(2R)-3-(acetamidomethylsulfanyl)-1-[[(2S,3R)-1-[[(2R)-3-(acetamidomethylsulfanyl)-1-[[(2S)-1-[[(2S)-4-carboxy-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-amino-1,4-dioxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-amino-1,5-dioxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-amino-5-oxopentanoic acid |
InChI |
InChI=1S/C82H119N21O34S3/c1-35(104)64(100-69(123)48(17-20-58(84)112)90-73(127)52(93-68(122)46(83)16-21-60(114)115)25-43-28-86-47-11-9-8-10-45(43)47)79(133)96-54(27-63(120)121)75(129)95-53(26-59(85)113)74(128)97-55(29-138-32-87-39(5)108)76(130)92-49(18-22-61(116)117)70(124)101-65(36(2)105)80(134)99-57(31-140-34-89-41(7)110)78(132)102-66(37(3)106)81(135)98-56(30-139-33-88-40(6)109)77(131)94-51(24-42-12-14-44(111)15-13-42)72(126)91-50(19-23-62(118)119)71(125)103-67(38(4)107)82(136)137/h8-15,28,35-38,46,48-57,64-67,86,104-107,111H,16-27,29-34,83H2,1-7H3,(H2,84,112)(H2,85,113)(H,87,108)(H,88,109)(H,89,110)(H,90,127)(H,91,126)(H,92,130)(H,93,122)(H,94,131)(H,95,129)(H,96,133)(H,97,128)(H,98,135)(H,99,134)(H,100,123)(H,101,124)(H,102,132)(H,103,125)(H,114,115)(H,116,117)(H,118,119)(H,120,121)(H,136,137)/t35-,36-,37-,38-,46+,48+,49+,50+,51+,52+,53+,54+,55+,56+,57+,64+,65+,66+,67+/m1/s1 |
InChI-Schlüssel |
ZRXXHPDJLAQCPC-SFJRRRFZSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Tigapotide (PCK3145): A Technical Guide on its Mechanism of Action in Prostate Cancer
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tigapotide, also known as PCK3145, is a synthetic 15-amino acid peptide derived from the human prostate secretory protein (PSP94).[1] Preclinical and clinical studies have demonstrated its potential as a multi-faceted therapeutic agent for prostate cancer. Its mechanism of action is centered around three key anti-cancer activities: induction of apoptosis, inhibition of angiogenesis, and prevention of metastasis. This document provides a comprehensive overview of the molecular mechanisms underlying these activities, supported by available quantitative data, experimental methodologies, and visual representations of the signaling pathways involved.
Core Mechanisms of Action
This compound exerts its anti-tumor effects through a coordinated attack on critical pathways involved in prostate cancer progression.
Induction of Apoptosis
This compound has been shown to directly induce programmed cell death in prostate cancer cells. In vivo studies using a rat prostate cancer model demonstrated that treatment with PCK3145 leads to a significant increase in apoptosis within the tumor tissue.[2] This pro-apoptotic effect contributes to the observed reduction in tumor volume.[2]
Anti-Angiogenic Effects
This compound disrupts the formation of new blood vessels, a process crucial for tumor growth and survival. Its anti-angiogenic properties are primarily mediated through the inhibition of the Vascular Endothelial Growth Factor (VEGF) signaling pathway.[3]
-
Inhibition of VEGF Receptor-2 (VEGFR-2) Signaling: this compound treatment leads to a dose-dependent inhibition of VEGF-induced phosphorylation of VEGFR-2 and its downstream effector, Extracellular signal-Regulated Kinase (ERK), in human umbilical vein endothelial cells (HUVECs).[3] This blockade of the VEGF signaling cascade disrupts endothelial cell proliferation and migration.
-
Inhibition of Platelet-Derived Growth Factor (PDGF) Signaling: The peptide also inhibits the PDGF-induced phosphorylation of the PDGF receptor (PDGFR) in smooth muscle cells, further contributing to the destabilization of newly formed blood vessels.[3]
-
Reduction of Tumor Microvessel Density: In a syngeneic rat prostate cancer model, administration of PCK3145 resulted in a significant decrease in tumor vessel density, as evidenced by a 43% reduction in the expression of the endothelial cell marker CD31.[3]
-
Inhibition of Pro-Angiogenic Enzymes: this compound has been observed to inhibit the VEGF-induced secretion of matrix metalloproteinase-2 (MMP-2), an enzyme involved in the degradation of the extracellular matrix, which is a critical step in angiogenesis.[3]
Anti-Metastatic Activity
A key aspect of this compound's therapeutic potential lies in its ability to prevent the spread of prostate cancer cells, particularly to the bone.
-
Inhibition of MMP-9 Secretion: Clinical data from a phase IIa trial in patients with hormone-refractory prostate cancer (HRPC) showed that this compound treatment resulted in a substantial reduction in plasma levels of MMP-9, a key enzyme implicated in tumor invasion and metastasis.[1]
-
Induction of CD44 Shedding: this compound triggers the shedding of the cell surface receptor CD44. This is significant because CD44 is a docking receptor for MMP-9, and its removal from the cell surface likely inhibits the localized enzymatic activity of MMP-9, thereby reducing the invasive potential of cancer cells.
-
Involvement of RhoA and MT1-MMP: The mechanism of CD44 shedding induced by this compound is thought to involve the RhoA signaling pathway and an increase in the expression of Membrane Type 1-MMP (MT1-MMP).
-
Reduction of Skeletal Metastases: In a preclinical rat model of prostate cancer, treatment with PCK3145 led to a dose-dependent delay in the development of skeletal metastases and a reduction in skeletal tumor burden.[2]
Reduction of Parathyroid Hormone-Related Peptide (PTHrP)
This compound has been shown to reduce the levels of parathyroid hormone-related peptide (PTHrP), a factor often produced by tumors that can lead to hypercalcemia and is implicated in bone metastasis.[2] In vivo studies demonstrated that PCK3145 treatment decreased both plasma and tumoral PTHrP levels.[2]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical and clinical studies on this compound.
| In Vivo Efficacy in Rat Prostate Cancer Model | Metric | Result | Reference |
| Tumor Growth Inhibition | Tumor Volume | Dose-dependent decrease | [2] |
| Skeletal Metastasis | Development of Hind-Limb Paralysis | Delayed | [2] |
| Skeletal Tumor Burden | Reduced | [2] | |
| Angiogenesis | CD31 Expression (Tumor Vessel Density) | 43% decrease | [3] |
| Biomarker Modulation | Plasma Calcium Levels | Reduced | [2] |
| Plasma PTHrP Levels | Reduced | [2] | |
| Tumoral PTHrP Levels | Significant decrease | [2] |
| In Vitro Mechanistic Data | Assay | Cell Type | Effect | Reference |
| VEGF Signaling | VEGF-induced VEGFR-2 Phosphorylation | HUVEC | Dose-dependent inhibition | [3] |
| VEGF-induced ERK Phosphorylation | HUVEC | Dose-dependent inhibition | [3] | |
| PDGF Signaling | PDGF-induced PDGFR Phosphorylation | Smooth Muscle Cells | Inhibition | [3] |
| Angiogenesis | Endothelial Cell Tubulogenesis | HUVEC | Inhibition | [3] |
| VEGF-induced MMP-2 Secretion | HUVEC | Inhibition | [3] | |
| Apoptosis | Proliferation and Apoptosis | PC-3, MCF-7, HT-29 | Dose- and time-dependent inhibition of proliferation and induction of apoptosis | [4][5] |
| Metastasis | MMP-9 Secretion | - | Inhibition | |
| CD44 Shedding | - | Induction |
| Phase IIa Clinical Trial in Hormone-Refractory Prostate Cancer | Parameter | Observation | Reference |
| Tumor Response | Best Response | Stable Disease in 10/15 patients | |
| Biomarker | Plasma MMP-9 Levels (in patients with baseline >100 µg/L) | Substantial reduction | [1] |
Experimental Protocols
The following are descriptions of the key experimental methodologies used in the cited studies. These are intended as overviews and not as complete, replicable protocols.
In Vivo Rat Prostate Cancer Model for Tumor Growth and Metastasis
-
Cell Line: Mat Ly Lu rat prostate cancer cells, which may be engineered to overexpress PTHrP.
-
Animal Model: Syngeneic male Copenhagen rats.
-
Tumor Implantation:
-
Subcutaneous: Inoculation of Mat Ly Lu cells into the flank to assess primary tumor growth.
-
Intracardiac: Injection of cells into the left ventricle to induce experimental skeletal metastases.
-
-
Treatment: Continuous infusion of PCK3145 at various doses (e.g., 1, 10, and 100 µg/kg/day) for a specified duration (e.g., 15 days).[2]
-
Endpoints:
-
Tumor volume measurement.
-
Monitoring for the development of hind-limb paralysis as an indicator of skeletal metastasis.
-
Histomorphometric analysis of bone to determine skeletal tumor burden.
-
Measurement of plasma calcium and PTHrP levels.
-
Immunohistochemistry for Tumor Microvessel Density
-
Tissue Preparation: Paraffin-embedded tumor sections.
-
Antibody: Anti-CD31 antibody to stain for endothelial cells.
-
Detection: Standard immunohistochemical staining procedures.
-
Quantification: Microvessel density is determined by counting the number of stained vessels per unit area.
Western Blotting for Protein Phosphorylation
-
Cell Culture: HUVECs or smooth muscle cells are serum-starved and then stimulated with the appropriate growth factor (VEGF or PDGF) in the presence or absence of PCK3145.
-
Lysis: Cells are lysed to extract proteins.
-
Electrophoresis and Transfer: Proteins are separated by SDS-PAGE and transferred to a membrane.
-
Antibodies: Membranes are probed with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., phospho-VEGFR-2, phospho-ERK, phospho-PDGFR) and total protein levels as a loading control.
-
Detection: Horseradish peroxidase-conjugated secondary antibodies and enhanced chemiluminescence are used for detection.
Gelatin Zymography for MMP Activity
-
Sample Preparation: Conditioned media from cell cultures is collected.
-
Electrophoresis: Samples are run on a polyacrylamide gel containing gelatin.
-
Renaturation and Incubation: The gel is washed to remove SDS and incubated in a buffer that allows for enzymatic activity.
-
Staining: The gel is stained with Coomassie Brilliant Blue. Areas of gelatin degradation by MMPs appear as clear bands against a blue background.
TUNEL Assay for Apoptosis
-
Tissue Preparation: Paraffin-embedded tumor sections.
-
Principle: The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay detects DNA fragmentation, a hallmark of apoptosis.
-
Procedure: Tissues are incubated with terminal deoxynucleotidyl transferase and labeled nucleotides, which are incorporated into the ends of fragmented DNA.
-
Detection: The incorporated label is then detected, often by fluorescence microscopy.
Signaling Pathway and Experimental Workflow Diagrams
This compound's Anti-Angiogenic Signaling Pathway
Caption: this compound inhibits angiogenesis by blocking VEGF and PDGF receptor phosphorylation.
This compound's Anti-Metastatic Signaling Pathway
Caption: this compound inhibits metastasis by reducing MMP-9 and promoting CD44 shedding.
Experimental Workflow for In Vivo Efficacy Assessment
Caption: Workflow for evaluating the in vivo efficacy of this compound in a prostate cancer model.
Conclusion
This compound (PCK3145) is a promising peptide-based therapeutic for prostate cancer with a multifaceted mechanism of action. By simultaneously inducing apoptosis, inhibiting angiogenesis through the VEGF and PDGF signaling pathways, and preventing metastasis by modulating MMP-9 and CD44, it targets key vulnerabilities of prostate cancer progression. The preclinical and early clinical data provide a strong rationale for its further development. Future research should focus on elucidating the precise molecular interactions of this compound, identifying predictive biomarkers for patient stratification, and exploring its potential in combination with other anti-cancer therapies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. A synthetic 15-mer peptide (PCK3145) derived from prostate secretory protein can reduce tumor growth, experimental skeletal metastases, and malignancy-associated hypercalcemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A prostate secretory protein94-derived synthetic peptide PCK3145 inhibits VEGF signalling in endothelial cells: implication in tumor angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PCK3145 inhibits proliferation and induces apoptosis in breast and colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
PCK3145 Peptide: A Technical Guide to its Function and Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
PCK3145, also known as Tigapotide, is a synthetic 15-amino acid peptide derived from the human prostate secretory protein 94 (PSP94). Initially investigated for its therapeutic potential in prostate cancer, research has unveiled its broader anti-neoplastic properties. This technical guide provides a comprehensive overview of PCK3145's core functions, delving into its molecular signaling pathways, and presenting key quantitative data from pivotal studies. Detailed experimental protocols for foundational research methodologies are also provided to facilitate further investigation into this promising anti-cancer agent.
Core Functions of PCK3145
PCK3145 exhibits a multi-faceted anti-cancer profile characterized by the following key functions:
-
Inhibition of Tumor Growth and Proliferation: PCK3145 has demonstrated a significant capacity to reduce tumor volume and inhibit the proliferation of various cancer cell lines, including those of the prostate, breast, and colon.[1][2][3]
-
Induction of Apoptosis: A primary mechanism of PCK3145's anti-tumor activity is the induction of programmed cell death, or apoptosis, in cancer cells.[1][2][3][4][5] This has been observed both in vitro and in vivo.
-
Anti-Metastatic Activity: The peptide has been shown to reduce the development of skeletal metastases, a common and devastating complication of advanced prostate cancer.[1][4][5]
-
Reduction of Malignancy-Associated Hypercalcemia: In pre-clinical models, PCK3145 effectively lowers elevated plasma calcium levels, a condition often associated with bone metastases.[1][4]
-
Modulation of Key Proteins: PCK3145 influences the expression and activity of several proteins involved in cancer progression, including the reduction of parathyroid hormone-related peptide (PTHrP) and matrix metalloproteinase-9 (MMP-9).[1][4][5][6][7]
-
Anti-Angiogenic Properties: The peptide has been observed to inhibit the formation of new blood vessels, a process crucial for tumor growth and metastasis.[7]
Signaling Pathways of PCK3145
While the complete molecular signaling network of PCK3145 is still under investigation, two primary pathways have been implicated in its mechanism of action.
Laminin (B1169045) Receptor-Mediated MEK/ERK Pathway
One proposed signaling cascade involves the interaction of PCK3145 with the 37-kDa laminin receptor precursor (37LRP) on the cell surface. This interaction is thought to trigger a downstream signaling cascade that leads to the activation of the MEK/ERK pathway. The transient activation of MEK and ERK1/2 has been observed in cancer cells following PCK3145 treatment, suggesting a potential role for this pathway in mediating the peptide's anti-proliferative and pro-apoptotic effects.[2][3]
References
- 1. PCK3145 inhibits proliferation and induces apoptosis in breast and colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Co-Targeting Luminal B Breast Cancer with S-Adenosylmethionine and Immune Checkpoint Inhibitor Reduces Primary Tumor Growth and Progression, and Metastasis to Lungs and Bone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ar.iiarjournals.org [ar.iiarjournals.org]
- 4. A PSP94-derived peptide PCK3145 inhibits MMP-9 secretion and triggers CD44 cell surface shedding: implication in tumor metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. erc.bioscientifica.com [erc.bioscientifica.com]
- 6. researchgate.net [researchgate.net]
- 7. Emerging and Established Models of Bone Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
Tigapotide: A Synthetic Peptide Derived from PSP94 as a Novel Anti-Cancer Agent
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Tigapotide (also known as PCK3145) is a synthetic 15-amino-acid peptide derived from the human Prostate Secretory Protein of 94 amino acids (PSP94). Emerging as a promising therapeutic candidate, particularly in the context of prostate cancer, this compound has demonstrated multi-faceted anti-tumor activity. This technical guide provides a comprehensive overview of this compound, detailing its origins from PSP94, its proposed mechanisms of action, and a summary of key preclinical and clinical findings. The guide includes structured quantitative data, detailed experimental protocols for relevant assays, and visualizations of the implicated signaling pathways to support further research and development efforts in the field of oncology.
Introduction: From PSP94 to this compound
Prostate Secretory Protein of 94 amino acids (PSP94), also known as β-microseminoprotein, is one of the most abundant proteins found in human seminal fluid.[1] Its expression is significantly downregulated in advanced prostate cancer, suggesting a potential role as a tumor suppressor.[2] This observation spurred interest in the therapeutic potential of PSP94 and its derivatives.
This compound is a synthetic peptide that corresponds to amino acids 31-45 of PSP94.[3] It has been developed to harness the anti-cancer properties of the parent protein in a more targeted and potent manner. Research has focused on its ability to induce apoptosis, inhibit angiogenesis, and prevent metastasis, positioning it as a signal transduction inhibitor with a multi-pronged approach to restricting cancer progression.[4]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies investigating the efficacy and pharmacokinetics of this compound.
Table 1: Preclinical In Vivo Efficacy of this compound in a Rat Prostate Cancer Model
| Treatment Group | Dose (µg/kg/day) | Mean Tumor Volume Reduction (%) | Delay in Hind-Limb Paralysis (days) | Reference |
| Control | 0 | 0 | 0 | [3] |
| This compound | 1 | Not specified | Not specified | [3] |
| This compound | 10 | Dose-dependent decrease | Dose-dependent delay | [3] |
| This compound | 100 | Significant decrease | Significant delay | [3] |
Data from a study using syngeneic male Copenhagen rats inoculated with Mat Ly Lu cells overexpressing PTHrP.[3]
Table 2: Phase I Clinical Trial of this compound in Metastatic Castrate-Resistant Prostate Cancer
| Parameter | Value | Reference |
| Patient Population | Metastatic castrate-resistant prostate cancer | |
| Dosing Regimens | 7.5 mg/m² twice weekly or 15 mg/m² weekly for 4 weeks | |
| Safety | Well-tolerated with no significant adverse events reported. | |
| Pharmacokinetics | ||
| Elimination Half-life | 0.35 to 1.45 hours | [4] |
| Efficacy | ||
| PSA Doubling Time | Increased from 4 to 8 months in one patient | |
| MMP-9 Levels | Declines observed in most patients by week 3 | [5] |
Mechanism of Action and Signaling Pathways
This compound exerts its anti-tumor effects through several interconnected mechanisms, primarily by inducing apoptosis in cancer cells, inhibiting angiogenesis, and reducing metastasis.
Induction of Apoptosis
This compound has been shown to promote tumor cell apoptosis.[3] While the precise molecular cascade is still under investigation, it is hypothesized to involve the activation of caspases, key executioners of programmed cell death. The apoptotic pathway can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of effector caspases like caspase-3.[6]
Anti-Angiogenesis via VEGF Signaling Inhibition
Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. This process is largely driven by Vascular Endothelial Growth Factor (VEGF). This compound has been observed to interfere with VEGF signaling, thereby inhibiting the development of tumor vasculature. The VEGF signaling pathway is initiated by the binding of VEGF to its receptor (VEGFR), leading to receptor dimerization and autophosphorylation. This triggers a downstream cascade involving multiple signaling proteins that ultimately promote endothelial cell proliferation, migration, and survival.[7]
Anti-Metastasis through MMP-9 Inhibition
Metastasis, the spread of cancer cells to distant organs, is a major cause of cancer-related mortality. Matrix metalloproteinases (MMPs), particularly MMP-9, play a crucial role in degrading the extracellular matrix, a key step in tumor invasion and metastasis. Clinical studies have shown that this compound treatment leads to a reduction in MMP-9 levels.[5] Preclinical evidence suggests that this inhibition may be mediated through interactions with cell surface receptors, such as the laminin (B1169045) receptor.[8]
References
- 1. Gel-Based Gelatin Zymography to Examine Matrix Metalloproteinase Activity in Cell Culture | Springer Nature Experiments [experiments.springernature.com]
- 2. docs.abcam.com [docs.abcam.com]
- 3. A synthetic 15-mer peptide (PCK3145) derived from prostate secretory protein can reduce tumor growth, experimental skeletal metastases, and malignancy-associated hypercalcemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. kumc.edu [kumc.edu]
- 5. ascopubs.org [ascopubs.org]
- 6. The caspase-3/GSDME signal pathway as a switch between apoptosis and pyroptosis in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cusabio.com [cusabio.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Apoptotic Effects of Tigapotide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tigapotide, a 15-mer synthetic peptide also known as PCK3145, has demonstrated notable anti-tumor activity, with induction of apoptosis being a key mechanism of action. This technical guide provides an in-depth overview of the apoptotic effects of this compound, summarizing key quantitative and qualitative data from preclinical studies. It details the experimental methodologies employed to evaluate its pro-apoptotic efficacy and elucidates the proposed signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of oncology drug development.
Introduction
This compound is a synthetic peptide derived from the prostate secretory protein (PSP94), a protein whose expression is downregulated in advanced prostate cancer.[1] As a signal transduction inhibitor, this compound exerts its anti-cancer effects through multiple mechanisms, including the induction of apoptosis.[1] This guide focuses specifically on the pro-apoptotic properties of this compound, presenting a compilation of scientific findings and methodologies to facilitate further investigation and development.
Quantitative Data on Apoptotic Effects
The pro-apoptotic activity of this compound has been observed in various cancer cell lines, both in vitro and in vivo. The following tables summarize the key findings from published studies.
| Cell Line | Concentration | Incubation Time | Apoptotic Effect | Assay Used | Reference |
| PC-3 (Prostate) | 5 µM | 48 and 96 hours | Statistically significant increase in apoptosis | Apoptosis Analysis | Sivolap et al., 2015 |
| MCF-7 (Breast) | 5 µM | 48 and 96 hours | Statistically significant increase in apoptosis | Apoptosis Analysis | Sivolap et al., 2015 |
| HT-29 (Colon) | 5 µM | 48 and 96 hours | Statistically significant increase in apoptosis | Apoptosis Analysis | Sivolap et al., 2015 |
Table 1: In Vitro Apoptotic Effects of this compound (PCK3145)
| Animal Model | Tumor Type | Dosage | Treatment Duration | Apoptotic Effect | Assay Used | Reference |
| Male Copenhagen Rats | Mat Ly Lu-PTHrP Prostate Cancer | 100 µg/kg/day | 15 days | Significantly more TUNEL-positive cells and presence of apoptotic bodies compared to control. | TUNEL Assay | Shukeir et al., 2003[1] |
Table 2: In Vivo Apoptotic Effects of this compound (PCK3145)
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the studies on this compound's apoptotic effects.
Cell Culture and Treatment
-
Cell Lines: PC-3 (human prostate adenocarcinoma), MCF-7 (human breast adenocarcinoma), and HT-29 (human colorectal adenocarcinoma) cells are commonly used.
-
Culture Conditions: Cells are typically maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) solution at 37°C in a humidified atmosphere of 5% CO2.
-
This compound Treatment: this compound (PCK3145) is dissolved in an appropriate solvent (e.g., sterile water or PBS) to prepare a stock solution, which is then diluted in culture medium to the desired final concentrations for treating the cells.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry
This is a standard method to quantify the percentage of apoptotic and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
-
Procedure:
-
Seed cells in 6-well plates and treat with this compound at various concentrations and time points.
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry.
-
The cell population is gated into four quadrants: viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).
-
In Vivo Tumor Model and Treatment
-
Animal Model: Syngeneic male Copenhagen rats are often used for prostate cancer models.
-
Tumor Cell Inoculation: Mat Ly Lu cells, a rat prostate cancer cell line, are injected subcutaneously into the flank of the rats to establish solid tumors.
-
This compound Administration: this compound is administered via intraperitoneal (i.p.) injection at specified doses (e.g., 1, 10, and 100 µg/kg/day) for a defined treatment period (e.g., 15 days).
-
Tumor Measurement: Tumor volume is monitored regularly throughout the study.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
This method is used to detect DNA fragmentation, a hallmark of late-stage apoptosis, in tissue sections.
-
Principle: The TUNEL assay involves the use of the enzyme terminal deoxynucleotidyl transferase (TdT) to catalyze the addition of labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA. The incorporated label can then be detected by fluorescence or immunohistochemistry.
-
Procedure (for paraffin-embedded tissue sections):
-
Deparaffinize and rehydrate the tumor tissue sections.
-
Perform antigen retrieval by incubating the sections with Proteinase K.
-
Quench endogenous peroxidase activity with hydrogen peroxide.
-
Equilibrate the sections in TdT reaction buffer.
-
Incubate the sections with the TdT reaction mixture containing biotin-dUTP.
-
Stop the reaction and wash the sections.
-
Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Visualize the signal using a suitable chromogen (e.g., diaminobenzidine, DAB), which produces a brown stain in TUNEL-positive cells.
-
Counterstain the sections with a nuclear stain (e.g., Hoechst stain) to visualize all cell nuclei.
-
Mount the sections and observe under a microscope. The number of TUNEL-positive cells can be quantified.
-
Signaling Pathways and Visualizations
The apoptotic effect of this compound is believed to be mediated through specific signaling pathways. The available evidence points towards the involvement of the laminin (B1169045) receptor and the subsequent activation of the MEK/ERK pathway.
Proposed Signaling Pathway of this compound-Induced Apoptosis
Caption: Proposed signaling pathway of this compound-induced apoptosis.
Experimental Workflow for In Vitro Apoptosis Assessment
Caption: Workflow for in vitro apoptosis assessment using Annexin V/PI staining.
Experimental Workflow for In Vivo Apoptosis Assessment
Caption: Workflow for in vivo apoptosis assessment using the TUNEL assay.
Conclusion
The available evidence strongly supports the role of this compound as an inducer of apoptosis in cancer cells. Both in vitro and in vivo studies have demonstrated its efficacy in promoting programmed cell death in prostate, breast, and colon cancer models. The proposed mechanism involving the laminin receptor and the MEK/ERK signaling pathway provides a foundation for further mechanistic studies. This technical guide consolidates the current knowledge on the apoptotic effects of this compound, offering a valuable resource for the continued research and development of this promising anti-cancer peptide. Further investigations are warranted to fully elucidate the downstream effectors of the ERK pathway and to obtain more detailed quantitative data on the apoptotic response in a wider range of cancer types.
References
Tigapotide's Interaction with MMP-9 in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tigapotide (also known as PCK3145) is a synthetic 15-mer peptide derived from the prostate secretory protein (PSP94) that has demonstrated anti-tumor and anti-metastatic properties. A significant aspect of its mechanism of action involves the modulation of matrix metalloproteinase-9 (MMP-9), a key enzyme implicated in cancer progression, invasion, and angiogenesis. This technical guide provides an in-depth analysis of the interaction between this compound and MMP-9 in cancer cells, summarizing key quantitative data, detailing experimental protocols from pivotal studies, and illustrating the underlying signaling pathways.
Introduction
Matrix metalloproteinase-9 (MMP-9), a gelatinase B enzyme, plays a crucial role in the degradation of the extracellular matrix (ECM), a process essential for tumor invasion, metastasis, and angiogenesis.[1] Elevated levels of MMP-9 are often correlated with poor prognosis in various cancers. This compound has emerged as a promising therapeutic agent that exerts part of its anti-cancer effects by targeting MMP-9.[2] This document serves as a comprehensive resource for understanding the molecular intricacies of this interaction.
Quantitative Data on this compound's Effect on MMP-9
The inhibitory effect of this compound on MMP-9 has been quantified in both in vitro and in vivo settings. The data consistently demonstrates a dose-dependent reduction in MMP-9 expression and secretion.
Table 1: In Vitro Inhibition of MMP-9 Secretion by this compound in HT-1080 Human Fibrosarcoma Cells
| This compound (PCK3145) Concentration (µg/mL) | Treatment Duration (hours) | Inhibition of MMP-9 Secretion (%) |
| 100 | 48 | ~25% |
| 300 | 48 | ~50% |
| 500 | 48 | ~75% |
Data adapted from Annabi et al., 2005. The inhibition percentage is an approximation based on densitometric analysis of Western blot and zymography results.
Table 2: In Vivo and Clinical Trial Data on this compound's Effect on MMP-9
| Study Type | Model System | This compound (PCK3145) Dosage | Key Findings on MMP-9 | Reference |
| In Vivo | Syngeneic rat prostate cancer model (Mat Ly Lu cells) | 1-100 µg/kg/day | Dose-dependent decrease in MMP-9 production in primary tumors and skeletal metastases. | [1] |
| Clinical Trial (Phase IIa) | Patients with hormone-refractory prostate cancer | Not specified | Substantial reduction in plasma MMP-9 levels in patients with initially elevated levels. | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the this compound-MMP-9 interaction.
Cell Culture
-
Cell Line: HT-1080 human fibrosarcoma cells are a commonly used model for studying MMP-9 expression and secretion.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: For experiments, cells are typically serum-starved for 24 hours before treatment with varying concentrations of this compound for the specified duration.
Gelatin Zymography for MMP-9 Activity
This technique is used to detect the gelatinolytic activity of MMP-9 in conditioned media from cell cultures.
-
Sample Preparation: Conditioned media is collected from treated and control cells and concentrated. Protein concentration is determined using a standard protein assay.
-
Electrophoresis: Equal amounts of protein are loaded onto a 10% SDS-polyacrylamide gel containing 1 mg/mL gelatin.
-
Renaturation and Development: After electrophoresis, the gel is washed in a renaturing buffer (e.g., 2.5% Triton X-100) to remove SDS and allow the enzyme to renature. The gel is then incubated in a developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM CaCl2, 1 µM ZnCl2, and 1% Triton X-100) at 37°C for 18-24 hours.
-
Staining and Visualization: The gel is stained with Coomassie Brilliant Blue R-250 and then destained. Areas of gelatin degradation by MMP-9 will appear as clear bands against a blue background.
Western Blotting for Protein Expression
This method is used to quantify the protein levels of MMP-9, RhoA, and MT1-MMP.
-
Cell Lysis: Cells are lysed in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). The membrane is then incubated with primary antibodies specific for MMP-9, RhoA, or MT1-MMP, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Reverse Transcription-Polymerase Chain Reaction (RT-PCR) for Gene Expression
RT-PCR is employed to measure the mRNA levels of relevant genes.
-
RNA Extraction: Total RNA is isolated from treated and control cells using a commercial RNA extraction kit.
-
Reverse Transcription: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme.
-
PCR Amplification: The cDNA is then used as a template for PCR amplification using gene-specific primers for MMP-9, RhoA, MT1-MMP, and CD44. A housekeeping gene (e.g., GAPDH) is used as an internal control.
-
Analysis: PCR products are resolved by agarose (B213101) gel electrophoresis and visualized by ethidium (B1194527) bromide staining.
Signaling Pathways
This compound's regulation of MMP-9 is a multi-step process involving a specific signaling cascade.
Proposed Signaling Pathway of this compound-Mediated MMP-9 Inhibition
The primary mechanism involves the binding of this compound to the 37-kDa laminin (B1169045) receptor precursor (37LRP) on the cancer cell surface. This initiates a downstream signaling cascade that ultimately leads to the reduced secretion and cell-surface association of MMP-9.
Caption: this compound's signaling pathway leading to reduced MMP-9.
Experimental Workflow for Investigating the this compound-MMP-9 Interaction
The following diagram outlines a typical experimental workflow to study the effects of this compound on MMP-9 in cancer cells.
Caption: Workflow for studying this compound's effect on MMP-9.
Conclusion
This compound represents a targeted therapeutic approach with a well-defined mechanism of action against MMP-9 in cancer cells. The inhibition of MMP-9 secretion and activity through the laminin receptor/RhoA/MT1-MMP/CD44 signaling axis provides a strong rationale for its continued development as an anti-metastatic agent. The quantitative data and detailed protocols presented in this guide offer a solid foundation for further research into the therapeutic potential of this compound and the development of novel MMP-9 inhibitors.
References
The Discovery and Development of Tigapotide (PCK3145): A Technical Guide
Abstract
Tigapotide (PCK3145) is a 15-amino acid synthetic peptide derived from the human prostate secretory protein (PSP-94). Preclinical and early clinical studies have demonstrated its potential as a therapeutic agent for hormone-refractory prostate cancer. This document provides a comprehensive overview of the discovery, mechanism of action, and development of this compound, with a focus on the key experimental data and methodologies that underpin its therapeutic rationale.
Introduction
Prostate cancer remains a significant global health concern, and the development of effective therapies for advanced, hormone-refractory disease is a critical unmet need. Prostate Secretory Protein (PSP-94), a protein abundant in human seminal fluid, has been observed to be downregulated in advanced prostate cancer, suggesting a potential tumor-suppressive role.[1] This observation led to the investigation of PSP-94 and its derivatives as potential therapeutic agents.
This compound (PCK3145) was identified as a 15-mer synthetic peptide fragment of PSP-94 that retains and enhances the anti-tumor properties of the parent protein.[2][3][4] This guide details the preclinical and clinical investigations that have elucidated the efficacy and mechanism of action of this compound in prostate cancer models.
Preclinical Development
In Vitro Efficacy
Initial studies focused on identifying the active region of PSP-94 responsible for its anti-proliferative effects. Synthetic peptides corresponding to different regions of PSP-94 were screened, and PCK3145 was identified as the most potent inhibitor of prostate cancer cell proliferation.[2][3]
In Vivo Efficacy in a Syngeneic Rat Model of Prostate Cancer
The anti-tumor activity of this compound was evaluated in a well-established syngeneic model of rat prostate cancer using MatLyLu cells, which are known to form tumors and metastasize.[2][3][4]
Treatment with this compound resulted in a significant, dose-dependent reduction in primary tumor volume and weight.
Table 1: Effect of this compound on Primary Tumor Growth in a Rat Prostate Cancer Model
| Treatment Group | Dose (µg/kg/day) | Mean Tumor Volume (mm³) ± SD | Mean Tumor Weight (g) ± SD |
| Vehicle Control | - | Data not available | Data not available |
| This compound | 1 | Data not available | Data not available |
| This compound | 10 | Data not available | Data not available |
| This compound | 100 | Data not available | Data not available |
Note: While the source material confirms a dose-dependent decrease, specific mean values and standard deviations for tumor volume and weight at each dose are not explicitly provided in the available search results.[2][3]
Intracardiac injection of MatLyLu cells leads to the development of experimental skeletal metastases. This compound treatment significantly delayed the onset of hind-limb paralysis, an indicator of vertebral metastases.[2][3][4]
Table 2: Effect of this compound on the Development of Skeletal Metastases
| Treatment Group | Dose (µg/kg/day) | Outcome |
| Vehicle Control | - | Data not available |
| This compound | 100 | Significant delay in the development of hind-limb paralysis.[2][3] |
Note: Quantitative data on the median time to paralysis or the number of animals affected at specific time points are not detailed in the provided search results.
The rat prostate cancer model used cells overexpressing parathyroid hormone-related peptide (PTHrP), a key driver of hypercalcemia in malignancy.[2][3] this compound treatment led to a dose-dependent reduction in plasma calcium and PTHrP levels.
Table 3: Effect of this compound on Plasma Calcium and PTHrP Levels
| Treatment Group | Dose (µg/kg/day) | Plasma Calcium Level | Plasma PTHrP Level |
| Normal (No Tumor) | - | Basal levels | Basal levels |
| Vehicle Control | - | Elevated | Elevated |
| This compound | 10 | Significant reduction | Significant reduction |
| This compound | 100 | Near normalization | Significant reduction |
Note: Specific quantitative values for plasma calcium (e.g., in mg/dL or mmol/L) and PTHrP (e.g., in pmol/L) with statistical significance (p-values) are not provided in the summarized search results.[1][2]
Mechanism of Action
This compound exerts its anti-tumor effects through a multi-faceted mechanism of action, primarily involving the induction of apoptosis and the modulation of key signaling pathways involved in tumor progression and metastasis.
Induction of Apoptosis
A key mechanism underlying the anti-tumor effects of this compound is its ability to induce programmed cell death (apoptosis) in cancer cells.[2][3][4] In vivo, tumor sections from animals treated with this compound showed a significant increase in TUNEL-positive cells, a hallmark of apoptosis.[1]
Signaling Pathways
This compound has been shown to modulate signaling pathways critical for cancer cell survival, proliferation, and invasion. Specifically, it has been demonstrated to inhibit the Akt signaling pathway, which is a central regulator of cell survival and proliferation.[5] Furthermore, this compound's effect on PTHrP levels suggests an interaction with pathways regulating this peptide's production by tumor cells.[1][2]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. A synthetic 15-mer peptide (PCK3145) derived from prostate secretory protein can reduce tumor growth, experimental skeletal metastases, and malignancy-associated hypercalcemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. aacrjournals.org [aacrjournals.org]
The Role of Tigapotide as a Signal Transduction Inhibitor: A Technical Overview
Disclaimer: As of December 2025, publicly available scientific literature and clinical trial databases do not contain information on a compound designated "Tigapotide." The following technical guide has been constructed as a representative example of a signal transduction inhibitor, here named "Exemplatide," which targets the Epidermal Growth Factor Receptor (EGFR) signaling pathway. The data and experimental protocols are based on well-established findings for first-generation EGFR tyrosine kinase inhibitors to illustrate the requested format and content.
Introduction
Signal transduction pathways are critical cellular communication networks that govern fundamental processes such as cell growth, proliferation, differentiation, and survival. Dysregulation of these pathways is a hallmark of many diseases, including cancer. Signal transduction inhibitors are a class of therapeutic agents designed to specifically interfere with these signaling cascades at key nodes, thereby correcting the pathological signaling and restoring normal cellular function.
"Exemplatide" is a potent and selective, ATP-competitive small molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF, TGF-α), undergoes dimerization and autophosphorylation of specific tyrosine residues within its intracellular domain. This phosphorylation creates docking sites for various adaptor proteins and enzymes, initiating downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation and survival. In many cancer types, EGFR is overexpressed or harbors activating mutations, leading to constitutive signaling and uncontrolled cell growth. Exemplatide is designed to inhibit this aberrant signaling.
Mechanism of Action: Inhibition of EGFR Signaling
Exemplatide exerts its therapeutic effect by binding to the ATP-binding pocket of the EGFR tyrosine kinase domain. This competitive inhibition prevents the phosphorylation of the receptor and subsequent activation of downstream signaling pathways. The blockade of these pathways ultimately leads to cell cycle arrest and apoptosis in EGFR-dependent tumor cells.
Methodological & Application
Application Notes and Protocols for the Use of Tigapotide in Prostate Cancer Cell Line Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tigapotide, also known as PCK-3145, is a synthetic 15-mer peptide derived from the prostate secretory protein 94 (PSP94).[1][2] It has demonstrated anti-tumor activity in prostate cancer models, primarily through the induction of apoptosis and the reduction of skeletal metastases.[2][3] These application notes provide a comprehensive guide for the use of this compound in prostate cancer cell line research, including its mechanism of action, protocols for key experiments, and data presentation guidelines.
Mechanism of Action
This compound is characterized as a signal transduction inhibitor with a multi-faceted mechanism of action that includes anti-angiogenic, anti-metastatic, and pro-apoptotic effects.[3]
Inhibition of Metastasis: A key aspect of this compound's anti-metastatic potential lies in its ability to inhibit the secretion of matrix metalloproteinase-9 (MMP-9). MMP-9 is an enzyme critically involved in the degradation of the extracellular matrix, a crucial step for tumor invasion and metastasis. This compound has been shown to trigger the shedding of the cell surface receptor CD44, which can act as a docking site for MMP-9. This action is thought to be mediated through the RhoA signaling pathway and an increase in the expression of Membrane Type 1-Matrix Metalloproteinase (MT1-MMP).
Induction of Apoptosis: this compound has been shown to promote tumor cell apoptosis.[2][3] While the precise signaling cascade leading to apoptosis is not fully elucidated, it is hypothesized to involve the intrinsic apoptotic pathway. This pathway is typically characterized by changes in the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of executioner caspases, such as caspase-3.
Anti-Angiogenic Effects: this compound has also been reported to interfere with the vascular endothelial growth factor (VEGF) signaling pathway, a critical driver of angiogenesis. This suggests that this compound may inhibit the formation of new blood vessels, thereby restricting tumor growth and nutrient supply.
Data Presentation
Quantitative Data Summary
The following table summarizes the available quantitative data on the effect of this compound (PCK3145) on prostate cancer cell lines. It is important to note that the available data is from a rat prostate cancer cell line (Mat Ly Lu), and similar dose-response studies are recommended for human prostate cancer cell lines such as PC-3, LNCaP, and DU-145 to determine their specific IC50 values.
| Cell Line | Assay | Treatment | Concentration (µg/mL) | Incubation Time | Result | Reference |
| Mat Ly Lu (rat) | Cell Growth | PCK3145 | 1 - 100 | 5 days | Dose-dependent decrease in cell number | [3] |
No specific IC50 values for PC-3, LNCaP, or DU-145 human prostate cancer cell lines were identified in the reviewed literature. Researchers should perform dose-response experiments to determine the IC50 for their specific cell line of interest.
Signaling Pathway and Experimental Workflow Diagrams
References
Application Notes and Protocols for Tigapotide Treatment in PC3 Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tigapotide, also known as PCK3145, is a synthetic 15-amino acid peptide derived from the prostate secretory protein 94 (PSP94). It has demonstrated anti-tumor and anti-metastatic properties in preclinical studies. These application notes provide a comprehensive overview of the use of this compound in prostate cancer research, with a specific focus on its application in PC3 xenograft mouse models. The protocols detailed below are intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy of this compound.
Mechanism of Action
This compound is a signal transduction inhibitor with a multi-faceted mechanism of action that includes the induction of apoptosis, anti-angiogenesis, and anti-metastasis. A key aspect of its anti-metastatic activity involves the inhibition of matrix metalloproteinase-9 (MMP-9) secretion and the induction of CD44 cell surface shedding. This process is believed to be mediated through RhoA signaling and an increase in membrane type 1 matrix metalloproteinase (MT1-MMP).
Signaling Pathway of this compound in Prostate Cancer Cells
Caption: Proposed signaling pathway of this compound in prostate cancer cells.
Quantitative Data on this compound Efficacy
Table 1: Effect of this compound (PCK3145) on Tumor Volume in a Rat Prostate Cancer Model
| Treatment Group | Dosage (µg/kg/day) | Duration of Treatment | Mean Tumor Volume Reduction (%) | Animal Model | Cell Line | Reference |
| This compound | 1 | 15 days | Not specified | Copenhagen Rat | Mat Ly Lu | Shukeir et al., 2004 |
| This compound | 10 | 15 days | Significant | Copenhagen Rat | Mat Ly Lu | Shukeir et al., 2004 |
| This compound | 100 | 15 days | Dose-dependent, significant | Copenhagen Rat | Mat Ly Lu | Shukeir et al., 2004 |
Note: The study reported a dose-dependent decrease in tumor volume but did not provide specific percentage reductions for all dose groups in the abstract. The highest dose (100 µg/kg/day) was noted to significantly reduce skeletal tumor burden.
Experimental Protocols
The following protocols provide a detailed methodology for conducting studies on the effect of this compound in a PC3 xenograft mouse model.
Experimental Workflow
Caption: Workflow for this compound efficacy studies in a PC3 xenograft model.
Protocol 1: Establishment of PC3 Xenograft Mouse Model
1. Cell Culture:
-
Culture human prostate cancer PC3 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells upon reaching 80-90% confluency.
2. Animal Model:
-
Use male athymic nude mice (e.g., BALB/c nude), 6-8 weeks of age.
-
Allow mice to acclimatize for at least one week before experimental procedures.
-
House animals in a sterile environment with ad libitum access to food and water.
3. Preparation of Cell Inoculum:
-
Harvest PC3 cells using trypsin-EDTA.
-
Wash cells with sterile phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel® Basement Membrane Matrix.
-
The final cell concentration should be 2 x 10^7 cells/mL.
4. Tumor Inoculation:
-
Anesthetize the mice using an appropriate anesthetic (e.g., isoflurane).
-
Inject 100 µL of the cell suspension (containing 2 x 10^6 PC3 cells) subcutaneously into the right flank of each mouse using a 27-gauge needle.
5. Tumor Growth Monitoring:
-
Monitor tumor growth by measuring the length (L) and width (W) of the tumors with a digital caliper every 2-3 days.
-
Calculate tumor volume (V) using the formula: V = (L x W^2) / 2.
-
Monitor the body weight and general health of the animals regularly.
6. Randomization:
-
When tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment and control groups.
Protocol 2: Administration of this compound
1. Materials:
-
Lyophilized this compound (PCK3145)
-
Sterile, pyrogen-free vehicle (e.g., 0.9% saline or PBS)
-
Sterile insulin (B600854) syringes with 28-30 gauge needles
2. Preparation of this compound Solution:
-
Reconstitute lyophilized this compound in the sterile vehicle to the desired stock concentration.
-
Gently swirl to dissolve. Avoid vigorous shaking.
-
Prepare fresh solutions for each day of administration or store according to manufacturer's instructions.
3. Dosing and Administration:
-
Based on the study by Shukeir et al. (2004), suggested starting doses for a mouse model could be in the range of 10-100 µg/kg body weight. Dose-response studies are recommended to determine the optimal dose.
-
Administer this compound or vehicle control via subcutaneous injection at a site distant from the tumor (e.g., the scruff of the neck).
-
The injection volume should typically be around 100 µL for a 20-25g mouse.
-
Administer the treatment daily or as determined by the experimental design.
4. Treatment Schedule:
-
Continue treatment for a predefined period (e.g., 21-28 days) or until the tumors in the control group reach a predetermined endpoint size.
Protocol 3: Efficacy Evaluation and Endpoint Analysis
1. Data Collection:
-
Continue to measure tumor volume and body weight 2-3 times per week throughout the treatment period.
2. Study Endpoint:
-
The study should be terminated when tumors in the control group reach the pre-defined maximum size as per institutional animal care and use committee (IACUC) guidelines (e.g., 1500-2000 mm³), or if animals show signs of significant distress or weight loss (>20%).
3. Tissue Collection and Analysis:
-
At the end of the study, euthanize the mice.
-
Excise the tumors and record their final weight.
-
A portion of the tumor can be snap-frozen in liquid nitrogen for molecular analysis (e.g., Western blot, PCR) to assess changes in MMP-9, CD44, and apoptotic markers.
-
Another portion of the tumor can be fixed in 10% neutral buffered formalin for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation markers like Ki-67 and apoptotic markers like cleaved caspase-3).
Conclusion
This compound represents a promising therapeutic peptide for the treatment of prostate cancer. The protocols and information provided in these application notes are intended to serve as a comprehensive guide for researchers investigating the in vivo efficacy of this compound in a PC3 xenograft mouse model. Careful adherence to these methodologies will ensure the generation of robust and reproducible data, contributing to the further development of this potential anti-cancer agent.
Application Notes and Protocols for LNCaP Cell Viability Assay Using Tigapotide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tigapotide, also known as PCK3145, is a synthetic 15-amino acid peptide derived from the prostate secretory protein 94 (PSP94).[1] It has emerged as a potential therapeutic agent for prostate cancer, particularly in late-stage, hormone-refractory cases.[1] this compound is believed to exert its anti-cancer effects through multiple mechanisms, including the induction of apoptosis, anti-angiogenesis, and anti-metastasis.[1] This document provides a detailed protocol for assessing the effect of this compound on the viability of the androgen-sensitive human prostate adenocarcinoma cell line, LNCaP.
The LNCaP cell line is a widely used model for prostate cancer research as it expresses the androgen receptor and prostate-specific antigen (PSA). Notably, LNCaP cells have been shown to express PSP94 and its specific binding sites, suggesting they are a relevant model for studying the effects of this compound.[2]
Principle
This protocol outlines a cell viability assay to determine the dose- and time-dependent effects of this compound on LNCaP cells. The recommended primary assay is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures the metabolic activity of viable cells. In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength. Alternative assays such as WST-1 or CellTiter-Glo are also described.
Data Presentation
While direct dose-response data for this compound on LNCaP cells is not extensively available in the public domain, the following tables provide a template for presenting quantitative data obtained from such experiments. The values presented are hypothetical and should be replaced with experimental results.
Table 1: Dose-Dependent Effect of this compound on LNCaP Cell Viability (72-hour incubation)
| This compound Concentration (µM) | Mean Absorbance (OD 570 nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 1.250 | 0.085 | 100 |
| 1 | 1.150 | 0.070 | 92 |
| 10 | 0.980 | 0.065 | 78.4 |
| 50 | 0.625 | 0.050 | 50 |
| 100 | 0.350 | 0.040 | 28 |
| 200 | 0.150 | 0.025 | 12 |
Table 2: Time-Dependent Effect of this compound (50 µM) on LNCaP Cell Viability
| Incubation Time (hours) | Mean Absorbance (OD 570 nm) | Standard Deviation | % Cell Viability |
| 0 | 1.250 | 0.085 | 100 |
| 24 | 1.050 | 0.075 | 84 |
| 48 | 0.813 | 0.060 | 65 |
| 72 | 0.625 | 0.050 | 50 |
| 96 | 0.450 | 0.045 | 36 |
Signaling Pathways and Experimental Workflow Visualization
Signaling Pathways of this compound in Prostate Cancer Cells
This compound is thought to initiate its anti-cancer effects by binding to the 37/67 kDa laminin (B1169045) receptor (LR) on the surface of cancer cells. This interaction can trigger downstream signaling cascades that lead to apoptosis and inhibition of angiogenesis. The following diagram illustrates the proposed signaling pathways.
Caption: Proposed signaling pathways of this compound in prostate cancer cells.
Experimental Workflow for LNCaP Cell Viability Assay
The following diagram outlines the major steps involved in performing a cell viability assay to assess the effect of this compound on LNCaP cells.
Caption: Experimental workflow for this compound LNCaP cell viability assay.
Experimental Protocols
Materials and Reagents
-
LNCaP cells (ATCC® CRL-1740™)
-
RPMI-1640 Medium (with L-glutamine)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL)
-
Trypsin-EDTA solution (0.25%)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
This compound (PCK3145)
-
Dimethyl sulfoxide (B87167) (DMSO, sterile)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well flat-bottom cell culture plates
-
Sterile, multichannel pipettes and tips
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Cell Culture
-
Maintain LNCaP cells: Culture LNCaP cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Incubation: Grow cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture: Passage the cells when they reach 80-90% confluency. Detach cells using Trypsin-EDTA, neutralize with complete medium, centrifuge, and resuspend in fresh medium for seeding into new flasks.
LNCaP Cell Viability Assay Protocol (MTT)
-
Cell Seeding:
-
Harvest LNCaP cells that are in the logarithmic growth phase.
-
Perform a cell count and determine cell viability (e.g., using Trypan Blue exclusion).
-
Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in complete RPMI-1640 medium.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.
-
Include wells for vehicle control (cells treated with DMSO at the same final concentration as the highest this compound concentration) and blank (medium only).
-
Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow cells to attach.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in sterile DMSO. Further dilute the stock solution in serum-free RPMI-1640 to create a range of working concentrations. Note: As there is no established optimal concentration for this compound on LNCaP cells, a broad range should be tested initially (e.g., 0.1 µM to 200 µM).
-
After 24 hours of cell attachment, carefully aspirate the medium from each well.
-
Add 100 µL of the prepared this compound dilutions to the respective wells. For the vehicle control wells, add medium containing the same final concentration of DMSO.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72, or 96 hours) at 37°C and 5% CO₂.
-
-
MTT Assay:
-
Following the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C and 5% CO₂. During this time, viable cells will convert the MTT into formazan crystals.
-
After the 4-hour incubation, add 100 µL of MTT solubilization solution to each well.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Mean Absorbance of Treated Wells / Mean Absorbance of Vehicle Control Wells) x 100
-
Plot the % cell viability against the log of the this compound concentration to generate a dose-response curve.
-
From the dose-response curve, determine the IC₅₀ value (the concentration of this compound that inhibits cell viability by 50%).
Alternative Viability Assays
-
WST-1 Assay: This assay is similar to the MTT assay but uses a water-soluble tetrazolium salt, which simplifies the protocol by eliminating the solubilization step. Follow the manufacturer's instructions for the WST-1 reagent.
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, an indicator of metabolically active cells. It is a highly sensitive method with a simple "add-mix-measure" protocol. Follow the manufacturer's instructions for the CellTiter-Glo® reagent.
Conclusion
This document provides a comprehensive guide for assessing the in vitro efficacy of this compound on LNCaP prostate cancer cells. By following these protocols, researchers can generate robust and reproducible data on the dose- and time-dependent effects of this promising therapeutic peptide. The provided diagrams offer a clear visualization of the proposed signaling pathways and the experimental workflow. It is important to reiterate that the optimal experimental conditions, particularly the concentration range of this compound, should be empirically determined for each specific study.
References
Application Notes and Protocols: MMP-9 Inhibition Assay with Tigapotide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix metalloproteinase-9 (MMP-9), also known as gelatinase B, is a zinc-dependent endopeptidase that plays a crucial role in the degradation of extracellular matrix (ECM) components, particularly type IV collagen, a major component of basement membranes.[1] Dysregulated MMP-9 activity is implicated in a variety of pathological processes, including tumor invasion and metastasis, inflammation, and angiogenesis.[2][3] Consequently, the inhibition of MMP-9 has emerged as a significant therapeutic strategy in drug development.[4]
Tigapotide, also known as PCK3145, is a 15-mer synthetic peptide derived from the prostate secretory protein (PSP94).[5] It has been investigated for its anti-cancer properties, which are partly attributed to its effect on MMP-9.[5][6] Notably, the primary mechanism of this compound's action on MMP-9 is not direct enzymatic inhibition but rather the inhibition of its secretion from cells.[7][8] This is achieved by triggering intracellular signaling pathways that lead to a decrease in the expression of factors that stabilize MMP-9 mRNA.[9]
This document provides detailed protocols for two distinct assays to evaluate the effect of this compound on MMP-9:
-
A direct in vitro fluorometric assay to assess for any potential direct enzymatic inhibition.
-
A cell-based assay to quantify the inhibitory effect of this compound on MMP-9 secretion, reflecting its known biological mechanism.
Signaling Pathways and Experimental Workflow
MMP-9 Signaling Pathway in Cancer Progression
MMP-9 is involved in multiple signaling pathways that promote cancer progression. Its expression can be induced by various growth factors and pro-inflammatory cytokines. Once active, MMP-9 degrades the ECM, releasing sequestered growth factors and facilitating cell migration and invasion.[9]
Caption: MMP-9 signaling pathway in cancer.
Experimental Workflow for MMP-9 Inhibition Assays
The overall workflow involves preparing the inhibitor and enzyme/cells, performing the respective assays, and analyzing the data to determine the extent of inhibition.
References
- 1. mdpi.com [mdpi.com]
- 2. Targeted modulation of MMP9 and GRP78 via molecular interaction and in silico profiling of Curcuma caesia rhizome metabolites: A computational drug discovery approach for cancer therapy | PLOS One [journals.plos.org]
- 3. Selective Allosteric Inhibition of MMP9 Is Efficacious in Preclinical Models of Ulcerative Colitis and Colorectal Cancer | PLOS One [journals.plos.org]
- 4. Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assaygenie.com [assaygenie.com]
- 6. richardbeliveau.org [richardbeliveau.org]
- 7. richardbeliveau.org [richardbeliveau.org]
- 8. A PSP94-derived peptide PCK3145 inhibits MMP-9 secretion and triggers CD44 cell surface shedding: implication in tumor metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of MMP-9 secretion by the anti-metastatic PSP94-derived peptide PCK3145 requires cell surface laminin receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Apoptosis Induction Assay of Tigapotide in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tigapotide, also known as PCK3145, is a synthetic 15-amino acid peptide derived from the prostate secretory protein 94 (PSP94). It has emerged as a promising agent in oncology research due to its potential to induce apoptosis (programmed cell death) in various cancer cell lines, including prostate, breast, and colon cancers. These application notes provide a comprehensive overview and detailed protocols for assessing the apoptotic effects of this compound on cancer cells. The methodologies described herein are standard techniques for characterizing the induction of apoptosis and elucidating the underlying molecular mechanisms.
Mechanism of Action
This compound is believed to exert its pro-apoptotic effects through a signaling cascade initiated by its interaction with a cell surface receptor. While the complete mechanism is still under investigation, current evidence suggests the involvement of the 67-kDa laminin (B1169045) receptor. Binding of this compound to this receptor is thought to trigger the activation of the Mitogen-activated protein kinase kinase (MEK)/Extracellular signal-regulated kinase (ERK) signaling pathway. The sustained activation of the MEK/ERK pathway can, in turn, modulate the expression and activity of key apoptotic regulators, such as the Bcl-2 family of proteins and caspases, ultimately leading to the execution of the apoptotic program.
Data Presentation
The following tables are templates for summarizing quantitative data from apoptosis assays. Researchers should perform dose-response and time-course experiments to determine the optimal concentrations and incubation times for this compound in their specific cancer cell line of interest.
Table 1: Dose-Response of this compound on Apoptosis Induction in [Cancer Cell Line] Cells after [Time] Hours
| This compound (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | Total % Apoptotic Cells |
| 0 (Vehicle) | [Value] | [Value] | [Value] |
| [Concentration 1] | [Value] | [Value] | [Value] |
| [Concentration 2] | [Value] | [Value] | [Value] |
| [Concentration 3] | [Value] | [Value] | [Value] |
| [Concentration 4] | [Value] | [Value] | [Value] |
Table 2: Time-Course of Apoptosis Induction by [Concentration] µM this compound in [Cancer Cell Line] Cells
| Incubation Time (hours) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | Total % Apoptotic Cells |
| 0 | [Value] | [Value] | [Value] |
| [Time 1] | [Value] | [Value] | [Value] |
| [Time 2] | [Value] | [Value] | [Value] |
| [Time 3] | [Value] | [Value] | [Value] |
| [Time 4] | [Value] | [Value] | [Value] |
Table 3: Effect of this compound on Caspase-3/7 Activity in [Cancer Cell Line] Cells
| Treatment | Incubation Time (hours) | Relative Luminescence Units (RLU) | Fold Change vs. Vehicle |
| Vehicle | [Time] | [Value] | 1.0 |
| This compound [Conc 1] | [Time] | [Value] | [Value] |
| This compound [Conc 2] | [Time] | [Value] | [Value] |
| This compound [Conc 3] | [Time] | [Value] | [Value] |
Mandatory Visualizations
Reconstituting and handling lyophilized Tigapotide for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tigapotide, a synthetic 15-mer peptide derived from the human prostate secretory protein (PSP94), has demonstrated potential as a signal transduction inhibitor with anti-angiogenic and anti-metastatic properties.[1] It is implicated in the inhibition of matrix metalloproteinase-9 (MMP-9) secretion and interference with the vascular endothelial growth factor (VEGF) signaling pathway.[1][2] These characteristics make this compound a molecule of interest in cancer research, particularly in the context of hormone-refractory prostate cancer.[1]
This document provides detailed protocols for the reconstitution, handling, and storage of lyophilized this compound to ensure its stability and integrity for experimental use. It also presents a putative signaling pathway based on current literature.
Data Presentation
Quantitative data regarding the storage and handling of this compound are summarized in the tables below. These are based on general guidelines for synthetic peptides in the absence of manufacturer-specific data for this compound.
Table 1: Storage Conditions for Lyophilized and Reconstituted this compound
| Form | Storage Temperature | Duration | Notes |
| Lyophilized Powder | -20°C or -80°C | Several months to years | Store in a tightly sealed vial with a desiccant. Avoid exposure to light and moisture. |
| Reconstituted Stock Solution | -20°C or -80°C | Up to 1 month (aliquoted) | Avoid repeated freeze-thaw cycles by preparing single-use aliquots. |
| Diluted Working Solution | 4°C | Up to 1 week | For short-term use. Discard if not used within this period. |
Table 2: Recommended Reconstitution and Experimental Concentrations
| Parameter | Recommendation | Details |
| Reconstitution Solvent | Sterile, distilled water or 0.1% acetic acid for initial solubilization. For hydrophobic peptides, DMSO may be used. | The choice of solvent depends on the peptide's amino acid composition. A small amount should be tested for solubility first. |
| Stock Solution Concentration | 1-10 mg/mL | Preparing a concentrated stock solution allows for accurate dilution to working concentrations. |
| Typical in vitro Experimental Concentration | 1-100 µM | The optimal concentration should be determined experimentally for each specific assay and cell line. |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
This protocol outlines the steps to reconstitute lyophilized this compound to create a stock solution.
Materials:
-
Vial of lyophilized this compound
-
Sterile, high-purity water, 0.1% acetic acid, or DMSO
-
Sterile, low-protein-binding polypropylene (B1209903) microcentrifuge tubes
-
Sterile pipette and tips
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming inside the vial, which can affect peptide stability.
-
Centrifugation: Briefly centrifuge the vial to ensure that all the lyophilized powder is at the bottom of the vial.
-
Solvent Addition: Carefully open the vial and add the appropriate amount of sterile solvent to achieve the desired stock concentration (e.g., 1 mg/mL). For example, to create a 1 mg/mL stock solution from 1 mg of lyophilized peptide, add 1 mL of solvent.
-
Dissolution: Gently vortex or swirl the vial to dissolve the peptide completely. Avoid vigorous shaking, which can cause aggregation. If the peptide is difficult to dissolve, sonication may be helpful.
-
Aliquoting: Once the peptide is fully dissolved, dispense the stock solution into single-use aliquots in sterile, low-protein-binding polypropylene tubes. This is crucial to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or -80°C until use.
Protocol 2: Handling and Dilution of Reconstituted this compound
This protocol describes the proper handling and dilution of the this compound stock solution for experimental use.
Materials:
-
Aliquoted this compound stock solution
-
Appropriate sterile assay buffer (e.g., PBS, cell culture medium)
-
Sterile pipette and tips
Procedure:
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature or on ice.
-
Dilution: Dilute the stock solution to the final working concentration using the appropriate sterile assay buffer. For example, to prepare a 10 µM working solution from a 1 mg/mL stock solution (assuming a molecular weight of approximately 2039.1 g/mol for this compound[2]), you would perform a series of dilutions.
-
Mixing: Gently mix the diluted solution by pipetting up and down. Avoid vortexing.
-
Immediate Use: Use the diluted working solution immediately in your experiment. Do not store diluted solutions for extended periods.
Visualizations
Experimental Workflow: Reconstitution and Handling
References
Application Notes and Protocols for Preclinical Dose-Response Studies of Tigapotide (PCK3145)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical dose-response characteristics of Tigapotide (also known as PCK3145), a synthetic 15-mer peptide derived from the prostate secretory protein (PSP-94). This compound has been investigated for its potential as a therapeutic agent in prostate cancer, demonstrating anti-tumor, anti-metastatic, and anti-angiogenic properties in preclinical models.[1][2][3][4][5]
Mechanism of Action
This compound exerts its anti-cancer effects through multiple mechanisms. It is a signal transduction inhibitor that has been shown to induce apoptosis in cancer cells.[1][2][3] Additionally, it interferes with the vascular endothelial growth factor (VEGF) signaling pathway, thereby inhibiting angiogenesis.[5] Studies have also indicated its role in preventing the metastatic process by affecting matrix metalloproteinase-9 (MMP-9) levels.
Signaling Pathway of this compound's Anti-Angiogenic Activity
The following diagram illustrates the proposed signaling pathway for the anti-angiogenic effects of this compound.
Caption: Proposed mechanism of this compound's anti-angiogenic effect.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical dose-response studies of this compound.
Table 1: In Vivo Efficacy of this compound in a Rat Prostate Cancer Model
| Animal Model | Treatment | Dose (µg/kg/day) | Duration | Key Findings | Reference |
| Male Copenhagen Rats with Mat Ly Lu Tumors | Continuous Infusion | 1, 10, 100 | 15 days | Dose-dependent decrease in tumor volume. | [1][2] |
| Male Copenhagen Rats with Mat Ly Lu Tumors | Continuous Infusion | 100 | 10 days | Reduced skeletal tumor burden and delayed hind-limb paralysis. | [1][2] |
| Syngeneic Rat Prostate Cancer Model | Not Specified | Not Specified | Not Specified | Decreased CD31 expression (a marker of tumor vessel density) by 43%. | [5] |
Table 2: In Vitro Efficacy of this compound
| Cell Line | Assay | Key Findings | Reference |
| Human Umbilical Vein Endothelial Cells (HUVEC) | ERK Phosphorylation Assay | Dose-dependent antagonism of VEGF-induced ERK phosphorylation. | [5] |
| Human Umbilical Vein Endothelial Cells (HUVEC) | VEGFR-2 Phosphorylation Assay | Dose-dependent antagonism of VEGF-induced VEGFR-2 phosphorylation. | [5] |
| Human Umbilical Vein Endothelial Cells (HUVEC) | Tube Formation Assay | Inhibition of in vitro endothelial cell tubulogenesis. | [5] |
| PC-3, MCF-7, HT-29 | Proliferation and Apoptosis Assays | Dose- and time-dependent inhibition of proliferation and induction of apoptosis. | [6] |
Table 3: Non-Clinical Toxicology of this compound
| Species | Administration Route | Dose | Duration | Results |
| Mice | Intravenous | Up to 450 mg/kg/day | 28 days | No clear evidence of toxicity. |
| Primates | Intravenous | Up to 25 mg/kg/day | 28 days | No clear evidence of toxicity. |
Experimental Protocols
Protocol 1: In Vivo Anti-Tumor Efficacy Study
This protocol describes the methodology for evaluating the anti-tumor efficacy of this compound in a rat model of prostate cancer.[1][2]
1. Animal Model:
-
Syngeneic male Copenhagen rats.
2. Tumor Cell Line:
-
Rat prostate cancer Mat Ly Lu cells, potentially overexpressing parathyroid hormone-related protein (PTHrP).
3. Experimental Workflow:
Caption: Workflow for in vivo anti-tumor efficacy studies.
4. Detailed Steps:
-
Tumor Cell Inoculation:
-
Treatment:
-
Efficacy Assessment:
-
Measure primary tumor volume regularly.
-
Monitor animals for the development of hind-limb paralysis as an indicator of skeletal metastases.[1][2]
-
At the end of the study, collect blood to measure plasma calcium and PTHrP levels.[1][2]
-
Perform bone histomorphometry to assess skeletal tumor burden.[2]
-
Conduct a TUNEL assay on tumor sections to evaluate apoptosis.[1]
-
Protocol 2: In Vitro Anti-Angiogenesis Assays
This protocol outlines the methods to assess the anti-angiogenic properties of this compound in vitro.[5]
1. Cell Line:
-
Human Umbilical Vein Endothelial Cells (HUVEC).
2. Assays:
-
VEGFR-2 and ERK Phosphorylation Assay:
-
Culture HUVECs to near confluence.
-
Pre-treat cells with varying concentrations of this compound.
-
Stimulate the cells with VEGF.
-
Lyse the cells and perform Western blotting to detect phosphorylated and total VEGFR-2 and ERK.
-
-
Endothelial Cell Tube Formation Assay:
-
Coat a 96-well plate with Matrigel.
-
Seed HUVECs onto the Matrigel-coated plate.
-
Treat the cells with different concentrations of this compound in the presence of VEGF.
-
Incubate for an appropriate time to allow for tube formation.
-
Visualize and quantify the tube-like structures using a microscope.
-
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. A synthetic 15-mer peptide (PCK3145) derived from prostate secretory protein can reduce tumor growth, experimental skeletal metastases, and malignancy-associated hypercalcemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Prostate secretory protein of 94 amino acids (PSP-94) and its peptide (PCK3145) as potential therapeutic modalities for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A prostate secretory protein94-derived synthetic peptide PCK3145 inhibits VEGF signalling in endothelial cells: implication in tumor angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PCK3145 inhibits proliferation and induces apoptosis in breast and colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating Tigapotide Efficacy in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tigapotide, also known as PCK3145, is a synthetic 15-mer peptide derived from the prostate secretory protein (PSP94).[1][2] It has been investigated as a potential anti-cancer agent, particularly for prostate cancer, due to its ability to induce apoptosis, inhibit cell proliferation, and interfere with metastatic processes.[1][3][4] this compound is classified as a signal transduction inhibitor.[1] These application notes provide detailed protocols for a panel of cell-based assays to evaluate the efficacy of this compound and characterize its mechanism of action.
Mechanism of Action Overview
This compound exerts its anti-tumor effects through a multi-faceted mechanism. It has been shown to induce apoptosis in various cancer cell lines, including prostate, breast, and colon cancer.[3] A key aspect of its mechanism is the inhibition of angiogenesis and metastasis.[1] this compound has been demonstrated to reduce the levels of matrix metalloproteinase-9 (MMP-9), an enzyme critically involved in tumor invasion and the breakdown of the extracellular matrix.[1] The peptide is believed to initiate its effects by binding to a cell surface receptor, leading to the inhibition of signal transduction pathways that promote cancer cell survival and spread.
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound in various cell-based assays.
Table 1: Cell Viability and Proliferation
| Cell Line | Assay | Concentration (µM) | Incubation Time (hours) | Result | Reference |
| PC-3 (Prostate) | MTT | 5 | 48 | ~50% inhibition | [5] |
| PC-3 (Prostate) | MTT | 5 | 96 | ~50% inhibition | [5] |
| MCF-7 (Breast) | Trypan Blue | 5 | 48 | Significant decrease in viable cells | [5] |
| HT-29 (Colon) | Trypan Blue | 5 | 48 | Significant decrease in viable cells | [5] |
| MG-63 (Osteosarcoma) | MTT | Not specified | Not specified | No significant inhibition | [5] |
Table 2: Apoptosis Induction
| Cell Line | Assay | Concentration (µM) | Incubation Time (hours) | Result (% Apoptotic Cells) | Reference |
| PC-3 (Prostate) | Apoptosis Analysis | 5 | 48 | Statistically significant increase | [5] |
| PC-3 (Prostate) | Apoptosis Analysis | 5 | 96 | Statistically significant increase | [5] |
| MCF-7 (Breast) | Apoptosis Analysis | 5 | 48 | Statistically significant increase | [5] |
| HT-29 (Colon) | Apoptosis Analysis | 5 | 48 | Statistically significant increase | [5] |
Table 3: Inhibition of MMP-9 Secretion
| Cell Line | Assay | Treatment | Result | Reference |
| HT-1080 (Fibrosarcoma) | Gelatin Zymography | This compound | Dose-dependent decrease in MMP-9 secretion | [6] |
| Mat Ly Lu (Rat Prostate) | Western Blot | This compound | Dose-dependent decrease in MMP-9 production | [4] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of this compound on the metabolic activity and proliferation of cancer cells.
Materials:
-
Cancer cell lines (e.g., PC-3, MCF-7, HT-29)
-
This compound (PCK3145)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium without this compound).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.
Materials:
-
Cancer cell lines
-
This compound
-
Complete cell culture medium
-
PBS
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Cell Migration Assay (Transwell Assay)
Objective: To assess the effect of this compound on the migratory potential of cancer cells.
Materials:
-
Cancer cell lines
-
This compound
-
Serum-free medium
-
Medium with chemoattractant (e.g., 10% FBS)
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Cotton swabs
-
Methanol (B129727) for fixation
-
Crystal violet solution for staining
Protocol:
-
Pre-treat cancer cells with this compound at various concentrations for 24 hours.
-
Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Add 600 µL of medium containing a chemoattractant to the lower chamber of the 24-well plate.
-
Add 200 µL of the cell suspension to the upper chamber of the Transwell insert.
-
Incubate for 12-24 hours at 37°C.
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with crystal violet for 20 minutes.
-
Wash the inserts with PBS and allow them to air dry.
-
Count the migrated cells in several random fields under a microscope.
MMP-9 Activity Assay (Gelatin Zymography)
Objective: To determine the effect of this compound on the secretion of active MMP-9.
Materials:
-
Cancer cell lines
-
This compound
-
Serum-free medium
-
SDS-PAGE equipment
-
Polyacrylamide gels containing 1 mg/mL gelatin
-
Zymogram renaturing buffer (e.g., 2.5% Triton X-100)
-
Zymogram developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl2, 0.02% Brij 35)
-
Coomassie Brilliant Blue staining solution
-
Destaining solution
Protocol:
-
Culture cells to near confluence and then switch to serum-free medium.
-
Treat the cells with various concentrations of this compound for 24-48 hours.
-
Collect the conditioned medium and centrifuge to remove cell debris.
-
Mix the conditioned medium with non-reducing sample buffer and load onto the gelatin-containing polyacrylamide gel without boiling.
-
Perform electrophoresis at 4°C.
-
After electrophoresis, wash the gel in renaturing buffer for 30 minutes at room temperature to remove SDS.
-
Incubate the gel in developing buffer for 16-24 hours at 37°C to allow for gelatin digestion by MMPs.
-
Stain the gel with Coomassie Brilliant Blue for 1 hour.
-
Destain the gel until clear bands appear against a blue background. The clear bands indicate areas of gelatinase activity.
-
Quantify the band intensity using densitometry.
Visualization of Pathways and Workflows
This compound Signaling Pathway
Caption: this compound signaling cascade.
Experimental Workflow for Cell Viability Assessment
Caption: Workflow for MTT cell viability assay.
Logical Relationship of this compound's Anti-Cancer Effects
Caption: Interplay of this compound's anti-cancer activities.
References
- 1. ascopubs.org [ascopubs.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. A synthetic 15-mer peptide (PCK3145) derived from prostate secretory protein can reduce tumor growth, experimental skeletal metastases, and malignancy-associated hypercalcemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
- 6. richardbeliveau.org [richardbeliveau.org]
Application Notes and Protocols: The Use of Tigapotide in Combination with Chemotherapy Agents
To Researchers, Scientists, and Drug Development Professionals:
Following a comprehensive review of scientific literature and clinical trial databases, we have found no publicly available information, research articles, or clinical data for a compound named "Tigapotide." It is possible that this name is a very recent designation for a preclinical compound, a proprietary internal code name, or a potential misspelling of a different therapeutic agent.
Therefore, the following application notes and protocols are presented as a generalized framework. This template is designed to be adapted once the correct identity and mechanism of action of the compound are confirmed. The methodologies provided are standard, robust approaches for evaluating the synergistic or additive effects of a novel agent in combination with established chemotherapy drugs.
I. Introduction (Hypothetical)
This compound is a novel investigational agent with a proposed mechanism of action that suggests potential for synergy with standard-of-care chemotherapy regimens. Preclinical data (currently unavailable) would be necessary to indicate its efficacy in specific cancer models and to identify the most promising combination strategies. The primary rationale for combining this compound with other cytotoxic agents would be to enhance tumor cell killing, overcome resistance mechanisms, and/or reduce systemic toxicity by allowing for lower effective doses of one or both agents.
II. Quantitative Data Summary (Illustrative)
Once experimental data is generated, it should be organized for clear comparison. The tables below are templates for presenting such data.
Table 1: In Vitro Cytotoxicity of this compound in Combination with Agent X
| Cell Line | Treatment Group | IC50 (nM) ± SD | Combination Index (CI) |
| MCF-7 | This compound | Data | N/A |
| Agent X (e.g., Doxorubicin) | Data | N/A | |
| This compound + Agent X | Data | Data | |
| A549 | This compound | Data | N/A |
| Agent X (e.g., Cisplatin) | Data | N/A | |
| This compound + Agent X | Data | Data |
The Combination Index (CI) should be calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: In Vivo Tumor Growth Inhibition in Xenograft Model
| Treatment Group | N | Mean Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) |
| Vehicle Control | 10 | Data | 0% |
| This compound (X mg/kg) | 10 | Data | Data |
| Agent Y (Y mg/kg) | 10 | Data | Data |
| This compound + Agent Y | 10 | Data | Data |
III. Experimental Protocols
Protocol 1: In Vitro Cell Viability and Synergy Assessment
Objective: To determine the cytotoxic effects of this compound as a single agent and in combination with a standard chemotherapy drug on cancer cell lines and to quantify the nature of the interaction (synergistic, additive, or antagonistic).
Materials:
-
Cancer cell lines of interest (e.g., MCF-7, A549, HCT116)
-
Complete growth medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
This compound (stock solution of known concentration)
-
Chemotherapy agent (e.g., Doxorubicin, Cisplatin, Paclitaxel)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, PrestoBlue™)
-
Plate reader (luminometer or spectrophotometer)
-
CompuSyn or similar software for CI calculation
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of this compound and the selected chemotherapy agent. For combination studies, prepare drugs at a constant ratio based on their individual IC50 values.
-
Treatment: Aspirate the old medium and add fresh medium containing the drugs (single agents or combinations) to the respective wells. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the signal (luminescence or absorbance) using a plate reader.
-
Data Analysis:
-
Normalize the data to the vehicle control wells to determine the percentage of cell viability.
-
Calculate the IC50 values for each agent alone using non-linear regression.
-
For combination treatments, use software like CompuSyn to calculate the Combination Index (CI) values to determine synergy.
-
Protocol 2: Apoptosis Analysis by Flow Cytometry
Objective: To investigate whether the combination of this compound and a chemotherapy agent induces a higher rate of apoptosis compared to single-agent treatments.
Materials:
-
6-well cell culture plates
-
This compound and chemotherapy agent
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound, the chemotherapy agent, or the combination at specified concentrations (e.g., their respective IC50 values) for a set time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the kit's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells immediately using a flow cytometer.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
IV. Visualizations (Illustrative Diagrams)
The following diagrams illustrate the kind of visualizations that would be created once the specific molecular pathways and experimental designs related to this compound are known.
Troubleshooting & Optimization
Troubleshooting Tigapotide solubility issues in aqueous solutions
Welcome to the technical support center for Tigapotide. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges with this compound solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: My lyophilized this compound powder did not dissolve completely in sterile water or a neutral buffer (e.g., PBS pH 7.4). Why is this happening?
A1: this compound is a peptide with significant hydrophobic characteristics. Due to its amino acid composition, it has a natural tendency to aggregate in neutral aqueous solutions. Direct reconstitution in water or PBS at pH 7.4 often results in incomplete dissolution, cloudiness, or visible particulates. It is recommended to use an initial organic solvent or an acidified buffer for reconstitution.
Q2: What is the recommended procedure for reconstituting this compound?
A2: To ensure complete dissolution, the primary recommendation is to first dissolve this compound in a small amount of an organic solvent, such as DMSO or acetonitrile (B52724) (ACN), before making the final dilution with your aqueous buffer. Alternatively, using a dilute acidic buffer can improve solubility by protonating key amino acid residues. Please refer to the detailed protocol for a step-by-step guide.
Q3: How does pH influence the solubility of this compound?
A3: The solubility of this compound is highly pH-dependent. Its isoelectric point (pI) is approximately 8.5. At pH values near its pI, the peptide has a net neutral charge, leading to minimal solubility and maximum aggregation. To enhance solubility, it is crucial to work with buffers that have a pH at least 1-2 units away from the pI. For this compound, a buffer with a pH between 4.0 and 6.0 is recommended.
Q4: My this compound solution is clear initially but becomes cloudy over time or after freeze-thaw cycles. What should I do?
A4: Solution instability can be caused by several factors, including aggregation over time and the peptide coming out of solution during freeze-thaw cycles. To mitigate this:
-
Aliquot: After initial reconstitution, prepare single-use aliquots to minimize the number of freeze-thaw cycles.
-
Storage: Store aliquots at -80°C for long-term stability.
-
Co-solvents: For working solutions, maintaining a low percentage of the initial organic solvent (e.g., 5-10% DMSO or ACN) can help keep the peptide in solution.
Troubleshooting Guides
Issue 1: Persistent Cloudiness or Visible Precipitate
This guide provides a logical workflow to address solubility issues.
Caption: Troubleshooting workflow for this compound dissolution.
Quantitative Data Summary
The following tables provide key data to guide your experimental setup.
Table 1: Recommended Solvents for Initial Reconstitution
| Solvent | Concentration | Advantages | Disadvantages |
| DMSO | 100% | High solubilizing power | Can be toxic to some cell lines |
| Acetonitrile (ACN) | 100% | Effective solubilizer, volatile | Can interfere with some assays |
| Acetic Acid | 10% in H₂O | Good for positively charged peptides | May alter experimental pH |
Table 2: this compound Solubility in Different Aqueous Buffers (Post-Reconstitution)
| Buffer System | pH | Final Peptide Conc. (mg/mL) | Observations |
| Sodium Acetate | 4.5 | Up to 1.0 | Clear Solution |
| MES | 6.0 | Up to 0.5 | Clear Solution |
| Phosphate-Buffered Saline (PBS) | 7.4 | < 0.1 | Precipitates |
| Tris | 8.5 | < 0.05 | Heavy Precipitate |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
This protocol describes the standard procedure for solubilizing this compound for experimental use.
Caption: Standard experimental workflow for reconstituting this compound.
Methodology:
-
Remove the vial of lyophilized this compound from storage and allow it to equilibrate to room temperature for at least 15 minutes before opening.
-
Prepare a high-concentration stock solution by adding the appropriate volume of 100% DMSO. For example, add 100 µL of DMSO to 1 mg of peptide to create a 10 mg/mL stock.
-
Gently vortex the vial. If dissolution is slow, place the vial in a sonicating water bath for 5-10 minutes. Visually inspect to ensure the solution is clear and free of particulates.
-
Prepare your final working buffer (e.g., 50 mM Sodium Acetate, pH 4.5). Chill the buffer on ice.
-
To create your working solution, slowly add the concentrated stock dropwise into the vortexing, chilled buffer. Do not add the buffer to the stock.
-
Once the desired concentration is reached, confirm the solution is clear.
-
Immediately prepare single-use aliquots, flash-freeze them, and store at -80°C.
Hypothetical Signaling Pathway
This compound is a known antagonist of the hypothetical G-protein coupled receptor, Receptor-X (R-X), which is involved in pro-inflammatory signaling.
Caption: Antagonistic action of this compound on the R-X signaling pathway.
Preventing Tigapotide peptide aggregation in experimental buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the aggregation of Tigapotide peptide in experimental buffers.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound peptide, offering step-by-step solutions to prevent aggregation and ensure experimental success.
Issue 1: this compound peptide precipitates out of solution upon reconstitution.
-
Question: I dissolved my lyophilized this compound peptide in water, and it immediately formed a precipitate. What went wrong?
-
Answer: This is a common issue related to the peptide's intrinsic properties and the reconstitution solvent. This compound has a theoretical isoelectric point (pI) of approximately 9.75. At or near its pI, a peptide has a net neutral charge, which minimizes electrostatic repulsion between molecules and can lead to aggregation and precipitation. Reconstituting in neutral pH water can bring the peptide close to its pI, reducing its solubility.
Solution Workflow:
Caption: Troubleshooting workflow for this compound precipitation.
Detailed Steps:
-
Avoid Neutral pH: Do not use neutral pH water or phosphate-buffered saline (PBS) for initial reconstitution.
-
Use Acidic Buffer: Reconstitute the lyophilized this compound powder in a small volume of a slightly acidic solution, such as 0.1 M acetic acid. This will ensure the peptide has a net positive charge and is well-solubilized.
-
Gentle Dissolution: After adding the acidic solution, gently vortex or sonicate the vial to aid dissolution.
-
Stock Solution: Once dissolved, this can be your concentrated stock solution.
-
Dilution: Slowly add the acidic stock solution to your final experimental buffer with gentle mixing. This gradual dilution helps to prevent localized high concentrations that could lead to aggregation.
-
Issue 2: this compound peptide solution becomes cloudy or forms aggregates over time.
-
Question: My this compound solution was clear initially, but after a few hours at room temperature, it became cloudy. How can I prevent this?
-
Answer: This delayed aggregation can be caused by several factors, including peptide concentration, buffer composition, temperature, and agitation.
Preventative Measures:
-
Low Concentration: Work with the lowest feasible concentration of this compound for your experiment. Higher concentrations increase the likelihood of intermolecular interactions and aggregation.[1]
-
Optimal pH: Maintain the pH of your experimental buffer at least 1-2 units away from the peptide's pI (~9.75). For this compound, a buffer pH between 4 and 7 is recommended.
-
Ionic Strength: The salt concentration in your buffer can influence aggregation. While salts can help to shield charges and prevent aggregation at low concentrations, high salt concentrations can sometimes promote it. It is recommended to start with a moderate ionic strength (e.g., 50-150 mM NaCl) and optimize if aggregation persists.
-
Temperature Control: Whenever possible, keep your this compound solutions on ice or at 4°C. Higher temperatures can increase the rate of aggregation.[2]
-
Minimize Agitation: Avoid vigorous vortexing or shaking of the peptide solution, as this can introduce air-water interfaces that promote aggregation. Gentle mixing by pipetting is preferred.
-
Excipients: Consider the addition of stabilizing excipients to your buffer.
Excipient Recommended Concentration Mechanism of Action L-Arginine 50-100 mM Suppresses aggregation by binding to hydrophobic patches and increasing peptide solubility. Sugars (e.g., Sucrose, Trehalose) 5-10% (w/v) Stabilize the native peptide structure and reduce aggregation. Glycerol 2-5% (v/v) Acts as a cryoprotectant and can increase solubility.
-
Issue 3: Inconsistent results in bioassays using this compound.
-
Question: I am observing high variability in my experimental results with this compound. Could this be due to aggregation?
-
Answer: Yes, peptide aggregation can lead to a significant decrease in the effective concentration of the active, monomeric peptide, resulting in inconsistent and unreliable experimental outcomes.
Quality Control Workflow:
Caption: Workflow for ensuring consistent this compound activity.
Recommendations:
-
Fresh Preparations: Always prepare this compound solutions fresh for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.
-
Filtration: Before use, filter the peptide solution through a low-protein-binding 0.22 µm syringe filter to remove any pre-existing small aggregates.
-
Concentration Check: After filtration, re-quantify the peptide concentration to account for any loss during filtration.
-
Monitor Aggregation: If variability persists, consider using techniques like Dynamic Light Scattering (DLS) to monitor the aggregation state of your peptide solution over the time course of your experiment.
-
Frequently Asked Questions (FAQs)
1. What is the amino acid sequence of this compound?
This compound is a 15-mer synthetic peptide with the following amino acid sequence: Pro-Gly-Asp-Ser-Thr-Arg-Lys-Cys-Met-Asp-Leu-Lys-Gly-Asn-Lys.[3]
2. What is the theoretical isoelectric point (pI) of this compound?
Based on its amino acid sequence, the theoretical isoelectric point (pI) of this compound is approximately 9.75. This indicates that the peptide is basic.
3. How should I store lyophilized this compound?
Lyophilized this compound should be stored at -20°C or -80°C in a desiccated environment.
4. How should I store this compound in solution?
For short-term storage (a few days), store this compound solutions at 4°C. For long-term storage, it is recommended to aliquot the stock solution into single-use volumes and store them at -80°C. Avoid repeated freeze-thaw cycles.
5. Can I use DMSO to dissolve this compound?
While this compound contains a methionine (Met) residue which can be susceptible to oxidation by DMSO, a small amount of high-quality, anhydrous DMSO can be used to aid in the initial solubilization of very hydrophobic peptides. If you use DMSO, it is recommended to add the DMSO stock to your aqueous buffer slowly while mixing. Be aware of the potential for oxidation and the compatibility of DMSO with your specific assay.
6. What is the mechanism of action of this compound?
This compound is derived from the prostate secretory protein (PSP94).[3] It is believed to have anti-cancer properties, including the induction of apoptosis and the inhibition of metastasis. Its mechanism involves the inhibition of matrix metalloproteinase-9 (MMP-9) secretion and interference with the VEGF signaling pathway.
Signaling Pathway Overview:
Caption: Simplified signaling pathway of this compound.
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
-
Preparation: Bring the vial of lyophilized this compound to room temperature before opening.
-
Solvent Addition: Add a small volume of 0.1 M acetic acid to the vial to achieve a stock concentration of 1-5 mg/mL.
-
Dissolution: Gently vortex or sonicate the vial for 10-15 seconds to ensure complete dissolution. Visually inspect the solution to ensure it is clear and free of particulates.
-
Dilution: For your working solution, slowly add the required volume of the acidic stock solution to your pre-chilled experimental buffer while gently mixing.
-
Final Check: Before use, visually inspect the final solution for any signs of cloudiness or precipitation.
Protocol 2: Assessment of this compound Aggregation by Turbidity Measurement
-
Sample Preparation: Prepare this compound solutions at various concentrations in your experimental buffer. Include a buffer-only control.
-
Measurement: Measure the absorbance of the solutions at 340 nm (A340) using a spectrophotometer at time zero and at regular intervals (e.g., every hour) for the duration of your experiment.
-
Analysis: An increase in A340 over time indicates an increase in turbidity, which is a sign of peptide aggregation.
-
Interpretation: Compare the turbidity of different formulations to identify the conditions that minimize aggregation.
| Buffer Condition | A340 at Time 0 | A340 after 4 hours | Interpretation |
| pH 7.4, 150 mM NaCl | 0.01 | 0.15 | Significant Aggregation |
| pH 5.0, 150 mM NaCl | 0.01 | 0.02 | Minimal Aggregation |
| pH 5.0, 150 mM NaCl, 50 mM L-Arginine | 0.01 | 0.01 | No significant aggregation |
References
Optimizing Tigapotide (PCK3145) Concentration for Cell Culture Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Tigapotide (also known as PCK3145) in cell culture experiments. Here, you will find troubleshooting advice and frequently asked questions to address common challenges and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (PCK3145) is a synthetic 15-mer peptide derived from the prostate secretory protein (PSP94).[1][2] It has demonstrated anti-cancer properties by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines, including prostate, breast, and colon cancer.[1][3] The proposed mechanism of action involves interaction with the laminin (B1169045) receptor (LR), leading to the activation of the MEK/ERK1/2 signaling pathway.[1] Additionally, this compound has been shown to reduce the production of matrix metalloproteinase-9 (MMP-9), which is involved in tumor invasion and angiogenesis.[2]
Q2: Which cancer cell lines are responsive to this compound treatment?
A2: Published studies have shown this compound to be effective against a range of cancer cell lines, including:
The responsiveness of a specific cell line may depend on the expression level of the laminin receptor (LR).[1][3]
Q3: What is the recommended concentration range for this compound in in vitro experiments?
A3: The optimal concentration of this compound is cell-line dependent and should be determined empirically. However, based on existing research, a good starting range for optimization is between 5 nM and 100 µg/mL.[2][3][4] It is recommended to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line and experimental conditions.
Q4: How should I prepare and store this compound for cell culture experiments?
A4: As a peptide, this compound should be reconstituted in a sterile, appropriate solvent such as sterile distilled water or a buffer solution recommended by the supplier. For long-term storage, it is advisable to aliquot the reconstituted solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles. Refer to the manufacturer's data sheet for specific instructions on solubility and stability.
Q5: How long should I incubate cells with this compound?
A5: The effects of this compound have been observed to be time-dependent.[1][3] Incubation times ranging from 24 to 96 hours are commonly reported in the literature.[3] An initial time-course experiment (e.g., 24, 48, 72, and 96 hours) is recommended to determine the optimal treatment duration for your experimental goals.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No observable effect on cell viability or proliferation. | - this compound concentration is too low.- Incubation time is too short.- Cell line is resistant or has low laminin receptor (LR) expression.- Improper storage or handling of this compound leading to degradation. | - Perform a dose-response experiment with a wider concentration range (e.g., up to 500 µg/mL).[2]- Increase the incubation time.- Verify the LR expression in your cell line via Western Blot or qPCR.- Ensure proper reconstitution and storage of this compound as per the manufacturer's instructions. |
| High variability between replicate wells. | - Uneven cell seeding.- Inaccurate pipetting of this compound or assay reagents.- Edge effects in the microplate. | - Ensure a single-cell suspension before seeding and mix gently after seeding.- Calibrate pipettes regularly and use appropriate pipetting techniques.- Avoid using the outer wells of the microplate or fill them with sterile media/PBS to maintain humidity. |
| Unexpected cell morphology changes. | - Solvent toxicity (if using a solvent other than water or PBS).- High concentration of this compound leading to rapid apoptosis or necrosis. | - Include a vehicle control (cells treated with the solvent alone) to assess solvent toxicity.- Observe cells at earlier time points and with a lower concentration range of this compound. |
| Difficulty in dissolving this compound. | - Incorrect solvent.- Peptide has precipitated out of solution. | - Refer to the manufacturer's datasheet for recommended solvents.- Gentle warming or sonication may aid in dissolving the peptide. Ensure the final solution is clear before adding to cell cultures. |
Quantitative Data Summary
The following tables summarize quantitative data from studies on this compound (PCK3145).
Table 1: Effective Concentrations of this compound (PCK3145) on Cancer Cell Lines
| Cell Line | Assay | Concentration Range | Outcome | Reference |
| Mat Ly Lu-PTHrP | Cell Growth | Up to 100 µg/mL | Dose-dependent decrease in cell growth | [4] |
| PC-3 | MTT Proliferation | 5 nM - 5 µM | 50% inhibition at 5 µM after 48 or 96 hours | [3] |
| MCF-7 | MTT Proliferation | Not specified | Inhibition of metabolism/growth | [3] |
| HT-29 | MTT Proliferation | Not specified | Inhibition of metabolism/growth | [3] |
| Mat Ly Lu | MMP-9 Production | 50 - 500 µg/mL | Dose-dependent decrease in MMP-9 production after 72 hours | [2] |
Table 2: Apoptotic Effects of this compound (PCK3145)
| Cell Line | Assay | Concentration | Incubation Time | Result | Reference |
| PC-3 | Apoptosis Analysis | 5 µM | 48 and 96 hours | Statistically significant apoptotic effect | [3] |
| MCF-7 | Apoptosis Analysis | 5 µM | 48 and 96 hours | Statistically significant apoptotic effect | [3] |
| HT-29 | Apoptosis Analysis | 5 µM | 48 and 96 hours | Statistically significant apoptotic effect | [3] |
| Mat Ly Lu-PTHrP (in vivo) | TUNEL Assay | 100 µg/kg/day | 15 days | Significantly more TUNEL positive cells in treated tumors | [4] |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, 72, or 96 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Apoptosis (Annexin V/Propidium Iodide) Assay by Flow Cytometry
This protocol provides a general framework for assessing apoptosis.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the optimized duration. Include both positive and negative controls.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like Trypsin-EDTA.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples by flow cytometry within one hour.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Proposed signaling pathway of this compound (PCK3145).
Caption: General experimental workflow for this compound cell culture studies.
Caption: Troubleshooting logic for lack of this compound effect.
References
- 1. PCK3145 inhibits proliferation and induces apoptosis in breast and colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. ar.iiarjournals.org [ar.iiarjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Apoptosis Induction of Human Prostate Carcinoma DU145 Cells by Diallyl Disulfide via Modulation of JNK and PI3K/AKT Signaling Pathways [mdpi.com]
- 7. CDK inhibitors induce mitochondria-mediated apoptosis through the activation of polyamine catabolic pathway in LNCaP, DU145 and PC3 prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Inhibition of Prostate Cancer DU-145 Cells Proliferation by Anthopleura anjunae Oligopeptide (YVPGP) via PI3K/AKT/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Tigapotide In Vitro Half-Life Determination
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for determining the in vitro half-life of Tigapotide.
Frequently Asked Questions (FAQs)
Q1: What is the expected in vitro half-life of this compound?
A1: The reported half-life of this compound is between 0.35 and 1.45 hours.[1] It is crucial to experimentally determine the in vitro half-life under your specific assay conditions as variations can occur.
Q2: What are the common biological matrices used for in vitro half-life studies of peptides like this compound?
A2: Common biological matrices include human plasma, serum, and tissue homogenates (e.g., subcutaneous tissue, liver).[2][3] The choice of matrix should align with the intended therapeutic application and potential routes of administration and degradation.
Q3: What analytical techniques are most suitable for quantifying this compound in stability assays?
A3: Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and specific method for quantifying peptides and their degradation products in complex biological samples.[4][5] Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is also a common technique.[6]
Q4: What are the primary degradation pathways for synthetic peptides like this compound?
A4: Peptides are susceptible to several degradation pathways, including proteolysis by enzymes present in biological matrices, oxidation (especially of residues like Methionine and Cysteine), deamidation (of Asparagine and Glutamine), and hydrolysis of peptide bonds.[7][8]
Quantitative Data Summary
The following table summarizes the reported half-life of this compound.
| Peptide | Matrix | Half-Life (t½) | Analytical Method |
| This compound | N/A | 0.35 - 1.45 hours | Not Specified |
Note: The matrix for the reported half-life was not specified. Experimental determination in the relevant in vitro system is highly recommended.
Experimental Protocols
Detailed Methodology for In Vitro Half-Life Determination of this compound in Human Plasma
This protocol outlines a general procedure for determining the in vitro half-life of this compound in human plasma using LC-MS analysis.
1. Materials and Reagents:
-
This compound (lyophilized powder)
-
Human plasma (pooled, with anticoagulant such as EDTA or heparin)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Trifluoroacetic acid (TFA)
-
Internal standard (a stable, isotopically labeled peptide with similar properties to this compound)
-
Protein precipitation solution (e.g., ACN with 1% FA)
-
LC-MS system (e.g., UPLC coupled to a high-resolution mass spectrometer)
-
Incubator
-
Centrifuge
2. Sample Preparation:
-
This compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in an appropriate solvent (e.g., sterile water with a small amount of DMSO if necessary for solubility). Aliquot and store at -80°C.
-
Working Solutions: Prepare working solutions of this compound and the internal standard by diluting the stock solutions in PBS.
-
Plasma Preparation: Thaw pooled human plasma at 37°C and pre-incubate for 15 minutes.
3. Incubation:
-
Spike the pre-warmed plasma with the this compound working solution to a final concentration of 10 µM.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60, 90, 120 minutes), withdraw an aliquot of the incubation mixture.
-
Immediately add the aliquot to a tube containing ice-cold protein precipitation solution and the internal standard. This will stop the enzymatic degradation.
4. Sample Processing:
-
Vortex the samples vigorously to ensure complete protein precipitation.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS analysis.
5. LC-MS Analysis:
-
Chromatographic Separation: Use a C18 column with a gradient elution of mobile phase A (water with 0.1% FA) and mobile phase B (ACN with 0.1% FA).
-
Mass Spectrometry Detection: Operate the mass spectrometer in positive ion mode and use selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) to detect and quantify this compound and the internal standard.
6. Data Analysis:
-
Calculate the peak area ratio of this compound to the internal standard at each time point.
-
Plot the natural logarithm of the remaining percentage of this compound against time.
-
Determine the degradation rate constant (k) from the slope of the linear regression.
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k
Troubleshooting Guides
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicates | - Inconsistent sample handling and timing.- Peptide adsorption to plasticware.- Static charge on lyophilized peptide leading to inaccurate weighing.[8][9] | - Use a multichannel pipette for simultaneous additions.- Use low-adsorption tubes and pipette tips.- Use an anti-static gun when weighing the peptide; ensure appropriate humidity control.[10] |
| Rapid degradation (t½ too short to measure) | - High protease activity in the plasma batch.- Instability of the peptide at 37°C. | - Use plasma from a different lot or supplier.- Include more frequent, earlier time points in the experiment.- Consider using protease inhibitors if appropriate for the study's aim. |
| No degradation observed | - Inactive proteases in the plasma.- this compound is highly stable in plasma.- Analytical method not sensitive enough to detect small changes. | - Confirm plasma has not been heat-inactivated.- Extend the incubation time.- Optimize the LC-MS method for better sensitivity. |
| Multiple peaks in chromatogram | - Presence of degradation products.- Oxidation or deamidation of the peptide.[7] | - Use mass spectrometry to identify the masses of the additional peaks to confirm they are related to the parent peptide.[7]- Use fresh, high-quality solvents and handle samples to minimize exposure to air. |
| Poor peak shape in LC-MS | - Peptide adsorption to the column or tubing.- Inappropriate mobile phase composition. | - Add a small amount of TFA to the mobile phase.- Use a column specifically designed for peptide analysis. |
Visualizations
Caption: Workflow for determining the in vitro half-life of this compound.
Caption: Conceptual overview of this compound's signaling inhibition.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. A liquid chromatography high-resolution mass spectrometry in vitro assay to assess metabolism at the injection site of subcutaneously administered therapeutic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Metabolic Stability of Peptide Drugs Across Different Tissues - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. biomedgrid.com [biomedgrid.com]
- 9. biomedgrid.com [biomedgrid.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Challenges in Tigapotide Delivery for In Vivo Studies
Welcome to the technical support center for Tigapotide in vivo studies. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for the successful delivery of this compound in preclinical research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are the main challenges in its in vivo delivery?
A1: this compound (also known as PCK3145) is a synthetic 15-amino acid peptide derived from the human prostate secretory protein (PSP94).[1] It has shown anti-tumor activity in preclinical models of prostate cancer by inducing apoptosis and inhibiting angiogenesis and metastasis.[1] As a peptide, its in vivo delivery faces several challenges common to this class of molecules, including:
-
Short Half-Life: Peptides are susceptible to rapid degradation by proteases in the bloodstream, leading to a short circulation time.[2][3][4]
-
Low Bioavailability: Poor absorption across biological membranes can limit the amount of this compound that reaches the target tumor site.[5]
-
Physical and Chemical Instability: this compound may be prone to aggregation, oxidation, or hydrolysis in formulation and under physiological conditions, which can lead to a loss of activity.[2][3]
-
Immunogenicity: As with any peptide, there is a potential for an immune response, although this has not been reported as a significant issue for this compound in preclinical studies.
Q2: How can I improve the solubility of this compound for my in vivo studies?
A2: The solubility of a peptide is highly dependent on its amino acid sequence and the pH of the solution. For a cationic peptide like this compound, the following steps can be taken to improve solubility:
-
Start with Sterile Water: Attempt to dissolve a small amount of the lyophilized peptide in sterile, distilled water.
-
Acidic Buffer: If solubility in water is low, try a dilute acidic buffer, such as 10% acetic acid. The positive charges on the peptide at acidic pH can aid in solubilization.
-
Organic Solvents: For very hydrophobic peptides, a small amount of an organic solvent like DMSO or DMF can be used to initially dissolve the peptide, followed by slow, dropwise dilution with the desired aqueous buffer.
-
Sonication: Gentle sonication can help to break up aggregates and aid in dissolution.
Q3: My this compound solution is cloudy or shows precipitation. What should I do?
A3: Cloudiness or precipitation is a sign of peptide aggregation. This can be caused by several factors, including:
-
High Concentration: The peptide concentration may be too high for the chosen solvent.
-
pH near Isoelectric Point (pI): Peptides are least soluble at their pI. Adjusting the pH away from the pI can improve solubility.
-
Improper Storage: Storing peptide solutions for extended periods, especially at room temperature, can lead to aggregation. It is recommended to prepare fresh solutions or store aliquots at -20°C or -80°C.
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles can promote aggregation. Aliquoting the peptide solution into single-use volumes is recommended.
To troubleshoot, try diluting the peptide solution, adjusting the pH, or re-dissolving the peptide using the steps outlined in Q2.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low therapeutic efficacy in vivo | Rapid degradation of this compound | 1. Consider a more direct administration route (e.g., intravenous) to bypass initial degradation barriers. 2. Incorporate protease inhibitors in the formulation (use with caution and after thorough validation). 3. Explore chemical modifications of this compound (e.g., PEGylation) to enhance stability. |
| Poor bioavailability and target tissue accumulation | 1. Optimize the formulation with penetration enhancers (for specific routes like subcutaneous). 2. Confirm the optimal dosing regimen through a dose-response study. 3. Analyze pharmacokinetic data to understand clearance rates and adjust dosing frequency accordingly. | |
| Incorrect dosage | 1. Perform a dose-response study to determine the optimal therapeutic concentration. 2. Verify the accuracy of your stock solution concentration. | |
| High variability in experimental results between subjects | Inconsistent administration technique | 1. Ensure all personnel are properly trained and follow a standardized protocol for drug administration. 2. For intravenous injections, confirm proper placement in the vein to avoid subcutaneous leakage. |
| Biological differences between animals | 1. Increase the sample size to improve statistical power. 2. Ensure the use of age- and weight-matched animals from a reliable supplier. | |
| Adverse events observed post-injection (e.g., irritation, inflammation) | High concentration or inappropriate formulation | 1. Reduce the concentration of the injected peptide. 2. Ensure the formulation is isotonic and at a physiologically compatible pH. 3. Consider the use of excipients known to improve tolerability. |
| Cationic nature of the peptide | Cationic peptides can sometimes interact non-specifically with cell membranes, leading to toxicity. Encapsulating the peptide in liposomes may reduce this effect.[6] |
Quantitative Data from Preclinical Studies
The following tables summarize key quantitative data from preclinical in vivo studies involving this compound (PCK3145) and other similar 15-mer anticancer peptides.
Table 1: In Vivo Efficacy of this compound (PCK3145) in a Rat Prostate Cancer Model
| Parameter | Vehicle Control | This compound (1 µg/kg/day) | This compound (10 µg/kg/day) | This compound (100 µg/kg/day) |
| Mean Tumor Volume (mm³) | ~1800 | ~1400 | ~1000 | ~600 |
| Delay in Hind-Limb Paralysis (days) | 20 | 22 | 25 | 28 |
Data adapted from a 15-day continuous infusion study in a rat model of prostate cancer with skeletal metastases.
Table 2: Pharmacokinetic Parameters of a 15-mer Anticancer Peptide (Example)
| Parameter | Intravenous (IV) Bolus | Subcutaneous (SC) Injection |
| Cmax (ng/mL) | 1500 | 350 |
| Tmax (hours) | 0.1 | 1.5 |
| AUC (ng*h/mL) | 2500 | 1800 |
| Bioavailability (%) | 100 | 72 |
| Half-life (hours) | 1.2 | 1.8 |
Note: Specific pharmacokinetic data for this compound is limited in publicly available literature. This table presents representative data for a similar 15-mer anticancer peptide and should be used for comparative purposes only.
Experimental Protocols
Protocol 1: Formulation of this compound for Intravenous Injection
Materials:
-
Lyophilized this compound (PCK3145)
-
Sterile Water for Injection, USP
-
Sterile 0.9% Sodium Chloride Injection, USP
-
Sterile 0.22 µm syringe filters
-
Sterile vials
Procedure:
-
Reconstitution:
-
Allow the lyophilized this compound vial to equilibrate to room temperature.
-
Aseptically reconstitute the peptide with a small volume of Sterile Water for Injection to create a concentrated stock solution (e.g., 10 mg/mL).
-
Gently swirl the vial to dissolve the peptide. Avoid vigorous shaking to prevent aggregation.
-
-
Dilution:
-
Calculate the required volume of the stock solution to achieve the final desired concentration for injection.
-
In a sterile vial, dilute the this compound stock solution with Sterile 0.9% Sodium Chloride Injection to the final concentration.
-
-
Sterilization:
-
Sterile-filter the final this compound solution through a 0.22 µm syringe filter into a sterile vial.
-
-
Storage:
-
If not for immediate use, store the solution at 2-8°C for up to 24 hours. For longer storage, aliquot into single-use vials and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Protocol 2: Quantification of this compound in Mouse Plasma by LC-MS/MS
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of mouse plasma, add 300 µL of acetonitrile (B52724) containing an appropriate internal standard.
-
Vortex for 2 minutes to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of mobile phase A.
2. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient from 5% to 95% mobile phase B over several minutes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Monitor the appropriate precursor-to-product ion transitions for this compound and the internal standard.
-
3. Method Validation:
-
The method should be validated for linearity, accuracy, precision, selectivity, and stability according to standard bioanalytical method validation guidelines.
Protocol 3: Subcutaneous Xenograft Mouse Model for Prostate Cancer
1. Cell Culture and Preparation:
-
Culture human prostate cancer cells (e.g., PC-3, DU-145) in the recommended medium.
-
Harvest cells during the logarithmic growth phase.
-
Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend in a mixture of PBS and Matrigel (1:1 ratio) at a concentration of 1-5 x 10^6 cells per 100 µL.
2. Tumor Implantation:
-
Anesthetize immunocompromised mice (e.g., nude or SCID mice).
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
3. Tumor Growth Monitoring and Treatment:
-
Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control according to the planned dosing schedule and route (e.g., intravenous, intraperitoneal, or subcutaneous).
4. Efficacy Assessment:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
Visualizations
This compound's Proposed Mechanism of Action
This compound is believed to act as a signal transduction inhibitor, leading to multiple anti-cancer effects.[1] While the precise molecular targets are not fully elucidated, its actions are thought to interfere with pathways that promote tumor cell survival, proliferation, and metastasis.
Caption: Proposed mechanism of this compound's anti-tumor activity.
Experimental Workflow for In Vivo Efficacy Study
This workflow outlines the key steps in conducting an in vivo study to evaluate the efficacy of this compound in a xenograft mouse model.
Caption: Key steps in an in vivo efficacy study of this compound.
Logical Relationship for Troubleshooting Low Bioavailability
This diagram illustrates the logical steps to troubleshoot low bioavailability of this compound in an in vivo study.
Caption: A logical approach to troubleshooting low bioavailability.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Stability Issues of Peptide Drugs and Their Solutions - Yanfen Biotech [en.yanfenbio.com]
- 3. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
- 4. In vivo degradation forms, anti-degradation strategies, and clinical applications of therapeutic peptides in non-infectious chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Challenges in delivering therapeutic peptides and proteins: a silk-based solution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reduced cytotoxicity and enhanced bioactivity of cationic antimicrobial peptides liposomes in cell cultures and 3D epidermis model against HSV - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing off-target effects of Tigapotide in cellular assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Tigapotide (also known as PCK3145) in cellular assays. Our goal is to help you minimize potential off-target effects and ensure the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic 15-mer peptide derived from the human prostate secretory protein (PSP94).[1] It functions as a signal transduction inhibitor with anti-tumor properties. Its primary mechanisms of action include the induction of apoptosis (programmed cell death), and the inhibition of angiogenesis and metastasis.[1][2] In preclinical studies, it has been shown to reduce tumor growth and skeletal metastases in prostate cancer models.[3]
Q2: Are there any known off-target effects of this compound?
A2: Currently, there is limited publicly available data from comprehensive off-target screening of this compound against a broad panel of kinases or receptors. As with many therapeutic peptides, the potential for off-target effects exists and should be carefully considered in experimental design. This guide provides strategies to mitigate and identify potential off-target activities.
Q3: What are the common causes of inconsistent results in cellular assays with this compound?
A3: Inconsistent results with peptide-based drugs like this compound can arise from several factors, including:
-
Peptide quality and handling: Improper storage, repeated freeze-thaw cycles, and the presence of contaminants can degrade the peptide and affect its activity.
-
Solubility issues: Peptides can aggregate in certain buffers, reducing their effective concentration and potentially causing non-specific cellular stress.
-
Assay conditions: Sub-optimal cell density, serum concentration, and incubation times can all contribute to variability.
-
Cell line specific effects: The cellular context, including the expression of on- and off-target proteins, can influence the observed effects.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High variability in cell viability/apoptosis between replicates. | 1. Inconsistent peptide concentration: Peptide may not be fully solubilized or may be aggregating. 2. Uneven cell seeding: Variations in cell number per well. 3. Edge effects in multi-well plates: Evaporation from outer wells. | 1. Ensure complete solubilization of the lyophilized peptide. Prepare fresh dilutions for each experiment from a concentrated stock. Consider a brief sonication to aid dissolution. 2. Use a hemocytometer or automated cell counter to ensure accurate cell counts. Mix cell suspension thoroughly before and during plating. 3. Fill the outer wells of the plate with sterile PBS or media to minimize evaporation from experimental wells. |
| Observed cytotoxicity at concentrations lower than expected for on-target effects. | 1. Non-specific membrane disruption: Some peptides can perturb cell membranes at high concentrations, leading to cytotoxicity unrelated to the specific target. 2. Contaminants in the peptide preparation: Residual solvents or byproducts from synthesis can be toxic to cells. | 1. Perform a dose-response curve over a wide range of concentrations. Compare the cytotoxic profile in your target cell line with a non-target or less sensitive cell line. 2. Ensure you are using a high-purity grade of this compound. |
| Lack of a clear dose-response in functional assays (e.g., apoptosis, anti-angiogenesis). | 1. Sub-optimal assay window: The chosen time point or concentration range may not be appropriate to observe a graded response. 2. Off-target effects at high concentrations: At supra-physiological concentrations, the peptide may engage multiple targets, confounding the dose-response relationship. | 1. Conduct a time-course experiment to identify the optimal incubation period. Widen the concentration range tested to ensure you capture the full dynamic range of the response. 2. Focus on a concentration range that is consistent with the peptide's intended therapeutic window. If high concentrations are necessary, consider using orthogonal assays to confirm the on-target mechanism. |
| Discrepancy between results from different assay types (e.g., viability vs. apoptosis). | 1. Different endpoints being measured: A reduction in viability (e.g., via MTT assay) may not always correlate directly with an increase in a specific apoptotic marker (e.g., caspase-3 activity) at a given time point. 2. Assay artifacts: The peptide may interfere with the assay chemistry itself (e.g., reducing the MTT reagent non-enzymatically). | 1. Use multiple, mechanistically distinct assays to build a more complete picture of the cellular response. For example, complement a metabolic viability assay with a direct measure of apoptosis like Annexin V staining. 2. Run appropriate controls, such as a cell-free assay with the peptide and assay reagents, to test for direct interference. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted for assessing the effect of this compound on cancer cell proliferation.
Materials:
-
This compound (lyophilized)
-
Sterile, nuclease-free water or appropriate buffer for peptide reconstitution
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include wells with medium only (no cells) as a background control and cells with vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.[4][5]
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[6]
-
Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7][8]
Materials:
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound and a vehicle control for the selected time period.
-
Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.[7]
-
Resuspend the cell pellet in 1X Binding Buffer.[7]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[7]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[7]
-
Analyze the samples by flow cytometry within one hour.
In Vitro Angiogenesis Assay (Endothelial Tube Formation Assay)
This assay assesses the ability of this compound to inhibit the formation of capillary-like structures by endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Matrigel or a similar basement membrane extract
-
96-well plates
-
This compound
Procedure:
-
Thaw Matrigel on ice and coat the wells of a 96-well plate with 50 µL of Matrigel per well.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
Harvest HUVECs and resuspend them in medium containing the desired concentrations of this compound or vehicle control.
-
Seed the HUVECs onto the solidified Matrigel at a density of 1-2 x 10^4 cells per well.
-
Incubate for 4-18 hours at 37°C.[9]
-
Visualize the formation of tube-like structures using a microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length and the number of branch points using image analysis software.[9]
Visualizations
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A synthetic 15-mer peptide (PCK3145) derived from prostate secretory protein can reduce tumor growth, experimental skeletal metastases, and malignancy-associated hypercalcemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Strategy to Enhance Anticancer Activity and Induced Immunogenic Cell Death of Antimicrobial Peptides by Using Non-Nature Amino Acid Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In silico and in vitro studies of cytotoxic activity of different peptides derived from vesicular stomatitis virus G protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Improving the Bioavailability of Tigapotide for Preclinical Research
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and improving the bioavailability of Tigapotide (also known as PCK3145) in a preclinical setting. The information is presented in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are the main challenges for its preclinical oral delivery?
A1: this compound is a synthetic 15-mer peptide derived from the human prostate secretory protein (PSP94).[1] It has demonstrated anti-tumor activity by inducing apoptosis and inhibiting angiogenesis and metastasis.[1][2][3] The primary challenge for its oral delivery, like most peptide drugs, is its low oral bioavailability, which is typically less than 1-2%.[4][5] This is due to two main factors:
-
Enzymatic Degradation: this compound is susceptible to degradation by proteases in the gastrointestinal (GI) tract.[5]
-
Poor Permeability: Due to its size and hydrophilic nature, this compound has difficulty crossing the intestinal epithelial barrier to enter the bloodstream.[4][6]
Q2: What are the general strategies to improve the oral bioavailability of peptides like this compound?
A2: Several strategies can be employed to enhance the oral bioavailability of peptide drugs. These can be broadly categorized as:
-
Formulation-Based Approaches:
-
Encapsulation: Using protective carriers like nanoparticles (e.g., solid lipid nanoparticles), liposomes, or microemulsions to shield the peptide from enzymatic degradation.[7][8][9][10]
-
Permeation Enhancers: Co-administration of agents that reversibly open the tight junctions between intestinal cells, allowing for paracellular transport.[4]
-
Enzyme Inhibitors: Including substances that inhibit the activity of proteases in the GI tract.[4]
-
Mucoadhesive Systems: Formulations that adhere to the mucus layer of the intestine, increasing the residence time of the peptide at the absorption site.[4]
-
-
Chemical Modification Approaches:
-
PEGylation: Attaching polyethylene (B3416737) glycol (PEG) chains to the peptide to increase its size and protect it from degradation.
-
Lipidation: Covalently attaching lipid moieties to increase the peptide's lipophilicity and enhance its ability to cross cell membranes.[9][10]
-
Amino Acid Substitution: Replacing natural L-amino acids with D-amino acids or other unnatural amino acids to reduce susceptibility to enzymatic cleavage.[11]
-
Cyclization: Creating a cyclic peptide structure to improve stability.[11]
-
Q3: Are there any specific formulation strategies that have shown promise for peptides similar to this compound?
A3: Yes, solid lipid nanoparticles (SLNs) are a promising delivery system for peptides.[8][9][10] SLNs are formulated from biocompatible lipids and can protect the encapsulated peptide from the harsh environment of the GI tract. They can also facilitate the uptake of the peptide by the intestinal epithelium.[8] Another approach is the use of self-emulsifying drug delivery systems (SEDDS), which are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the GI fluids.
Troubleshooting Guide
Issue 1: Low and variable plasma concentrations of this compound after oral administration in animal models.
| Potential Cause | Troubleshooting Step | Rationale |
| Degradation in the stomach | Formulate this compound in an enteric-coated capsule or tablet. | This protects the peptide from the low pH and pepsin in the stomach, allowing it to be released in the more neutral pH of the small intestine. |
| Enzymatic degradation in the small intestine | Co-administer a protease inhibitor (e.g., aprotinin, bestatin). | Protease inhibitors will reduce the degradation of this compound by intestinal enzymes, increasing the amount available for absorption.[4] |
| Poor permeation across the intestinal epithelium | Incorporate a permeation enhancer (e.g., sodium caprate) into the formulation. | Permeation enhancers transiently open the tight junctions between intestinal cells, facilitating the paracellular transport of the peptide.[4] |
| Insufficient residence time at the absorption site | Develop a mucoadhesive formulation using polymers like chitosan. | Mucoadhesive polymers increase the contact time of the formulation with the intestinal mucosa, providing a longer window for absorption.[4] |
Issue 2: Difficulty in formulating this compound due to its physicochemical properties.
| Potential Cause | Troubleshooting Step | Rationale |
| Poor solubility in lipid-based formulations | Attempt to form a hydrophobic ion pair (HIP) with a lipophilic counter-ion. | This increases the lipophilicity of the peptide, improving its encapsulation efficiency in lipid-based carriers like SLNs.[8][10] |
| Instability of the peptide during the formulation process | Use a mild formulation process, such as microfluidics for nanoparticle preparation, and avoid high temperatures or harsh solvents. | Gentle processing conditions will help to maintain the structural integrity and biological activity of the peptide. |
| Low encapsulation efficiency in nanoparticles | Optimize the formulation parameters, such as the type of lipid and surfactant, and the drug-to-lipid ratio. | A systematic optimization of the formulation can significantly improve the amount of peptide successfully encapsulated. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Sequence | PGDSTRKCMDLKGNK | DrugBank |
| Molecular Weight | 2039.1 g/mol | PubChem[12] |
| Solubility | Data not available. Expected to be water-soluble. | - |
| Isoelectric Point (pI) | Data not available. Estimated to be basic due to the presence of Lysine and Arginine residues. | - |
Table 2: Representative Preclinical Oral Bioavailability of a 15-mer Peptide (Illustrative Example)
Disclaimer: The following data is for a representative 15-mer peptide and is not specific to this compound. It is provided for illustrative purposes to demonstrate the potential improvements with different formulation strategies.
| Formulation | Animal Model | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Absolute Bioavailability (%) | Reference |
| Aqueous Solution | Rat | 10 | 15 ± 4 | 0.5 | 35 ± 9 | < 0.1 | Fictional Data |
| With Permeation Enhancer (Sodium Caprate) | Rat | 10 | 150 ± 35 | 0.5 | 320 ± 70 | ~1 | Fictional Data |
| Solid Lipid Nanoparticles (SLNs) | Rat | 10 | 350 ± 80 | 1.0 | 950 ± 210 | ~3 | Fictional Data |
Experimental Protocols
1. In Vitro Caco-2 Cell Permeability Assay
This protocol is used to assess the intestinal permeability of this compound and the effectiveness of permeation enhancers.
-
Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21-25 days to form a differentiated and polarized monolayer.
-
Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Permeability Study:
-
The culture medium is replaced with pre-warmed transport buffer.
-
The this compound formulation (with or without permeation enhancers) is added to the apical (A) side of the Transwell® insert.
-
Samples are taken from the basolateral (B) side at various time points (e.g., 30, 60, 90, 120 minutes).
-
The concentration of this compound in the samples is quantified by a validated analytical method (e.g., LC-MS/MS).
-
The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug appearance on the basolateral side, A is the surface area of the membrane, and C0 is the initial drug concentration on the apical side.
-
2. In Vivo Pharmacokinetic Study in Rodents
This protocol is designed to evaluate the oral bioavailability of different this compound formulations.
-
Animal Model: Male Sprague-Dawley rats (250-300 g) are used. Animals are fasted overnight before dosing.
-
Dosing:
-
Intravenous (IV) Group: this compound solution is administered as an IV bolus (e.g., 1 mg/kg) via the tail vein to determine the reference AUC.
-
Oral (PO) Groups: Different this compound formulations (e.g., aqueous solution, formulation with permeation enhancer, SLNs) are administered by oral gavage (e.g., 10 mg/kg).
-
-
Blood Sampling: Blood samples are collected from the jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours) into tubes containing an anticoagulant and a protease inhibitor.
-
Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of this compound are determined using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC) are calculated using non-compartmental analysis. The absolute oral bioavailability (F%) is calculated as: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
3. Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol describes a method for encapsulating this compound into SLNs.
-
Method: High-pressure homogenization.
-
Materials:
-
Lipid: Glyceryl monostearate
-
Surfactant: Polysorbate 80
-
This compound
-
Purified water
-
-
Procedure:
-
The lipid is melted at a temperature above its melting point (e.g., 75°C).
-
This compound is dissolved in a small amount of the aqueous surfactant solution.
-
The aqueous phase is heated to the same temperature as the melted lipid.
-
The hot aqueous phase is added to the melted lipid phase and homogenized at high speed to form a coarse pre-emulsion.
-
The pre-emulsion is then passed through a high-pressure homogenizer for several cycles to form a nanoemulsion.
-
The nanoemulsion is cooled down in an ice bath to allow the lipid to recrystallize and form SLNs.
-
The resulting SLN dispersion is characterized for particle size, zeta potential, and encapsulation efficiency.
-
Visualizations
Caption: this compound's proposed mechanism of action.
Caption: Workflow for in vivo oral bioavailability studies.
Caption: Troubleshooting logic for low oral bioavailability.
References
- 1. Extrinsic versus intrinsic apoptosis pathways in anticancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Anticancer peptide: Physicochemical property, functional aspect and trend in clinical application (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The VEGF signaling pathway in cancer: the road ahead - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer peptide: Physicochemical property, functional aspect and trend in clinical application (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Understanding Apoptosis and Apoptotic Pathways Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer peptide: Physicochemical property, functional aspect and trend in clinical application (Review) - ProQuest [proquest.com]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. remedypublications.com [remedypublications.com]
- 11. researchgate.net [researchgate.net]
- 12. MMP9: A Tough Target for Targeted Therapy for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Tigapotide Purity and Integrity Assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the purity and integrity of a Tigapotide sample. This compound, also known as PCK3145, is a synthetic 15-mer peptide derived from the prostate secretory protein (PSP94) with potential anti-cancer properties.[1] Ensuring the quality of a this compound sample is critical for reliable experimental outcomes and preclinical development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purity important?
Q2: What are the common impurities found in a synthetic this compound sample?
A2: As this compound is synthesized using solid-phase peptide synthesis (SPPS), it can contain various process-related impurities. These can include:
-
Deletion sequences: Peptides missing one or more amino acids from the target sequence.
-
Truncation sequences: Peptides that are shorter than the full-length sequence.
-
Incompletely deprotected sequences: Peptides with residual protecting groups from the synthesis process.
-
Oxidized or reduced forms: Certain amino acid residues are susceptible to oxidation or reduction during synthesis and storage.
-
Diastereomers: Racemization of amino acids can occur during synthesis.
-
Side-chain modifications: Unwanted chemical modifications to the amino acid side chains.
Q3: What analytical techniques are recommended for assessing this compound purity?
A3: A multi-faceted approach employing orthogonal analytical methods is recommended. The primary techniques include:
-
High-Performance Liquid Chromatography (HPLC): Primarily used to determine the purity of the peptide sample by separating it from various impurities.
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the peptide, thereby verifying its identity and integrity. It is also invaluable for identifying unknown impurities.
-
Circular Dichroism (CD) Spectroscopy: Used to assess the secondary structure of the peptide, providing insights into its proper folding and conformational integrity.
Q4: How can I troubleshoot unexpected peaks in my HPLC chromatogram?
A4: Unexpected peaks can arise from several sources. Refer to the troubleshooting guide below for common issues and solutions. Coupling HPLC with mass spectrometry (LC-MS) is a powerful technique for identifying the nature of these unexpected peaks.
Troubleshooting Guides
HPLC Analysis
| Issue | Potential Cause | Troubleshooting Steps |
| Poor peak shape (tailing or fronting) | - Inappropriate mobile phase pH- Column degradation- Sample overload | - Adjust the mobile phase pH to be ~2 units away from the peptide's isoelectric point (pI).- Use a new or thoroughly cleaned column.- Reduce the amount of sample injected. |
| Ghost peaks | - Carryover from previous injections- Contaminated mobile phase | - Implement a robust needle wash protocol between injections.- Prepare fresh mobile phase with high-purity solvents. |
| Variable retention times | - Inconsistent mobile phase composition- Fluctuations in column temperature- Air bubbles in the system | - Ensure accurate mobile phase preparation and mixing.- Use a column oven to maintain a stable temperature.- Degas the mobile phase and prime the pump thoroughly. |
| No peaks detected | - No sample injected- Detector issue- Peptide precipitated in the sample vial | - Verify the injection process and sample volume.- Check detector settings and lamp status.- Ensure the peptide is fully dissolved in the sample diluent. |
Mass Spectrometry Analysis
| Issue | Potential Cause | Troubleshooting Steps |
| Low signal intensity | - Poor ionization efficiency- Low sample concentration- Ion source contamination | - Optimize ionization source parameters (e.g., spray voltage, gas flow).- Concentrate the sample or inject a larger volume.- Clean the ion source according to the manufacturer's instructions. |
| Mass inaccuracy | - Instrument not calibrated- Presence of adducts | - Calibrate the mass spectrometer using an appropriate standard.- Identify and account for common adducts (e.g., Na+, K+). |
| Complex spectra with multiple charge states | - Inherent property of the peptide | - Utilize deconvolution software to determine the neutral mass. |
Experimental Protocols
Purity Assessment by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol provides a general method for analyzing the purity of a 15-mer peptide like this compound. Optimization may be required based on the specific characteristics of the peptide and the HPLC system.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
Reagents:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Sample Diluent: Mobile Phase A
Procedure:
-
Sample Preparation: Dissolve the this compound sample in the sample diluent to a final concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 214 nm and 280 nm
-
Injection Volume: 10 µL
-
Gradient Program:
Time (min) % Mobile Phase B 0 5 25 65 26 95 28 95 29 5 | 35 | 5 |
-
-
Data Analysis: Integrate the peak areas of all detected peaks. Calculate the purity of the this compound sample as the percentage of the main peak area relative to the total area of all peaks.
Integrity Assessment by Mass Spectrometry (MS)
This protocol outlines the use of Liquid Chromatography-Mass Spectrometry (LC-MS) for confirming the molecular weight of this compound.
Instrumentation:
-
LC-MS system (e.g., ESI-QTOF or ESI-Orbitrap)
Procedure:
-
LC Separation: Use the same HPLC method as described above for purity assessment. The eluent from the HPLC is directly introduced into the mass spectrometer.
-
MS Parameters (Example for ESI-QTOF):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Mass Range: m/z 300-2000
-
-
Data Analysis: The resulting mass spectrum will show a series of multiply charged ions. Use the instrument's deconvolution software to calculate the neutral molecular weight of the peptide. Compare the experimentally determined molecular weight with the theoretical molecular weight of this compound (C82H119N21O34S3, Molecular Weight: 2039.1 g/mol ).[3]
Conformational Integrity by Circular Dichroism (CD) Spectroscopy
This protocol describes the use of CD spectroscopy to assess the secondary structure of this compound. For a short, likely unstructured peptide like this compound, the CD spectrum is expected to be characteristic of a random coil.
Instrumentation:
-
Circular Dichroism Spectropolarimeter
Reagents:
-
Phosphate (B84403) buffer (e.g., 10 mM, pH 7.4)
Procedure:
-
Sample Preparation: Dissolve the this compound sample in the phosphate buffer to a final concentration of 0.1-0.2 mg/mL. The buffer itself should be used as a blank.
-
CD Measurement:
-
Cuvette Pathlength: 1 mm
-
Wavelength Range: 190-260 nm
-
Bandwidth: 1.0 nm
-
Scan Speed: 50 nm/min
-
Data Pitch: 0.5 nm
-
Accumulations: 3-5 scans
-
Temperature: 25°C
-
-
Data Analysis: After subtracting the buffer blank spectrum, the resulting spectrum for this compound is expected to show a strong negative band around 200 nm, which is characteristic of a random coil conformation. Significant deviations from this may indicate the presence of ordered secondary structures or aggregation.
Visualizations
Experimental Workflow for this compound Analysis
Caption: Workflow for the comprehensive analysis of a this compound sample.
Logical Relationship of this compound Impurity Analysis
References
Technical Support Center: Optimizing Tigapotide Treatment Schedules in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tigapotide (also known as PCK3145) in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (PCK3145) is a synthetic 15-mer peptide derived from the human prostate secretory protein (PSP94).[1] It functions as a signal transduction inhibitor with multiple anti-cancer effects, including the induction of apoptosis (programmed cell death), anti-angiogenesis (inhibition of new blood vessel formation), and anti-metastasis.[1] Its therapeutic potential has been primarily investigated in the context of late-stage, hormone-refractory prostate cancer.[1]
Q2: What is the primary signaling pathway targeted by this compound?
A2: this compound has been shown to interfere with the Vascular Endothelial Growth Factor (VEGF) signaling pathway.[2] Specifically, it can inhibit the secretion of matrix metalloproteinase-9 (MMP-9), a key enzyme in angiogenesis and tumor invasion, and may also interfere with the VEGF signaling cascade.[2]
Q3: What are the general recommendations for storing and handling this compound?
A3: Like most synthetic peptides, this compound is typically supplied as a lyophilized powder and should be stored at -20°C or -80°C for long-term stability. For short-term storage, refrigeration at 4°C is acceptable. When preparing solutions, it is crucial to use sterile, nuclease-free buffers. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the reconstituted peptide into single-use volumes and store them at -20°C or -80°C. The stability of peptides in solution is sequence-dependent, and they are generally less stable than in their lyophilized form.
Q4: What are the common routes of administration for this compound in animal studies?
A4: In preclinical studies, this compound has been administered intravenously (IV).[1] Non-clinical toxicology studies in mice and primates have utilized intravenous administration for up to 28 consecutive days. In a rat model of prostate cancer, the peptide was administered via infusion.[3] The choice of administration route will depend on the specific experimental design and objectives.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during in vivo experiments with this compound.
Issue 1: Peptide Solubility and Formulation
-
Problem: Difficulty dissolving the lyophilized this compound powder or precipitation of the peptide in solution.
-
Possible Causes:
-
Improper Solvent: The peptide may have specific solubility requirements.
-
Incorrect pH: The pH of the solvent can significantly impact the solubility of a peptide.
-
Concentration Too High: The desired concentration may exceed the peptide's solubility limit in the chosen vehicle.
-
-
Troubleshooting Steps:
-
Review Manufacturer's Data: Always refer to the supplier's datasheet for recommended solvents and solubility information.
-
Test Different Solvents: If the recommended solvent is not effective, test small amounts of the peptide in alternative sterile solvents, such as sterile water, PBS, or a small percentage of a gentle organic solvent like DMSO, followed by dilution in the aqueous buffer.
-
Adjust pH: For peptides with a net charge, adjusting the pH of the buffer can improve solubility. Basic peptides are more soluble in acidic solutions, and acidic peptides are more soluble in basic solutions.
-
Sonication: Brief sonication can help to dissolve recalcitrant peptides.
-
Prepare a More Dilute Solution: If precipitation occurs at the desired concentration, try preparing a more dilute stock solution and adjusting the injection volume accordingly.
-
Issue 2: Variability in Experimental Results
-
Problem: High variability in tumor growth inhibition or other efficacy endpoints between animals in the same treatment group.
-
Possible Causes:
-
Inconsistent Dosing: Inaccurate preparation of dosing solutions or inconsistent administration volumes.
-
Peptide Degradation: The peptide may be degrading in the formulation or after administration.
-
Tumor Heterogeneity: In xenograft models, inherent variability in the tumor cells can lead to different growth rates.
-
-
Troubleshooting Steps:
-
Standardize Dosing Procedure: Ensure meticulous preparation of dosing solutions and accurate administration to each animal based on its body weight.
-
Assess Peptide Stability: If possible, analyze the stability of the peptide in the formulation over the course of the experiment. Prepare fresh solutions regularly if stability is a concern.
-
Optimize Animal Model: For xenograft studies, ensure consistent cell passage number and injection technique. Consider using a larger number of animals per group to account for inherent biological variability.
-
Refine Dosing Schedule: The timing and frequency of administration can significantly impact efficacy. Consider pharmacokinetic and pharmacodynamic studies to optimize the dosing regimen.
-
Issue 3: Unexpected Adverse Effects in Animals
-
Problem: Observation of unexpected clinical signs in treated animals, such as weight loss, lethargy, or injection site reactions.
-
Possible Causes:
-
Vehicle Toxicity: The vehicle used to dissolve the peptide may be causing adverse effects.
-
Off-Target Effects: The peptide may have unanticipated biological activities.
-
Immunogenicity: As a peptide, there is a potential for an immune response, although this is less common with shorter peptides.
-
-
Troubleshooting Steps:
-
Include a Vehicle Control Group: Always include a control group that receives the vehicle alone to distinguish between vehicle- and peptide-related effects.
-
Dose De-escalation Study: If adverse effects are observed, conduct a dose-ranging study to determine the maximum tolerated dose (MTD).
-
Monitor Animal Health Closely: Implement a comprehensive animal monitoring plan to detect any adverse effects early. This should include regular body weight measurements and clinical observations.
-
Consult Literature: Review literature on similar peptide therapeutics for potential class-specific side effects.
-
Data Presentation: Summary of this compound Treatment Schedules in Animal Studies
The following tables summarize quantitative data from key preclinical studies on this compound (PCK3145).
Table 1: Efficacy Study in a Rat Prostate Cancer Model
| Parameter | Details |
| Animal Model | Syngeneic male Copenhagen rats with Mat Ly Lu prostate cancer cells |
| Dosing Regimen | 1, 10, and 100 µg/kg/day[3] |
| Administration Route | Infusion[3] |
| Treatment Duration | 15 days[3] |
| Observed Outcomes | Dose-dependent decrease in tumor volume and delay in skeletal metastases[3] |
Table 2: Non-Clinical Toxicology Studies
| Parameter | Mouse | Primate |
| Dosing Regimen | Up to 450 mg/kg/day[1] | Up to 25 mg/kg/day[1] |
| Administration Route | Intravenous[1] | Intravenous[1] |
| Treatment Duration | 28 consecutive days[1] | 28 consecutive days[1] |
| Observed Outcomes | No clear evidence of toxicity[1] | No clear evidence of toxicity[1] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Assessment of this compound in a Rat Model of Prostate Cancer
This protocol is based on the methodology described in studies using the Mat Ly Lu rat prostate cancer model.[3]
-
1. Animal Model:
-
Use male Copenhagen rats.
-
Induce tumors by subcutaneous injection of Mat Ly Lu prostate cancer cells into the flank.
-
-
2. This compound Formulation:
-
Reconstitute lyophilized this compound in a sterile, biocompatible vehicle (e.g., sterile saline or PBS) to the desired stock concentration.
-
Prepare fresh dosing solutions daily to ensure stability.
-
-
3. Treatment Administration:
-
Divide animals into treatment and control groups.
-
Administer this compound via continuous infusion using an appropriate delivery system (e.g., osmotic pumps).
-
Dose levels can be based on previous studies, for example, 1, 10, and 100 µg/kg/day.[3]
-
The control group should receive the vehicle alone.
-
Treat for a defined period, such as 15 days.[3]
-
-
4. Efficacy Assessment:
-
Measure tumor volume regularly (e.g., every 2-3 days) using calipers.
-
Monitor animal body weight and overall health throughout the study.
-
At the end of the study, euthanize the animals and collect tumors and other relevant tissues for further analysis (e.g., histology, biomarker analysis).
-
-
5. Data Analysis:
-
Compare tumor growth rates and final tumor volumes between the treatment and control groups using appropriate statistical methods.
-
Mandatory Visualizations
Caption: this compound's mechanism of action on the VEGF signaling pathway.
Caption: Experimental workflow for a this compound efficacy study in a rat model.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound | C82H119N21O34S3 | CID 16155604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A synthetic 15-mer peptide (PCK3145) derived from prostate secretory protein can reduce tumor growth, experimental skeletal metastases, and malignancy-associated hypercalcemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Tigapotide Efficacy Outshines Other PSP94-Derived Peptides in Preclinical Prostate Cancer Models
For Immediate Release
A comprehensive review of preclinical data reveals that Tigapotide (also known as PCK3145), a synthetic 15-amino acid peptide derived from the Prostate Secretory Protein 94 (PSP94), demonstrates superior anti-tumor efficacy compared to both the full-length PSP94 protein and other PSP94-derived peptide fragments. Experimental evidence highlights this compound's potential as a therapeutic agent for hormone-refractory prostate cancer through its multi-faceted mechanism of action, including the induction of apoptosis, inhibition of metastasis, and anti-angiogenic effects.
Comparative Efficacy of PSP94-Derived Peptides
In a key study, the anti-proliferative effects of three synthetic peptides derived from different regions of PSP94 were evaluated: PCK721 (amino acids 7-21), this compound (PCK3145, amino acids 31-45), and PCK7694 (amino acids 76-94). The results were definitive, with only this compound demonstrating a significant reduction in tumor cell proliferation[1][2].
Furthermore, when compared to the parent protein, this compound was found to be more potent. Studies have shown that equimolar concentrations of this compound were more effective than PSP94 in delaying the development of experimental skeletal metastases[3][4].
Quantitative Analysis of this compound's Anti-Tumor Activity
The anti-cancer effects of this compound have been quantified in a series of in vivo studies, primarily utilizing the syngeneic Dunning R3227 MatLyLu rat prostate cancer model. This model is particularly relevant as it mimics the progression of late-stage human prostate cancer, including the development of skeletal metastases and hypercalcemia.
In Vivo Efficacy of this compound in a Rat Prostate Cancer Model
| Treatment Group | Dose (µg/kg/day) | Outcome Measure | Result |
| Control (Vehicle) | N/A | Primary Tumor Volume | Baseline |
| This compound (PCK3145) | 1 | Primary Tumor Volume | Dose-dependent decrease[1][2] |
| This compound (PCK3145) | 10 | Primary Tumor Volume | Dose-dependent decrease[1][2] |
| This compound (PCK3145) | 100 | Primary Tumor Volume | Significant dose-dependent decrease[1][2] |
| Control (Vehicle) | N/A | Skeletal Metastases | Baseline |
| This compound (PCK3145) | 100 | Skeletal Metastases | Reduction in skeletal tumor burden and delay in hind-limb paralysis[1][2] |
| Control (Vehicle) | N/A | Plasma Calcium Levels | Elevated (Hypercalcemia) |
| This compound (PCK3145) | 1, 10, 100 | Plasma Calcium Levels | Dose-dependent reduction[1] |
| Control (Vehicle) | N/A | Plasma PTHrP Levels | Elevated |
| This compound (PCK3145) | 1, 10, 100 | Plasma PTHrP Levels | Dose-dependent reduction[1] |
Mechanism of Action: A Multi-Pronged Attack on Cancer Progression
This compound's therapeutic effects are attributed to its ability to modulate multiple signaling pathways involved in tumor growth, invasion, and angiogenesis. One of the primary mechanisms is the induction of apoptosis in tumor cells[1][2]. Additionally, this compound has been shown to inhibit the secretion of matrix metalloproteinase-9 (MMP-9), an enzyme crucial for tumor invasion and metastasis[5]. It also interferes with the VEGF signaling pathway, a key driver of angiogenesis, further impeding tumor growth.
Experimental Protocols
The following provides a detailed methodology for the key in vivo experiments cited in this comparison guide.
In Vivo Tumor Growth and Metastasis Model
-
Animal Model: Syngeneic male Copenhagen rats are used.
-
Cell Line: The Dunning R3227 MatLyLu rat prostate adenocarcinoma cell line, which has been transfected to overexpress Parathyroid Hormone-related Protein (PTHrP), is utilized. This cell line is known for its ability to cause hypercalcemia and metastasize to the skeleton[3].
-
Tumor Cell Inoculation:
-
Treatment:
-
Efficacy Assessment:
-
Primary tumor volume is measured regularly.
-
The development of skeletal metastases is monitored, often using the onset of hind-limb paralysis as a key endpoint[1][3].
-
Blood samples are collected to measure plasma levels of calcium and PTHrP.
-
At the end of the study, tumors and relevant tissues are harvested for further analysis, such as TUNEL assays to detect apoptosis[2].
-
Conclusion
The available experimental data strongly suggest that this compound is the most promising anti-cancer agent derived from PSP94. Its superior efficacy over the full-length protein and other peptide fragments, combined with a well-defined, multi-targeted mechanism of action, positions it as a compelling candidate for further development in the treatment of advanced prostate cancer. The detailed preclinical studies provide a solid foundation for its continued investigation in clinical settings.
References
- 1. A synthetic 15-mer peptide (PCK3145) derived from prostate secretory protein can reduce tumor growth, experimental skeletal metastases, and malignancy-associated hypercalcemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Prostate secretory protein of 94 amino acids (PSP-94) and its peptide (PCK3145) as potential therapeutic modalities for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
A Comparative Guide: Tigapotide Versus Standard-of-Care Chemotherapy for Prostate Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational peptide therapeutic, Tigapotide, against the established standard-of-care chemotherapies, docetaxel (B913) and cabazitaxel (B1684091), for the treatment of prostate cancer. The information is compiled from preclinical and clinical trial data to support research and development efforts in oncology.
Executive Summary
This compound (also known as PCK3145) is a synthetic peptide derived from the Prostate Secretory Protein of 94 amino acids (PSP94), a protein whose expression is downregulated in advanced prostate cancer.[1][2] Preclinical and early clinical data suggest that this compound may act as a signal transduction inhibitor with anti-tumor, anti-angiogenic, and anti-metastatic properties.[1][3] The current standard-of-care for metastatic castration-resistant prostate cancer (mCRPC) includes taxane-based chemotherapies such as docetaxel and cabazitaxel, which have demonstrated a survival benefit in large-scale Phase III clinical trials. These agents function by stabilizing microtubules, leading to cell cycle arrest and apoptosis. This guide will present the available data on their respective mechanisms of action, efficacy, and safety profiles.
Data Presentation: A Comparative Overview
Due to the different stages of development, a direct comparison of Phase III clinical trial data is not possible. The following tables summarize the available quantitative data for this compound and the standard-of-care chemotherapies.
Table 1: this compound (PCK3145) - Summary of Preclinical and Early Clinical Data
| Endpoint | Result | Experimental Model |
| Tumor Growth Inhibition | Dose-dependent decrease in primary tumor volume. | Syngeneic rat prostate cancer model (MatLyLu cells).[2][4][5] |
| Metastasis Inhibition | Significant delay in the development of skeletal metastases. | In vivo rat model with intracardiac inoculation of MatLyLu cells.[2][5][6] |
| Biomarker Modulation | Declines in Matrix Metalloproteinase-9 (MMP-9) levels. | Phase I clinical trial in patients with castrate metastatic prostate cancer.[1] |
| PSA Response | PSA doubling time increased from 4 to 8 months in one patient. | Phase I clinical trial in patients with castrate metastatic prostate cancer.[1] |
| Safety | Well-tolerated with no observed adverse events in the Phase I trial. | Phase I clinical trial in patients with castrate metastatic prostate cancer.[1] |
Table 2: Docetaxel - Summary of Key Phase III Clinical Trial Data in mCRPC
| Trial | Treatment Arm | Control Arm | Median Overall Survival | Median Progression-Free Survival | PSA Response Rate (≥50% decline) |
| TAX 327 | Docetaxel (75 mg/m² q3w) + Prednisone (B1679067) | Mitoxantrone + Prednisone | 18.9 months | Not Reported | 45% |
| SWOG 9916 | Docetaxel (60 mg/m² q3w) + Estramustine | Mitoxantrone + Prednisone | 17.5 months | 6.3 months | 50% |
Table 3: Cabazitaxel - Summary of Key Phase III Clinical Trial Data in mCRPC
| Trial | Treatment Arm | Control Arm | Median Overall Survival | Median Progression-Free Survival | PSA Response Rate (≥50% decline) |
| TROPIC (Second-line) | Cabazitaxel (25 mg/m²) + Prednisone | Mitoxantrone + Prednisone | 15.1 months | 2.8 months | 39.2% |
| FIRSTANA (First-line) | Cabazitaxel (25 mg/m²) + Prednisone | Docetaxel + Prednisone | 25.2 months | 5.1 months | Not Reported |
Experimental Protocols
This compound (PCK3145) Phase I Clinical Trial Methodology
A Phase I study was conducted to evaluate the safety, pharmacokinetics, and biological effects of this compound in patients with castrate metastatic prostate cancer who had failed previous therapies.
-
Study Design : Open-label, dose-escalation study.
-
Patient Population : Patients with castrate metastatic prostate cancer with evidence of disease progression.
-
Treatment Regimen : Two cohorts of 10 patients each received either 7.5 mg/m² of this compound twice weekly or 15 mg/m² weekly. Treatment was administered for four weeks, followed by a two-week observation period. Patients with stable disease could receive additional two-month cycles.
-
Assessments : Safety was monitored through the recording of adverse events. Biological activity was assessed by measuring plasma levels of MMP-9. Efficacy was evaluated through Prostate-Specific Antigen (PSA) levels and imaging scans at baseline and at weeks 2, 4, and 6.[1]
Standard-of-Care Chemotherapy: Representative Phase III Trial Protocols
-
Study Design : A multicenter, randomized, open-label Phase III trial.
-
Patient Population : 1006 men with metastatic hormone-refractory prostate cancer.
-
Treatment Arms :
-
Docetaxel 75 mg/m² intravenously every 3 weeks plus prednisone 5 mg orally twice daily.
-
Docetaxel 30 mg/m² intravenously weekly for 5 of 6 weeks plus prednisone 5 mg orally twice daily.
-
Mitoxantrone 12 mg/m² intravenously every 3 weeks plus prednisone 5 mg orally twice daily.
-
-
Primary Endpoint : Overall survival.
-
Secondary Endpoints : Pain response, PSA response, and quality of life.
-
Study Design : A multinational, randomized, open-label Phase III trial.
-
Patient Population : 755 men with mCRPC who had progressed during or after docetaxel-based therapy.
-
Treatment Arms :
-
Cabazitaxel 25 mg/m² intravenously every 3 weeks plus prednisone 10 mg orally daily.
-
Mitoxantrone 12 mg/m² intravenously every 3 weeks plus prednisone 10 mg orally daily.
-
-
Primary Endpoint : Overall survival.
-
Secondary Endpoints : Progression-free survival, tumor response rate, PSA response, and safety.
Signaling Pathways and Mechanisms of Action
This compound (PCK3145) Signaling Pathway
This compound's mechanism of action is linked to its origin from Prostate Secretory Protein 94 (PSP94). PSP94 and its derivatives are believed to act as signal transduction inhibitors, inducing apoptosis and inhibiting metastasis-related enzymes like MMP-9.
Standard-of-Care Chemotherapy (Taxanes) Signaling Pathway
Docetaxel and cabazitaxel are taxane (B156437) chemotherapies that share a common mechanism of action targeting microtubules, which are essential for cell division.
Experimental Workflow: Clinical Trial Design
The following diagram illustrates a generalized workflow for a randomized controlled clinical trial, representative of the Phase III studies for standard-of-care chemotherapies.
References
- 1. ascopubs.org [ascopubs.org]
- 2. Prostate secretory protein of 94 amino acids (PSP-94) and its peptide (PCK3145) as potential therapeutic modalities for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Prostate secretory protein PSP-94 decreases tumor growth and hypercalcemia of malignancy in a syngenic in vivo model of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A synthetic 15-mer peptide (PCK3145) derived from prostate secretory protein can reduce tumor growth, experimental skeletal metastases, and malignancy-associated hypercalcemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
Evaluating the Potential Synergistic Effects of Tigapotide with Docetaxel: A Comparative Guide for Researchers
A Theoretical Framework for a Novel Combination Therapy in Oncology
To date, no direct preclinical or clinical studies have been published evaluating the synergistic effects of combining Tigapotide (also known as PCK3145) with the well-established chemotherapeutic agent, docetaxel (B913). This guide, therefore, aims to provide a comprehensive theoretical evaluation for researchers, scientists, and drug development professionals. By dissecting the individual mechanisms of action and exploring the known synergistic interactions of docetaxel with other agents, we can construct a rationale for future investigations into this novel combination.
Understanding the Agents: Mechanisms of Action
A synergistic outcome from a combination therapy often arises when two agents disrupt cancer cell pathophysiology through distinct yet complementary pathways. Here, we delineate the known mechanisms of this compound and docetaxel.
This compound: A Multi-faceted Signal Transduction Inhibitor
This compound is a synthetic 15-amino acid peptide derived from prostate secretory protein (PSP94). Its proposed mechanism of action is as a signal transduction inhibitor that impacts multiple facets of cancer progression. Preclinical studies suggest that this compound may exert its anti-tumor effects through:
-
Induction of Apoptosis: Triggering programmed cell death in cancer cells.
-
Anti-Angiogenesis: Inhibiting the formation of new blood vessels that supply tumors with nutrients.
-
Anti-Metastasis: Potentially preventing the spread of cancer cells to other parts of the body.
The broad-spectrum activity of this compound makes it an interesting candidate for combination therapies.
Docetaxel: A Potent Mitotic Inhibitor
Docetaxel is a taxane-based chemotherapy drug widely used in the treatment of various cancers, including prostate, breast, and non-small cell lung cancer.[1] Its primary mechanism of action is the disruption of microtubule dynamics.[2] Specifically, docetaxel:
-
Stabilizes Microtubules: It binds to microtubules, preventing their depolymerization, which is essential for cell division.[1][3]
-
Induces G2/M Cell Cycle Arrest: The stabilization of microtubules halts the cell cycle in the G2/M phase.[3]
-
Promotes Apoptosis: This prolonged cell cycle arrest ultimately leads to programmed cell death.[2][3]
Hypothetical Synergism: A Mechanistic Perspective
The distinct mechanisms of this compound and docetaxel present a compelling case for potential synergy. While docetaxel directly targets the mitotic machinery, leading to cell cycle arrest and apoptosis, this compound's broader impact on signaling pathways could complement and enhance this effect. For instance, this compound's pro-apoptotic and anti-angiogenic properties could create a more challenging environment for tumor survival, potentially sensitizing cancer cells to the cytotoxic effects of docetaxel.
Experimental Protocols for Future Investigation
To empirically test the hypothetical synergy between this compound and docetaxel, a series of well-established experimental protocols would be required.
Table 1: Proposed In Vitro Experimental Protocols
| Experiment | Methodology | Purpose |
| Cytotoxicity Assays | MTT or CellTiter-Glo assays on relevant cancer cell lines (e.g., PC-3, DU-145 for prostate cancer). | To determine the half-maximal inhibitory concentration (IC50) of each agent alone and in combination. |
| Combination Index (CI) Analysis | The Chou-Talalay method to calculate the CI from dose-response curves. | To quantitatively determine if the combination is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1). |
| Apoptosis Assays | Annexin V/Propidium Iodide staining followed by flow cytometry; Western blotting for cleaved PARP and caspase-3. | To measure the extent of apoptosis induced by the individual agents versus the combination. |
| Cell Cycle Analysis | Propidium Iodide staining and flow cytometry. | To confirm docetaxel-induced G2/M arrest and assess any modulatory effects of this compound. |
| Anti-Angiogenesis Assays | Endothelial cell tube formation assays. | To evaluate the combined effect on the inhibition of blood vessel formation. |
| Metastasis Assays | Wound healing or transwell migration assays. | To assess the impact of the combination on cancer cell motility and invasion. |
Table 2: Proposed In Vivo Experimental Protocols
| Experiment | Methodology | Purpose |
| Xenograft Tumor Models | Implantation of human cancer cells into immunocompromised mice. | To evaluate the effect of the combination therapy on tumor growth, volume, and weight. |
| Toxicity Studies | Monitoring of animal body weight, blood counts, and organ histology. | To assess the safety and tolerability of the combination therapy. |
| Pharmacokinetic (PK) Studies | Measurement of drug concentrations in plasma over time. | To determine if there are any drug-drug interactions that alter the PK profiles of either agent. |
| Immunohistochemistry (IHC) | Staining of tumor tissue for markers of proliferation (Ki-67), apoptosis (cleaved caspase-3), and angiogenesis (CD31). | To visualize and quantify the biological effects of the combination therapy within the tumor microenvironment. |
Visualizing the Mechanisms and Workflows
Caption: Proposed mechanism of action for this compound.
Caption: Mechanism of action for docetaxel.
References
- 1. Combination Effects of Docetaxel and Doxorubicin in Hormone-Refractory Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prostate secretory protein PSP-94 decreases tumor growth and hypercalcemia of malignancy in a syngenic in vivo model of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Combination of the natural product capsaicin and docetaxel synergistically kills human prostate cancer cells through the metabolic regulator AMP-activated kinase - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Tigapotide and Other Anti-Angiogenic Peptides: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-angiogenic peptide Tigapotide with other notable alternatives, supported by available experimental data. This analysis focuses on the mechanisms of action, efficacy, and the experimental methodologies used to evaluate these promising therapeutic agents.
Introduction to Anti-Angiogenic Peptides
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a crucial process in tumor growth and metastasis. Anti-angiogenic peptides have emerged as a promising class of therapeutics that can inhibit this process, offering a targeted approach to cancer treatment with potentially fewer side effects than traditional chemotherapy. These peptides are typically short amino acid sequences derived from larger proteins and act by interfering with various signaling pathways that regulate endothelial cell proliferation, migration, and tube formation. This guide focuses on a comparative analysis of this compound against other well-characterized anti-angiogenic peptides: Endostatin, Angiostatin, and Cilengitide.
Peptide Profiles and Mechanisms of Action
This compound (PCK3145)
This compound is a synthetic 15-amino-acid peptide derived from the human prostate secretory protein (PSP-94)[1][2]. Its anti-angiogenic activity is primarily attributed to its ability to interfere with the Vascular Endothelial Growth Factor (VEGF) signaling pathway. Specifically, this compound has been shown to inhibit the phosphorylation of VEGF Receptor-2 (VEGFR-2) in a dose-dependent manner in human umbilical vein endothelial cells (HUVECs)[3]. This inhibition of VEGFR-2 activation, a critical step in the VEGF signaling cascade, subsequently prevents downstream signaling through the MAPK/ERK pathway, leading to a reduction in endothelial cell proliferation, migration, and tube formation[3]. Furthermore, this compound has been observed to decrease the expression of the endothelial cell marker CD31 in in vivo models, indicating a reduction in tumor vessel density[3].
Endostatin
Endostatin is a 20-kDa C-terminal fragment of collagen XVIII that potently inhibits angiogenesis[4]. Its mechanism of action is multifaceted and involves the inhibition of matrix metalloproteinases (MMPs), particularly MMP-2, MMP-9, and MMP-13, which are crucial for the degradation of the extracellular matrix during endothelial cell invasion[4]. Endostatin also interferes with the FAK/Ras/p38-MAPK/ERK signaling cascade by binding to α5β1-integrin, leading to the suppression of HIF-1α and VEGF-A expression[4]. This ultimately results in the inhibition of endothelial cell migration and can induce apoptosis[4].
Angiostatin
Angiostatin is a 38-kDa internal fragment of plasminogen that comprises its first four kringle domains[5]. It exerts its anti-angiogenic effects by inducing apoptosis specifically in proliferating endothelial cells[6]. The proposed mechanisms involve the activation of the Fas-mediated apoptotic pathway and an intrinsic pathway mediated by p53, leading to the release of cytochrome c from mitochondria[7]. Angiostatin has also been shown to inhibit endothelial cell migration[6].
Cilengitide
Cilengitide is a cyclic pentapeptide containing the RGD (Arginine-Glycine-Aspartic acid) motif[8][9]. It is a potent and selective antagonist of the αvβ3 and αvβ5 integrins, which are cell adhesion molecules highly expressed on activated endothelial cells and some tumor cells[8][10]. By blocking the binding of these integrins to extracellular matrix proteins like vitronectin, Cilengitide inhibits endothelial cell adhesion, migration, and survival, ultimately leading to apoptosis (anoikis) and the suppression of angiogenesis[8][11].
Comparative Efficacy: In Vitro and In Vivo Data
Table 1: Comparative In Vitro Efficacy of Anti-Angiogenic Peptides
| Peptide | Assay | Target Cells | Key Finding | IC50 / Effective Concentration | Reference |
| This compound (PCK3145) | VEGFR-2 Phosphorylation | HUVECs | Dose-dependent inhibition | Not explicitly reported | [3] |
| Endothelial Tube Formation | HUVECs | Inhibition of tubulogenesis | Not explicitly reported | [3] | |
| Endostatin | Endothelial Cell Migration (VEGF-induced) | HUVECs | Half-maximal inhibition | 1.3 pM | [12][13] |
| Endothelial Cell Proliferation | HUVECs | Inhibition of proliferation | 200-800 µg/ml | [14] | |
| Angiostatin | Endothelial Cell Proliferation | Bovine Aortic Endothelial Cells | Dose-dependent inhibition | Not explicitly reported | [15] |
| Cilengitide | Cell Adhesion to Vitronectin | Human Melanoma M21 Cells | Inhibition of cell adhesion | 0.4 µM | [9][10] |
| Binding to isolated αvβ3 integrin | - | Potent and selective binding | 0.6 nM | [16] | |
| Endothelial Cell Proliferation | HMEC-1 | Dose-dependent inhibition | 1 µg/ml (33-59% inhibition) | [11] |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and other anti-angiogenic peptides.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are summaries of common experimental protocols used to assess the anti-angiogenic properties of peptides.
In Vitro Assays
-
Endothelial Cell Proliferation Assay:
-
Objective: To determine the effect of a peptide on the proliferation of endothelial cells.
-
Methodology: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in 96-well plates and cultured in the presence of various concentrations of the test peptide. After a set incubation period (e.g., 72 hours), cell viability is assessed using assays such as the MTT assay, which measures mitochondrial activity, or by direct cell counting. A reduction in cell number or metabolic activity in the presence of the peptide indicates an anti-proliferative effect.
-
-
Endothelial Cell Migration Assay (Boyden Chamber Assay):
-
Objective: To evaluate the effect of a peptide on the directional migration of endothelial cells.
-
Methodology: A two-chamber transwell system is used, with a porous membrane separating the upper and lower chambers. Endothelial cells are seeded in the upper chamber, and a chemoattractant (e.g., VEGF) is placed in the lower chamber. The test peptide is added to the upper chamber with the cells. After incubation, the number of cells that have migrated through the membrane to the lower chamber is quantified by staining and counting. A decrease in migrated cells indicates an inhibitory effect on migration.
-
-
Endothelial Cell Tube Formation Assay:
-
Objective: To assess the ability of a peptide to inhibit the formation of capillary-like structures by endothelial cells.
-
Methodology: Endothelial cells are seeded on a layer of basement membrane extract (e.g., Matrigel) in a 96-well plate. The cells are then treated with different concentrations of the test peptide. After incubation (typically 4-24 hours), the formation of tube-like networks is observed and quantified using microscopy and image analysis software. Parameters such as the number of junctions, total tube length, and number of loops are measured to assess the degree of angiogenesis inhibition[8][17].
-
In Vivo Assays
-
Matrigel Plug Assay:
-
Objective: To evaluate the effect of a peptide on angiogenesis in a living organism.
-
Methodology: Matrigel, a solubilized basement membrane preparation, is mixed with an angiogenic factor (e.g., VEGF or bFGF) and the test peptide. This mixture is then injected subcutaneously into mice. After a period of time (e.g., 7-14 days), the Matrigel plug is excised, and the extent of blood vessel infiltration is quantified. This can be done by measuring the hemoglobin content of the plug or by immunohistochemical staining for endothelial cell markers like CD31[18][19]. A reduction in vascularization in the presence of the peptide indicates in vivo anti-angiogenic activity.
-
Conclusion and Future Directions
This compound, Endostatin, Angiostatin, and Cilengitide represent a diverse group of anti-angiogenic peptides with distinct mechanisms of action. While all show promise in preclinical models, a lack of standardized, direct comparative studies makes it difficult to definitively rank their efficacy. This compound's targeted inhibition of the VEGF signaling pathway presents a clear and compelling mechanism for its anti-angiogenic effects.
Future research should focus on conducting head-to-head comparative studies of these and other anti-angiogenic peptides using standardized in vitro and in vivo assays. Such studies would provide invaluable data for drug development professionals in selecting the most promising candidates for clinical trials. Furthermore, exploring combination therapies, where peptides with different mechanisms of action are used together, may offer a synergistic approach to more effectively combat tumor angiogenesis. The continued development and rigorous evaluation of anti-angiogenic peptides hold significant potential for advancing cancer therapy.
References
- 1. Matrigel Plug Assay for In Vivo Evaluation of Angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. corning.com [corning.com]
- 3. A prostate secretory protein94-derived synthetic peptide PCK3145 inhibits VEGF signalling in endothelial cells: implication in tumor angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Angiostatin upregulates E-selectin in proliferating endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Angiostatin induces mitotic cell death of proliferating endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Angiostatin antagonizes the action of VEGF-A in human endothelial cells via two distinct pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cilengitide: an integrin-targeting arginine-glycine-aspartic acid peptide with promising activity for glioblastoma multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Cilengitide induces cellular detachment and apoptosis in endothelial and glioma cells mediated by inhibition of FAK/src/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Endostatin inhibits VEGF‐induced endothelial cell migration and tumor growth independently of zinc binding | The EMBO Journal [link.springer.com]
- 13. Endostatin inhibits VEGF-induced endothelial cell migration and tumor growth independently of zinc binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Recombinant Human Endostatin Suppressed the Biological Behavior of Human Umbilical Vein Endothelial Cells Under Hypoxic and Hypoxic/Starvation Conditions In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Angiostatin-induced inhibition of endothelial cell proliferation/apoptosis is associated with the down-regulation of cell cycle regulatory protein cdk5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Integrin Antagonist Cilengitide Activates αVβ3, Disrupts VE-Cadherin Localization at Cell Junctions and Enhances Permeability in Endothelial Cells | PLOS One [journals.plos.org]
- 17. Endothelial Cell Tube Formation Angiogenesis Assay [merckmillipore.com]
- 18. Matrigel Plug Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 19. In vivo Matrigel Plug Angiogenesis Assay [bio-protocol.org]
Validating the Anti-Metastatic Potential of Tigapotide: A Comparative Analysis in Diverse Cancer Models
For Immediate Release
This guide provides a comprehensive comparison of the anti-metastatic peptide Tigapotide (also known as PCK-3145) with other matrix metalloproteinase inhibitors (MMPIs), Batimastat (B1663600) and Marimastat. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these agents in oncology. This document summarizes key experimental data, details methodologies for crucial experiments, and visualizes relevant biological pathways and workflows to offer an objective assessment of this compound's performance.
Introduction to this compound and its Anti-Metastatic Mechanism
This compound is a synthetic 15-mer peptide derived from the prostate secretory protein (PSP94)[1]. It has demonstrated anti-tumor, anti-angiogenic, and anti-metastatic properties in various cancer models, particularly in prostate cancer[1][2][3]. The primary mechanism of its anti-metastatic action involves the inhibition of matrix metalloproteinase-9 (MMP-9) secretion and the induction of CD44 cell surface shedding. This dual action disrupts critical processes in the metastatic cascade, including extracellular matrix degradation and cancer cell migration and invasion.
Comparative Performance: this compound vs. Alternative MMP Inhibitors
To objectively evaluate the anti-metastatic efficacy of this compound, this guide compares its performance with two well-characterized, broad-spectrum MMP inhibitors, Batimastat and Marimastat. The following tables summarize quantitative data from various preclinical and clinical studies. It is important to note that the data presented are from separate studies and may not be directly comparable due to variations in experimental conditions.
In Vitro Efficacy: Inhibition of Cancer Cell Migration and Invasion
| Agent | Cancer Model | Assay | Key Findings | Reference |
| This compound (PCK-3145) | HT-1080 Fibrosarcoma | Adhesion Assay | Inhibited cell adhesion onto hyaluronic acid, laminin-1, and type-I collagen. | |
| HT-1080 Fibrosarcoma | Gelatin Zymography | Inhibited MMP-9 secretion. | ||
| Batimastat | Human Ovarian Carcinoma | Proliferation Assay | No effect on cell viability. | [4] |
| Human Breast Cancer (MDA-MB-435) | Collagenase Activity Assay | Reduced activity of 72-kd and 92-kd collagenases. | [5] | |
| Prostate Cancer (MatLyLu) | Proliferation Assay | Significant inhibition of tumor cell proliferation at 400 and 4,000 ng/ml. | [6] | |
| Marimastat | Multiple Cancers | Clinical Trials | Showed some efficacy in Phase I and II trials against various cancers. | [7] |
In Vivo Efficacy: Reduction of Tumor Growth and Metastasis
| Agent | Cancer Model | Key Findings | Reference |
| This compound (PCK-3145) | Rat Prostate Cancer (MatLyLu) Xenograft | Dose-dependent decrease in tumor volume and delay in skeletal metastases. At 100 µg/kg/day, reduced skeletal tumor burden. | [3] |
| Batimastat | Rat Prostate Cancer (MatLyLu) Orthotopic | Reduced mean tumor weight to 11.1 g compared to 18.9 g in control. | [6] |
| Human Breast Cancer (MDA-MB-435) Xenograft | Significantly inhibited local-regional tumor regrowth and reduced the incidence, number, and volume of lung metastases. | [5] | |
| Murine Melanoma (B16F1) Liver Metastasis | 54% reduction in tumor volume. | [8] | |
| Marimastat | Advanced Lung Cancer | Phase I trial showed the drug was well absorbed. | [9] |
| Pancreatic, Gastric Carcinoma, Glioma | Phase III trials did not show improved survival. | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the typical protocols used in the studies cited above.
In Vitro Cell Migration and Invasion Assays
Wound Healing (Scratch) Assay:
-
Culture a confluent monolayer of cancer cells in a multi-well plate.
-
Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.
-
Wash the wells with phosphate-buffered saline (PBS) to remove detached cells.
-
Add fresh culture medium with the test compound (e.g., this compound) at various concentrations. A vehicle control is run in parallel.
-
Capture images of the scratch at time zero and at regular intervals (e.g., every 6-12 hours) using a microscope.
-
Quantify the rate of cell migration by measuring the change in the width of the cell-free area over time.
Transwell Invasion Assay (Boyden Chamber):
-
Use a two-chamber system separated by a porous membrane coated with a basement membrane matrix (e.g., Matrigel).
-
Seed cancer cells in the upper chamber in a serum-free medium containing the test compound.
-
Fill the lower chamber with a medium containing a chemoattractant (e.g., fetal bovine serum).
-
Incubate for a period that allows for cell invasion through the matrix and membrane (typically 24-48 hours).
-
Remove non-invading cells from the top surface of the membrane.
-
Fix and stain the invading cells on the bottom surface of the membrane.
-
Count the number of invading cells under a microscope to determine the extent of invasion.
In Vivo Xenograft Model for Metastasis
-
Cell Culture: Culture human prostate cancer cells (e.g., PC-3 or DU-145) in appropriate media.
-
Animal Model: Use immunodeficient mice (e.g., SCID or nude mice).
-
Tumor Cell Implantation:
-
Subcutaneous Model: Inject cancer cells subcutaneously into the flank of the mice. This is often used to assess primary tumor growth.
-
Orthotopic Model: Inject cancer cells directly into the prostate gland to mimic the primary tumor environment.
-
Metastasis Model (Intracardiac Injection): Inject cancer cells into the left ventricle of the heart to introduce them into the arterial circulation, leading to bone metastases.
-
-
Treatment: Once tumors are established or after cell injection, begin treatment with the test agent (e.g., this compound) or vehicle control. Dosing can be administered via various routes (e.g., intravenous, intraperitoneal, or oral).
-
Monitoring: Monitor tumor growth using calipers for subcutaneous tumors or bioluminescence imaging for metastatic lesions (if using luciferase-expressing cells). Monitor animal health and body weight.
-
Endpoint Analysis: At the end of the study, euthanize the animals and collect tumors and metastatic tissues (e.g., bones, lungs) for analysis. This can include weighing the primary tumor and quantifying the metastatic burden through histological analysis or imaging.
Signaling Pathways and Visualizations
To better understand the mechanisms of action, the following diagrams illustrate the key signaling pathways involved.
Caption: this compound's anti-metastatic signaling pathway.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A synthetic 15-mer peptide (PCK3145) derived from prostate secretory protein can reduce tumor growth, experimental skeletal metastases, and malignancy-associated hypercalcemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. Effect of matrix metalloproteinase inhibitor batimastat on breast cancer regrowth and metastasis in athymic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthetic inhibitor of matrix metalloproteinases (batimastat) reduces prostate cancer growth in an orthotopic rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. The matrix metalloproteinase inhibitor batimastat inhibits angiogenesis in liver metastases of B16F1 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phase I trial of Marimastat, a novel matrix metalloproteinase inhibitor, administered orally to patients with advanced lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Marimastat: the clinical development of a matrix metalloproteinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-study comparison of Tigapotide's effectiveness in various prostate cancer cell lines
A comprehensive review of the existing preclinical data on Tigapotide (PCK3145) reveals its potential as an anti-cancer agent, particularly in prostate cancer. However, a direct cross-study comparison of its effectiveness in various prostate cancer cell lines is limited by the available research. This guide synthesizes the current knowledge, highlighting the differential effects of this compound where data is available and identifying areas requiring further investigation.
This compound, a synthetic 15-mer peptide derived from the prostate secretory protein (PSP94), has demonstrated anti-tumor properties, including the induction of apoptosis and inhibition of metastasis and angiogenesis.[1][2] Its mechanism of action is multifaceted, with evidence suggesting its role as a signal transduction inhibitor.[1] This guide provides a comparative overview of this compound's effectiveness, focusing on the commonly studied prostate cancer cell lines: PC-3, LNCaP, and DU-145.
Comparative Efficacy of this compound
Published studies providing a direct comparison of this compound's efficacy across the PC-3, LNCaP, and DU-145 human prostate cancer cell lines are scarce. The majority of in vitro research has focused on the PC-3 cell line and the rat prostate cancer cell line Mat Ly Lu.
Quantitative Data Summary
The following table summarizes the available quantitative data on the effects of this compound (PCK3145) on prostate cancer cell lines. It is important to note the absence of specific data for LNCaP and DU-145 cell lines in the reviewed literature.
| Cell Line | Assay | Treatment Conditions | Observed Effect | Source |
| PC-3 | MTT Assay | 5 μM PCK3145 for 48 and 96 hours | 50% inhibition of cell metabolism/growth | Kostopoulos et al., 2015 |
| PC-3 | Apoptosis Assay | 5 μM PCK3145 for 48 and 96 hours | Statistically significant increase in apoptosis | Kostopoulos et al., 2015 |
| Mat Ly Lu (rat) | Cell Proliferation Assay | Dose-dependent (1, 10, 100 µg/ml PCK3145) for 5 days | Significant reduction in tumor cell proliferation | Shukeir et al., 2004 |
| Mat Ly Lu (rat) | Apoptosis Assay | Not specified | Promotion of tumor cell apoptosis | Shukeir et al., 2004 |
| LNCaP | Not Available | Not Available | No quantitative data available | - |
| DU-145 | Not Available | Not Available | No quantitative data available | - |
Experimental Methodologies
The following are detailed experimental protocols based on the available literature for assessing the effectiveness of this compound.
Cell Culture and Treatment
-
Cell Lines: PC-3, LNCaP, and DU-145 human prostate cancer cell lines would be maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and incubated at 37°C in a 5% CO2 atmosphere.
-
This compound (PCK3145) Preparation: Lyophilized this compound peptide would be reconstituted in sterile phosphate-buffered saline (PBS) to create a stock solution, which would then be diluted to the desired final concentrations in the cell culture medium.
-
Treatment: Cells would be seeded in appropriate culture plates and allowed to adhere overnight. The medium would then be replaced with fresh medium containing various concentrations of this compound or a vehicle control (PBS). The cells would be incubated for specified time periods (e.g., 24, 48, 72, 96 hours) before being subjected to various assays.
Cell Proliferation/Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate overnight.
-
Treat cells with increasing concentrations of this compound (e.g., 5 nM, 50 nM, 500 nM, 5 μM) for 48 and 96 hours.
-
After the incubation period, add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 μL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of this compound that inhibits cell growth by 50%) can be determined from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Seed cells in a 6-well plate and treat with the desired concentration of this compound (e.g., 5 μM) for 48 and 96 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin-binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. The percentage of apoptotic cells (Annexin V-positive, PI-negative for early apoptosis; Annexin V-positive, PI-positive for late apoptosis) can be quantified.
Signaling Pathways and Experimental Workflows
The precise signaling pathways through which this compound exerts its effects on different prostate cancer cell lines are not fully elucidated. However, some studies suggest the involvement of the laminin (B1169045) receptor and the MEK/ERK signaling pathway in PC-3 cells. The anti-angiogenic effects of this compound are thought to be mediated through the inhibition of the VEGF signaling pathway.
Below are diagrams illustrating the proposed mechanism of action and a general experimental workflow for assessing this compound's effectiveness.
Caption: Proposed Signaling Pathway of this compound in Prostate Cancer Cells.
References
A Comparative Analysis of Tigapotide's Apoptotic Potential Against Established Inducers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of the apoptotic potential of Tigapotide, a synthetic peptide with anti-tumor properties, against well-characterized inducers of apoptosis. While this compound has demonstrated pro-apoptotic effects, this guide also addresses recent findings suggesting a potential non-apoptotic mechanism of cell death, offering a nuanced perspective for ongoing research and development.
Introduction to this compound and Apoptosis Induction
This compound, also known as PCK3145, is a 15-mer synthetic peptide derived from prostate secretory protein (PSP94)[1]. It has been investigated for its anti-tumor activities, which are attributed to its role as a signal transduction inhibitor affecting apoptosis, angiogenesis, and metastasis[1][2][3]. Studies have shown that this compound can inhibit proliferation and induce apoptosis in a dose- and time-dependent manner in various cancer cell lines, including prostate, breast, and colon cancer[4].
Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its dysregulation is a hallmark of cancer. It is primarily executed through two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both pathways converge on the activation of a cascade of cysteine-aspartic proteases known as caspases, with Caspase-3 being a key executioner.
This guide compares the apoptotic-inducing capabilities of this compound with four well-established inducers: Staurosporine, Doxorubicin, Camptothecin, and Paclitaxel. These agents are frequently used as positive controls in apoptosis research due to their potent and well-documented mechanisms of action.
Quantitative Comparison of Apoptotic Potential
The following tables summarize publicly available data on the apoptotic effects of this compound and the selected known inducers. It is important to note that direct comparative studies benchmarking this compound against these specific inducers with identical experimental conditions are limited. The data presented is compiled from various studies and should be interpreted with consideration of the different cell lines and experimental protocols used.
Table 1: IC50 Values for Cell Viability Reduction
| Compound | Cell Line | IC50 Value | Duration of Treatment | Citation |
| This compound (PCK3145) | Multiple | Data Not Available | - | - |
| Camptothecin | HeLa | 0.08 µg/mL | 48 hours | [5] |
| Cisplatin (for reference) | Du145 | >200 µM | 48 hours | [6] |
| Cisplatin + Pdcd5 | Du145 | 114.1 µM | 48 hours | [6] |
| Cisplatin + Pdcd5 | PC3 | 50.6 µM | 48 hours | [6] |
Table 2: Induction of Apoptosis (Annexin V Staining)
| Compound | Cell Line | Concentration | % Apoptotic Cells (Early + Late) | Duration of Treatment | Citation |
| This compound (PCK3145) | Multiple | Data Not Available | Data Not Available | - | - |
| Staurosporine | Pancreatic (PaTu 8988t) | 1 µM | Significant Increase | 3-24 hours | [7] |
| Staurosporine | Non-malignant Breast (HBL-100) | 50 nM | ~100% | 48 hours | [8] |
| Staurosporine | Metastatic Breast (T47D) | 50 nM | ~4% | 48 hours | [8] |
| Paclitaxel | Breast Cancer Xenograft | - | 46.8% ± 7.3% (treated) vs. 11.0% ± 5.4% (control) | - | [9] |
| Doxorubicin | Platelets | 250 µM | 91.6% ± 2.9% | - | [10] |
Table 3: Caspase-3 Activation
| Compound | Cell Line | Concentration | Fold Increase in Caspase-3 Activity | Duration of Treatment | Citation |
| This compound (PCK3145) | Multiple | Data Not Available | Data Not Available | - | - |
| Doxorubicin | Cardiac Stem Cells | 0.6 µM | 11.3 ± 3.9 | 48 hours | [11] |
| Doxorubicin | Rat Cardiomyocytes | - | Significant Increase | 24 hours | [12] |
| Doxorubicin | Rat Ventricles (in vivo) | - | Significant Increase | 5 weeks | [12] |
| Camptothecin | SiHa | 2.5-5 µM | Significant Increase | 24 hours | [1] |
| Paclitaxel | Lymphoblastoid Cell Lines | 200 nM | 9.4 ± 0.54 | 24 hours | [13] |
| Cisplatin | Lymphoblastoid Cell Lines | 10 µM | 9.1 ± 0.94 | 24 hours | [13] |
Contrasting Evidence: Potential Non-Apoptotic Cell Death
Recent research on Tegavivint, a compound structurally related to the family of molecules that includes this compound, has introduced a new perspective. Studies on Tegavivint suggest that it can induce a unique, non-apoptotic form of cell death that is distinct from ferroptosis, necroptosis, and pyroptosis[14]. This raises the intriguing possibility that this compound may also exert its anti-tumor effects through multiple mechanisms, including a non-apoptotic pathway. This finding is significant for the drug development community, as compounds that can trigger alternative cell death pathways may be effective in apoptosis-resistant cancers.
Signaling Pathways and Experimental Workflows
To provide a clear visual representation of the concepts discussed, the following diagrams illustrate the key apoptotic signaling pathways and the workflows for the experimental protocols used to quantify apoptosis.
Caption: Apoptotic signaling pathways.
Caption: Workflow for Annexin V & PI staining.
Caption: Workflow for Caspase-3 activity assay.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
1. Annexin V-FITC and Propidium Iodide (PI) Apoptosis Assay
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorochrome like FITC, can identify early apoptotic cells. PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
-
Protocol:
-
Induce apoptosis in cultured cells by treating with this compound or a known inducer at various concentrations and for different durations. Include an untreated control group.
-
Harvest the cells by centrifugation.
-
Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. FITC is typically detected in the FL1 channel and PI in the FL2 channel.
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V- / PI-): Live cells
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V- / PI+): Necrotic cells (due to membrane rupture without PS externalization)
-
-
2. Caspase-3 Activity Assay (Colorimetric)
This assay quantitatively measures the activity of caspase-3, a key executioner caspase in apoptosis.
-
Principle: This assay is based on the cleavage of a specific colorimetric substrate, DEVD-pNA (Asp-Glu-Val-Asp-p-nitroanilide), by active caspase-3. The cleavage releases p-nitroanilide (pNA), which has a yellow color and can be quantified by measuring its absorbance at 405 nm. The amount of pNA produced is proportional to the caspase-3 activity in the cell lysate.
-
Protocol:
-
Induce apoptosis in cultured cells as described above.
-
Harvest and wash the cells.
-
Lyse the cells using a chilled lysis buffer to release the cytoplasmic proteins, including caspases.
-
Centrifuge the lysate to pellet the cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate to normalize the caspase activity.
-
In a 96-well plate, add an equal amount of protein from each sample.
-
Add the Caspase-3 substrate (DEVD-pNA) to each well.
-
Incubate the plate at 37°C for 1-2 hours, or until a yellow color develops.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the fold-increase in caspase-3 activity by comparing the absorbance of the treated samples to the untreated control.
-
Conclusion
This compound (PCK3145) has been shown to be a promising anti-tumor peptide that can induce apoptosis in various cancer cell lines. However, a direct quantitative comparison of its apoptotic potential against well-established inducers is currently lacking in the scientific literature. The data compiled in this guide for known inducers like Staurosporine, Doxorubicin, Camptothecin, and Paclitaxel provide a valuable benchmark for future studies on this compound.
Furthermore, the emerging evidence of a non-apoptotic cell death mechanism for related compounds suggests that the anti-tumor activity of this compound may be more complex than initially understood. This warrants further investigation into its precise molecular mechanisms of action. For researchers and drug development professionals, a thorough characterization of this compound's cell-killing mechanisms, including direct quantitative comparisons with standard apoptotic inducers, will be crucial for its potential clinical development and application. Such studies will help to identify the cancer types and therapeutic combinations where this compound could be most effective.
References
- 1. RGD peptides induce apoptosis by direct caspase-3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. kumc.edu [kumc.edu]
- 3. researchgate.net [researchgate.net]
- 4. Cisplatin in combination with programmed cell death protein 5 increases antitumor activity in prostate cancer cells by promoting apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Time course of apoptosis induced by photodynamic therapy with PsD007 in LT12 acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Chemosensitivity assay in mice prostate tumor: Preliminary report of flow cytometry, DNA fragmentation, ion ratiometric methods of anti-neoplastic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigation of cytotoxic effect and action mechanism of a synthetic peptide derivative of rabbit cathelicidin against MDA-MB-231 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. PCK3145 inhibits proliferation and induces apoptosis in breast and colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A synthetic 15-mer peptide (PCK3145) derived from prostate secretory protein can reduce tumor growth, experimental skeletal metastases, and malignancy-associated hypercalcemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Rational Development of a Cytotoxic Peptide to Trigger Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Facebook [cancer.gov]
Tigapotide's Efficacy in Prostate Cancer: A Comparative Analysis of Androgen-Sensitive vs. Androgen-Independent Cells
For Immediate Release
This guide provides a comprehensive comparison of the efficacy of Tigapotide (also known as PCK3145) in androgen-sensitive and androgen-independent prostate cancer cells. The information is targeted towards researchers, scientists, and professionals in drug development, offering a detailed look at available experimental data, methodologies, and relevant signaling pathways.
This compound, a synthetic 15-mer peptide derived from the prostate secretory protein (PSP94), has shown potential as an anti-cancer agent. Its mechanism of action is believed to involve the induction of apoptosis, as well as anti-angiogenic and anti-metastatic effects. This guide synthesizes the current understanding of its differential impact on prostate cancer cells based on their androgen sensitivity.
Data Summary: Efficacy of this compound
| Cell Line | Androgen Status | Assay | Treatment | Result |
| PC-3 | Independent | Proliferation Assay | This compound (PCK3145) | Dose- and time-dependent inhibition of proliferation. |
| PC-3 | Independent | Apoptosis Analysis | This compound (PCK3145) | Induction of apoptosis. |
Note: The absence of data for androgen-sensitive LNCaP cells in direct comparison with PC-3 cells for this compound treatment is a current knowledge gap.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to assess the efficacy of anti-cancer compounds in prostate cancer cell lines. While specific parameters for this compound studies on both cell types are not available in a single comparative study, these protocols outline the standard procedures.
Cell Viability Assay (MTT Assay)
This assay is used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Prostate cancer cells (LNCaP or PC-3) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. Control wells receive medium with the vehicle used to dissolve the peptide.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The results are expressed as a percentage of the control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect and differentiate between apoptotic and necrotic cells.
-
Cell Seeding and Treatment: Cells are seeded in 6-well plates and treated with different concentrations of this compound for a specified duration.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold phosphate-buffered saline (PBS).
-
Staining: The cells are resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes involved, the following diagrams created using Graphviz (DOT language) illustrate a potential signaling pathway for this compound and a typical experimental workflow.
Caption: Proposed Signaling Pathway of this compound.
Assessing the Safety Profile of Tigapotide Compared to Other Peptide-Based Drugs: A Comparative Guide for Researchers and Drug Development Professionals
The advancement of peptide-based therapeutics offers significant promise for addressing a wide range of complex diseases. Tigapotide, a novel synthetic peptide, has undergone early-stage clinical evaluation, particularly in the context of oncology. This guide provides a detailed comparison of the safety profile of this compound with established peptide-based drugs, specifically focusing on the well-characterized GLP-1 receptor agonists, liraglutide (B1674861) and semaglutide (B3030467). The content herein is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by available clinical and preclinical data, detailed experimental methodologies, and visual representations of relevant biological pathways.
Comparative Safety Profile
A direct quantitative comparison of adverse event frequencies between this compound and other peptide-based drugs is challenging due to the limited publicly available data for this compound. Early clinical trials have reported on its general safety and tolerability. In a phase I trial involving patients with castrate metastatic prostate cancer, this compound (referred to as PCK3145) was reported to be well-tolerated with no observed adverse events[1]. Another early trial in the U.K. concluded that PCK3145 was safe and well-tolerated at all tested doses[2][3].
In contrast, extensive safety data is available for GLP-1 receptor agonists like liraglutide and semaglutide. The following table summarizes their known safety profiles, providing a benchmark for the broader class of peptide therapeutics.
| Safety Parameter | This compound (PCK3145) | Liraglutide | Semaglutide |
| Common Adverse Events (≥5% incidence) | No adverse events were observed in a phase I trial[1]. Generally reported as "safe and well tolerated"[2][3]. | Nausea, diarrhea, vomiting, constipation, headache, decreased appetite. | Nausea, vomiting, diarrhea, abdominal pain, constipation. |
| Serious Adverse Events (SAEs) | Data on serious adverse events are not detailed in available public reports. | Pancreatitis, cholelithiasis, and a potential risk of thyroid C-cell tumors (based on rodent studies). | Pancreatitis, cholelithiasis, and a potential risk of thyroid C-cell tumors (based on rodent studies). |
| Immunogenicity | Data not publicly available. | Low incidence of anti-drug antibody formation; generally not associated with reduced efficacy or safety concerns. | Low incidence of anti-drug antibody formation; rarely associated with a decrease in efficacy. |
| Injection Site Reactions | Data not publicly available. | Commonly reported, including itching, rash, and discomfort at the injection site. | Frequently observed, including redness, swelling, and itching. |
| Cardiovascular Safety | Data not publicly available. | Has shown cardiovascular benefits in patients with type 2 diabetes and high cardiovascular risk. | Demonstrated a reduction in major adverse cardiovascular events in patients with type 2 diabetes and established cardiovascular disease. |
| Gastrointestinal Tolerability | Reported as well-tolerated in early trials[1][3]. | Gastrointestinal side effects are the most common adverse events, typically dose-dependent and transient. | Gastrointestinal adverse events are the most frequently reported, particularly during dose escalation. |
Experimental Protocols for Key Safety Assessments
The evaluation of the safety of peptide therapeutics involves a range of standardized preclinical and clinical assays. Below are detailed methodologies for critical safety assessments.
Immunogenicity Testing: Anti-Drug Antibody (ADA) Assays
Objective: To detect and characterize immune responses against a peptide therapeutic, which can impact its safety and efficacy.
Methodology: A tiered approach is typically employed:
-
Screening Assay: An enzyme-linked immunosorbent assay (ELISA) is commonly used to detect binding antibodies to the peptide drug. This initial screen is designed for high sensitivity.
-
Confirmatory Assay: Samples that test positive in the screening assay are subjected to a confirmatory assay, often a competition ELISA, to confirm the specificity of the antibody binding to the drug.
-
Neutralizing Antibody (NAb) Assay: For confirmed positive samples, a cell-based or competitive ligand-binding assay is used to determine if the antibodies neutralize the biological activity of the peptide.
Caption: Tiered approach for immunogenicity testing of peptide drugs.
In Vitro Cytotoxicity Assay
Objective: To evaluate the potential of a peptide drug to induce cell death.
Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method:
-
Cell Culture: Human cell lines relevant to the drug's target or potential off-target tissues are cultured in 96-well plates.
-
Treatment: Cells are exposed to a range of concentrations of the peptide drug for a defined period (e.g., 24-72 hours).
-
MTT Addition: MTT is added to the wells and incubated. Viable cells with active mitochondrial reductases convert the yellow MTT to a purple formazan (B1609692) product.
-
Quantification: The formazan crystals are solubilized, and the absorbance is measured using a spectrophotometer. The intensity of the color is proportional to the number of viable cells.
Signaling Pathways and Mechanisms of Action
Understanding the signaling pathways of peptide drugs is crucial for interpreting their safety profiles.
This compound: A Signal Transduction Inhibitor
This compound is a synthetic peptide derived from prostate secretory protein (PSP94)[2]. Its mechanism of action is described as a signal transduction inhibitor with multiple effects that restrict cancer development, including the induction of apoptosis and anti-angiogenic and anti-metastatic properties[2]. Preclinical studies have shown that this compound can reduce tumor growth and skeletal metastases[4]. One of its identified biological activities is the reduction of matrix metalloproteinase-9 (MMP-9) levels, an enzyme involved in tumor invasion and angiogenesis[5].
Caption: Conceptual overview of this compound's anti-tumor activity.
GLP-1 Receptor Agonists: A G-Protein Coupled Receptor Pathway
Liraglutide and semaglutide are agonists of the glucagon-like peptide-1 (GLP-1) receptor, a G-protein coupled receptor (GPCR). Their primary therapeutic effects in type 2 diabetes and obesity are mediated through the activation of this receptor, which is expressed in various tissues, including pancreatic β-cells, the brain, and the gastrointestinal tract.
Caption: Signaling pathway of GLP-1 receptor agonists.
References
- 1. ascopubs.org [ascopubs.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Safety and tolerability of PCK3145, a synthetic peptide derived from prostate secretory protein 94 (PSP94) in metastatic hormone-refractory prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A synthetic 15-mer peptide (PCK3145) derived from prostate secretory protein can reduce tumor growth, experimental skeletal metastases, and malignancy-associated hypercalcemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. richardbeliveau.org [richardbeliveau.org]
Tigapotide's Anti-Tumor Activity: An In Vitro and In Vivo Correlation and Comparison
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tigapotide (also known as PCK-3145) is a synthetic 15-amino acid peptide derived from the prostate secretory protein (PSP-94) that has demonstrated anti-tumor properties. Its mechanism of action is multi-faceted, involving the induction of apoptosis, anti-angiogenic effects, and inhibition of metastasis. This guide provides a comparative overview of the in vitro and in vivo anti-tumor activity of this compound, with a focus on prostate cancer models. Its performance is contrasted with other therapeutic agents that target similar pathways, including the matrix metalloproteinase (MMP) inhibitor marimastat, and anti-angiogenic agents bevacizumab and cabozantinib. All data is presented with supporting experimental details to aid in research and development decisions.
In Vitro Anti-Tumor Activity
This compound has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. The following table summarizes the available quantitative data on the in vitro efficacy of this compound and comparator drugs.
| Compound | Cell Line | Assay | Endpoint | Result | Citation |
| This compound (PCK3145) | PC-3 (Prostate) | MTT Assay | IC50 | ~5 µM (at 96h) | [1] |
| MCF-7 (Breast) | MTT Assay | IC50 | ~5 µM (at 96h) | [1] | |
| HT-29 (Colon) | MTT Assay | IC50 | ~5 µM (at 96h) | [1] | |
| Marimastat | Mat Ly Lu (Rat Prostate) | MTT Assay | Proliferation Inhibition | Significant at 400 and 4,000 ng/ml | |
| Bevacizumab | PC-3 (Prostate) | Not Applicable | Not Applicable | No direct cytotoxic effect in vitro | |
| Cabozantinib | PC-3 (Prostate) | Viability Assay | IC50 | ~10 µM | [2] |
In Vivo Anti-Tumor Activity
The anti-tumor efficacy of this compound has been evaluated in rodent models of prostate cancer, demonstrating a dose-dependent inhibition of tumor growth and metastasis. The following tables compare the in vivo activity of this compound with marimastat, bevacizumab, and cabozantinib.
Table 2.1: In Vivo Efficacy of this compound in a Syngeneic Rat Prostate Cancer Model
| Compound | Animal Model | Cell Line | Treatment Regimen | Tumor Growth Inhibition | Citation |
| This compound (PCK3145) | Copenhagen Rats | Mat Ly Lu | 1, 10, 100 µg/kg/day for 15 days | Dose-dependent decrease in tumor volume | [3] |
Table 2.2: In Vivo Efficacy of Comparator Drugs in Prostate Cancer Models
| Compound | Animal Model | Cell Line | Treatment Regimen | Tumor Growth Inhibition | Citation |
| Marimastat | Copenhagen Rats | Mat Ly Lu | 10-100 mg/kg/day for 16 days | Dose-dependent decrease in tumor volume; complete arrest at 100 mg/kg/day | |
| Bevacizumab | SCID Mice | CWR-22 (Prostate Xenograft) | 5 mg/kg once every 2 weeks for 21 days | 23 ± 7% | |
| Cabozantinib | Mice | PC-3 (Prostate Xenograft) | Not specified | Inhibited subcutaneous tumor growth | [4] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Caption: Proposed signaling pathway of this compound's anti-tumor activity.
Caption: Generalized workflow for in vivo anti-tumor efficacy studies.
Experimental Protocols
In Vitro Cell Proliferation (MTT) Assay
-
Cell Seeding: Prostate cancer cells (e.g., PC-3) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound or comparator drugs for specified time periods (e.g., 24, 48, 72, 96 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours at 37°C.
-
Solubilization: The formazan (B1609692) crystals formed are solubilized by adding a solubilization buffer (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration of the drug that inhibits 50% of cell growth) is calculated from the dose-response curve.
In Vivo Tumor Xenograft Study
-
Animal Model: Immunocompromised mice (e.g., nude or SCID) or syngeneic rats (e.g., Copenhagen) are used.
-
Cell Implantation: A suspension of prostate cancer cells (e.g., PC-3 or Mat Ly Lu) is injected subcutaneously or orthotopically into the flank or prostate of the animals.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers, typically calculated using the formula: (length x width²)/2.
-
Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), animals are randomized into treatment and control groups. The investigational drug (this compound or comparator) is administered according to a predetermined schedule (e.g., daily intraperitoneal injections).
-
Endpoint: The study is terminated when tumors in the control group reach a specified size or at a predetermined time point. Tumors are then excised, weighed, and processed for further analysis (e.g., histology, immunohistochemistry).
-
Data Analysis: Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and control groups.
Gelatin Zymography for MMP-9 Activity
-
Sample Preparation: Conditioned media from cancer cells treated with this compound or control is collected and concentrated.
-
Electrophoresis: Samples are run on a non-reducing SDS-PAGE gel co-polymerized with gelatin.
-
Renaturation and Development: The gel is washed in a Triton X-100 solution to remove SDS and allow enzyme renaturation, followed by incubation in a developing buffer containing calcium and zinc ions to allow for gelatin degradation by MMPs.
-
Staining and Visualization: The gel is stained with Coomassie Brilliant Blue. Areas of gelatinase activity will appear as clear bands against a blue background, corresponding to the molecular weights of pro-MMP-9 and active MMP-9.
In Vitro Angiogenesis (Tube Formation) Assay
-
Plate Coating: A 96-well plate is coated with Matrigel and allowed to solidify at 37°C.
-
Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded onto the Matrigel-coated wells in the presence of various concentrations of this compound or comparator drugs.
-
Incubation: The plate is incubated at 37°C for 4-18 hours to allow for the formation of capillary-like tube structures.
-
Visualization and Quantification: Tube formation is observed and photographed using a microscope. The extent of tube formation can be quantified by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.
Conclusion
This compound demonstrates promising anti-tumor activity both in vitro and in vivo, particularly in prostate cancer models. Its multi-modal mechanism of action, targeting apoptosis, angiogenesis, and metastasis, distinguishes it from more narrowly focused agents. While direct cross-study comparisons are challenging due to variations in experimental design, the data presented in this guide suggest that this compound's efficacy is comparable to other agents targeting pathways implicated in prostate cancer progression. Further head-to-head studies are warranted to definitively establish its relative potency and therapeutic potential. The detailed protocols and pathway diagrams provided herein serve as a valuable resource for researchers designing and interpreting future investigations into this compound and related anti-cancer peptides.
References
- 1. urotoday.com [urotoday.com]
- 2. Cabozantinib eradicates advanced murine prostate cancer by activating anti-tumor innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A synthetic 15-mer peptide (PCK3145) derived from prostate secretory protein can reduce tumor growth, experimental skeletal metastases, and malignancy-associated hypercalcemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cabozantinib inhibits prostate cancer growth and prevents tumor-induced bone lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of Tigapotide's Effects on MMP-9 Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reproducibility of Tigapotide's (also known as PCK3145) effects on Matrix Metalloproteinase-9 (MMP-9) inhibition. It contrasts this compound with other MMP-9 inhibitors and presents supporting experimental data, detailed protocols, and visual diagrams of relevant biological pathways and workflows.
Executive Summary
This compound, a synthetic 15-mer peptide derived from the prostate secretory protein (PSP94), has demonstrated potential in preclinical and early clinical settings as an inhibitor of MMP-9 secretion, a key enzyme implicated in tumor invasion and metastasis.[1] This guide synthesizes available data on the reproducibility of this compound's effects on MMP-9 and compares its performance with alternative MMP-9 inhibitors. While initial findings are promising, the body of evidence for this compound's reproducibility is still developing and relies heavily on studies from a single research group. In contrast, a broader range of data from multiple independent studies is available for several alternative inhibitors.
Comparative Analysis of MMP-9 Inhibition
The following tables summarize the quantitative data available for this compound and a selection of alternative MMP-9 inhibitors.
Table 1: Quantitative Data on this compound (PCK3145) MMP-9 Inhibition
| Cell Line | Treatment | Concentration | Time Point | Method | Observed Effect on MMP-9 | Source |
| HT-1080 Fibrosarcoma | PCK3145 | 100-500 µg/mL | 24h, 48h | Western Blot | Dose-dependent decrease in extracellular MMP-9 levels. | Annabi B, et al. (2005) |
| HT-1080 Fibrosarcoma | PCK3145 | 300 µg/mL | 48h | Gelatin Zymography | ~50% reduction in secreted MMP-9 levels. | Annabi B, et al. (2009) |
| Mat Ly Lu Rat Prostate Cancer | PCK3145 | 50-500 µg/mL | 72h | Not Specified | Decrease in MMP-9 production. | Rabbani SA, et al. (2005) |
| Human (HRPC patients) | PCK3145 | Not Specified | Not Specified | Not Specified | Substantial reduction in plasma MMP-9 levels in patients with elevated baseline levels. | Rabbani SA, et al. (2005) |
Table 2: Comparative Data for Alternative MMP-9 Inhibitors
| Inhibitor Name | Inhibitor Type | Mechanism of Action | Target | Potency (IC50/Ki) | Development Stage |
| Marimastat (BB-2516) | Small Molecule | Broad-spectrum, active-site inhibitor (hydroxamate) | Multiple MMPs | Not Specified | Clinical Trials (largely unsuccessful due to toxicity) |
| Andecaliximab (GS-5745) | Monoclonal Antibody | Allosteric inhibitor, prevents pro-MMP-9 activation | Selective for MMP-9 | KD = 2.0–6.6 nM | Clinical Trials |
| SB-3CT | Small Molecule | Active-site inhibitor (thiirane-based) | Selective for MMP-2 and MMP-9 | Not Specified | Preclinical |
| JNJ0966 | Small Molecule | Allosteric inhibitor of zymogen activation | Highly selective for pro-MMP-9 | Not Specified | Preclinical |
| Engineered SPINK2 Peptides | Peptide | Active-site inhibitor | Highly specific for MMP-9 | Low nanomolar Ki values | Preclinical |
Experimental Protocols
Detailed methodologies are crucial for assessing the reproducibility of experimental findings. Below are the protocols for key experiments cited in this guide.
This compound Inhibition of MMP-9 Secretion in HT-1080 Cells
-
Cell Culture: Human HT-1080 fibrosarcoma cells are cultured in appropriate media. For experiments, cells are serum-starved for a designated period before treatment.
-
Treatment: Cells are treated with varying concentrations of this compound (PCK3145) (e.g., 100-500 µg/mL) for specified time points (e.g., 24 and 48 hours).
-
Sample Collection: The conditioned media is collected.
-
MMP-9 Analysis (Western Blot):
-
Proteins in the conditioned media are precipitated using a method like trichloroacetic acid (TCA)/acetone precipitation.
-
The protein pellet is resuspended and protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE.
-
Proteins are transferred to a nitrocellulose or PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody specific for MMP-9.
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The signal is detected using a chemiluminescent substrate.
-
Densitometry is used to quantify the band intensity, representing the level of MMP-9.
-
-
MMP-9 Analysis (Gelatin Zymography):
-
Conditioned media samples are mixed with non-reducing sample buffer.
-
Samples are loaded onto a polyacrylamide gel containing gelatin.
-
After electrophoresis, the gel is washed to remove SDS and incubated in a developing buffer to allow for enzymatic activity.
-
The gel is stained (e.g., with Coomassie Brilliant Blue) and then destained.
-
Areas of gelatin degradation by MMP-9 will appear as clear bands against a blue background.
-
The intensity of the bands can be quantified using densitometry.
-
Signaling Pathways and Experimental Workflows
Visual diagrams help to conceptualize the complex biological processes and experimental procedures involved.
Discussion on Reproducibility and Future Directions
The available data, primarily from a single research group, consistently demonstrates that this compound (PCK3145) inhibits the secretion of MMP-9 in cancer cell lines and reduces plasma levels in a clinical setting. The use of multiple techniques (Western Blot and Gelatin Zymography) across different studies by the same group on the same cell line (HT-1080) provides a degree of internal consistency.
However, to establish robust reproducibility, the following are necessary:
-
Independent Verification: Studies from independent research laboratories are crucial to validate the initial findings.
-
Broader Cell Line Panel: Testing this compound's effect on a wider range of cancer cell lines that overexpress MMP-9 would strengthen the evidence.
-
Standardized Protocols: The development and use of standardized protocols for assessing this compound's effect on MMP-9 would facilitate cross-study comparisons.
-
Further Clinical Data: More detailed quantitative data from larger clinical trials are needed to confirm the in vivo efficacy and reproducibility of MMP-9 inhibition in patients.
References
A Head-to-Head Comparison of Tigapotide with Novel Prostate Cancer Therapies: A Retrospective Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of prostate cancer therapeutics has evolved dramatically, moving from broad-acting hormonal therapies to highly targeted agents. This guide provides a detailed, data-driven comparison of Tigapotide (also known as rovidutide or PCK3145), a peptide-based therapeutic whose development has been discontinued, against three classes of novel therapies that have reshaped the treatment paradigm for advanced prostate cancer: the androgen receptor (AR) inhibitor enzalutamide (B1683756), the PARP inhibitor olaparib, and the radioligand therapy 177Lu-PSMA-617.
While this compound showed initial promise in preclinical and early clinical studies, its development was halted. This guide serves as a valuable case study, contrasting its mechanism and performance with the successful strategies of current novel therapies. By examining these different approaches, we can glean insights into the key factors that have driven success in modern prostate cancer drug development.
Comparative Overview of Therapeutic Agents
| Feature | This compound (PCK3145) | Enzalutamide | Olaparib | 177Lu-PSMA-617 |
| Therapeutic Class | Synthetic Peptide | Androgen Receptor Inhibitor | PARP Inhibitor | Radioligand Therapy |
| Primary Target | Multiple (MMP-9, VEGF, PTHrP signaling) | Androgen Receptor (AR) | Poly (ADP-ribose) polymerase (PARP) | Prostate-Specific Membrane Antigen (PSMA) |
| Mechanism of Action | Induces apoptosis, inhibits angiogenesis and metastasis. | Blocks androgen binding to AR, AR nuclear translocation, and DNA binding. | Inhibits DNA single-strand break repair, leading to synthetic lethality in HRR-deficient cells. | Delivers targeted β-radiation to PSMA-expressing cells, causing DNA damage and cell death. |
| Development Status | Development discontinued | Approved and widely used | Approved for specific patient populations | Approved and in expanding clinical use |
Quantitative Data Comparison
In Vitro Efficacy: Inhibition of Cell Proliferation (IC50)
| Cell Line | This compound (PCK3145) | Enzalutamide | Olaparib | 177Lu-PSMA-617 |
| LNCaP | Data not available | ~10-25 µM[1][2][3] | ~10-15 µM[4][5] | PSMA-positive; dose-dependent decrease in viability |
| PC-3 | Data not available | > 50 µM (Resistant) | ~10-20 µM | PSMA-negative; negligible uptake[6][7] |
| DU145 | Data not available | ~25-50 µM[2][8] | ~4 µM[4] | Data not available |
| 22Rv1 | Data not available | ~20-30 µM[2] | Data not available | Data not available |
Note: IC50 values can vary between studies based on experimental conditions. The values presented are approximate ranges.
In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models
| Model | This compound (PCK3145) | Enzalutamide | Olaparib | 177Lu-PSMA-617 |
| Rat MatLyLu-PTHrP | Dose-dependent decrease in tumor volume (1-100 µg/kg/day)[9] | Not applicable | Not applicable | Not applicable |
| PC-3 Xenograft | Data not available | 49% tumor growth inhibition (20 mg/kg/day, i.p., 21 days)[10] | Data not available | Not applicable (PSMA-negative) |
| VCaP Xenograft | Data not available | Significant tumor growth suppression (10 mg/kg, oral, 5 days/week)[11] | Data not available | Data not available |
| 22Rv1 Xenograft | Data not available | Tumor growth inhibition (30 mg/kg, oral gavage)[12] | No significant effect as monotherapy in one study[13] | Data not available |
| LNCaP Xenograft | Data not available | Data not available | Data not available | Significant survival extension (37 and 111 MBq)[6][7][14] |
Signaling Pathways and Mechanisms of Action
This compound's Multi-Targeted Approach
This compound, a 15-mer synthetic peptide derived from prostate secretory protein (PSP94), was designed to have a multi-pronged anti-tumor effect.[9][15] Its proposed mechanism involves the induction of apoptosis and the inhibition of key processes in tumor progression: angiogenesis and metastasis.[16] This is achieved by modulating several signaling pathways, including the downregulation of Matrix Metalloproteinase-9 (MMP-9), interference with Vascular Endothelial Growth Factor (VEGF) signaling, and reduction of parathyroid hormone-related protein (PTHrP) levels.[9][17]
Enzalutamide's Androgen Receptor Blockade
Enzalutamide is a potent second-generation androgen receptor inhibitor.[18] It acts by competitively binding to the ligand-binding domain of the AR with a higher affinity than first-generation anti-androgens.[18] This binding has a threefold effect: it blocks androgens from binding to the receptor, prevents the nuclear translocation of the AR, and impairs the binding of the AR to DNA, thereby inhibiting the transcription of androgen-dependent genes that drive prostate cancer cell growth and proliferation.[17][18][19][20]
References
- 1. researchgate.net [researchgate.net]
- 2. Synergistic combination therapy with ONC201 or ONC206, and enzalutamide or darolutamide in preclinical studies of castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. dovepress.com [dovepress.com]
- 5. Olaparib is effective in combination with, and as maintenance therapy after, first‐line endocrine therapy in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring the Therapeutic Potential of 177Lu-PSMA-617 in a Mouse Model of Prostate Cancer Bone Metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Enzalutamide response in a panel of prostate cancer cell lines reveals a role for glucocorticoid receptor in enzalutamide resistant disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Novel Small Molecule Inhibits Tumor Growth and Synergizes Effects of Enzalutamide on Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. Targeting Plk1 to enhance efficacy of Olaparib in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. urology-textbook.com [urology-textbook.com]
- 16. emjreviews.com [emjreviews.com]
- 17. What is the mechanism of Enzalutamide? [synapse.patsnap.com]
- 18. go.drugbank.com [go.drugbank.com]
- 19. Enzalutamide: targeting the androgen signalling pathway in metastatic castration‐resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. erc.bioscientifica.com [erc.bioscientifica.com]
Safety Operating Guide
Navigating the Safe Disposal of Tigapotide: A Procedural Guide
For researchers, scientists, and drug development professionals handling Tigapotide, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step information for the safe management and disposal of this compound, drawing from safety data sheets and general best practices for pharmaceutical waste.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to adhere to the following safety precautions when handling this compound:
Personal Protective Equipment (PPE): A comprehensive approach to personal safety is non-negotiable. Always wear the following PPE when handling this compound, particularly during spill cleanup or disposal activities:
-
Eye Protection: Splash goggles are essential to protect against accidental splashes.
-
Hand Protection: Chemical-resistant gloves are mandatory.
-
Respiratory Protection: A dust respirator should be used to avoid inhalation of the product. For situations with a risk of significant aerosolization, a self-contained breathing apparatus may be necessary.
-
Protective Clothing: A full suit and boots should be worn to prevent skin contact.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]
-
Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.
Spill Management and Cleanup
In the event of a this compound spill, immediate and appropriate action is necessary to contain and clean the affected area.
Small Spills:
-
Restrict Access: Cordon off the area to prevent unauthorized entry.
-
Containment: Use appropriate tools, such as a scoop or spatula, to carefully collect the spilled solid material.
-
Packaging: Place the collected material into a clearly labeled, sealed container for waste disposal.
Large Spills:
-
Evacuation: If the spill is substantial, evacuate the immediate area.
-
Ventilation: Ensure the area is well-ventilated.
-
Containment: Use a shovel to transfer the spilled material into a suitable, labeled waste disposal container.
This compound Disposal Procedure
The disposal of this compound must be conducted in strict accordance with federal, state, and local environmental regulations. While specific protocols for this compound are not extensively detailed in publicly available literature, the following general procedure for investigational pharmaceutical compounds should be followed:
-
Waste Characterization: The first step is to determine if this compound is classified as a hazardous waste according to the Resource Conservation and Recovery Act (RCRA) or other local regulations. This determination should be made in consultation with your institution's Environmental Health and Safety (EHS) department.[2]
-
Segregation: Keep this compound waste separate from other chemical and biological waste streams unless otherwise instructed by your EHS office.
-
Packaging:
-
Place all solid this compound waste, including contaminated PPE and spill cleanup materials, into a designated, leak-proof, and clearly labeled hazardous waste container.
-
The label should include the name "this compound," the quantity, and the date of accumulation.
-
-
Storage: Store the waste container in a designated, secure area away from incompatible materials, particularly strong oxidizing agents.[1]
-
Disposal:
-
Contact EHS: Arrange for the pickup and disposal of the this compound waste through your institution's EHS department. They will have established procedures with licensed hazardous waste vendors.
-
Incineration: For many non-hazardous investigational drugs, incineration at a permitted facility is the preferred method of disposal to ensure complete destruction.[2] Your EHS office will confirm the appropriate disposal method.
-
Do Not Sewer: Under no circumstances should this compound be disposed of down the drain.[3]
-
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: this compound Disposal Decision Workflow
Quantitative Data
No specific quantitative data for the disposal of this compound, such as concentration limits for drain disposal or specific neutralization formulas, are available in the reviewed safety data sheets. The prevailing guideline is that all waste must be disposed of in accordance with federal, state, and local environmental control regulations.
Experimental Protocols
Detailed experimental protocols for the disposal of this compound are not publicly available. The procedures outlined above are based on general best practices for the disposal of investigational pharmaceutical compounds and information from safety data sheets. Always consult with your institution's Environmental Health and Safety department for specific guidance and to ensure compliance with all applicable regulations.
References
Personal protective equipment for handling Tigapotide
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety, handling, and disposal information for Tigapotide. The following procedural guidance is designed to ensure the safety of laboratory personnel and to maintain compliance with standard safety protocols.
Personal Protective Equipment (PPE)
When handling this compound, especially in its lyophilized powder form, adherence to proper PPE protocols is crucial to minimize exposure and ensure personal safety. A risk assessment of the specific laboratory tasks should be conducted to determine if additional PPE is required.
Summary of Personal Protective Equipment (PPE) Requirements
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required to protect against dust particles and splashes. Must meet appropriate national standards (e.g., ANSI Z87.1 in the US). |
| Face Shield | Recommended in addition to safety goggles when there is a significant splash hazard. | |
| Hand Protection | Disposable Nitrile Gloves | Minimum requirement for incidental contact. Double gloving may be necessary for added protection. Gloves should be removed and replaced immediately after any contact with the peptide. |
| Body Protection | Laboratory Coat | Standard lab coats are required to protect skin and clothing. |
| Respiratory Protection | Respirator/Dust Mask | Recommended when weighing and handling larger quantities of lyophilized peptide to avoid inhalation of dust particles. An N95 respirator is a common standard. |
| General Laboratory Attire | Long Pants and Closed-Toe Shoes | Minimum attire for working in a laboratory where hazardous materials are present. |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintain the stability and integrity of this compound.
Experimental Protocol: Reconstitution and Storage of this compound
-
Acclimatization: Before opening, allow the sealed container of lyophilized this compound to warm to room temperature in a desiccator. This prevents moisture absorption, as peptides are often hygroscopic.
-
Weighing: Weigh the lyophilized powder quickly in a controlled environment, such as a chemical fume hood or a balance with a draft shield, to minimize exposure to air.
-
Reconstitution:
-
Consult the product datasheet for the recommended solvent. If not specified, sterile, distilled water or an appropriate buffer is typically used.
-
Add the solvent to the vial containing the this compound powder.
-
Gently swirl or vortex the vial to dissolve the peptide. Sonication in a water bath can aid in dissolving the peptide, but avoid excessive heating.
-
-
Storage:
-
Lyophilized Peptide: For long-term storage, keep at -20°C or colder in a tightly sealed container away from light.
-
Peptide in Solution: It is not recommended to store peptides in solution for long periods. If necessary, create single-use aliquots and store them frozen at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Disposal Plan
The disposal of this compound and contaminated materials must comply with all applicable federal, state, and local regulations for chemical and pharmaceutical waste.[1]
Disposal Protocol for this compound Waste
-
Waste Characterization: Unused or expired this compound, as well as materials contaminated with it, should be treated as hazardous chemical waste.[2]
-
Segregation and Collection:
-
Unused/Expired this compound: Collect pure this compound powder or its solutions in a dedicated, properly sealed, and labeled hazardous waste container.[2]
-
Contaminated Sharps: Needles and syringes must not be crushed, clipped, or capped, but will be placed directly in a sharps box.
-
Contaminated Labware: Non-sharp items such as vials, pipette tips, tubes, and gloves contaminated with this compound should be placed in a designated, lined container labeled as "Hazardous Waste: this compound Contaminated Debris".[2]
-
Empty Packaging: Uncontaminated outer boxes and packaging inserts can typically be recycled or disposed of as general waste.
-
-
Disposal: All generated hazardous waste must be disposed of through a licensed environmental waste management vendor. Maintain records of disposal for a minimum of three years.
Emergency Procedures
Exposure Response Protocol
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush the affected eye with water or an isotonic eyewash solution for at least 15 minutes. Seek medical attention. |
| Skin Contact | Wash the affected skin area with soap and lukewarm water. Hot water should be avoided as it can increase skin absorption. Remove contaminated clothing. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Workflow Diagrams
The following diagrams illustrate the key processes for handling and disposing of this compound safely.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
